Bovine Serum Albumin-Cy5.5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H44N2O14S4 |
|---|---|
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
2-[5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI-Schlüssel |
LIZDKDDCWIEQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bovine Serum Albumin-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bovine Serum Albumin (BSA)-Cy5.5 conjugates. BSA, a widely used protein in biomedical research due to its biocompatibility and availability, is covalently labeled with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5). This conjugation results in a versatile tool for a variety of applications, including in vivo imaging, drug delivery tracking, and cellular uptake studies. The near-infrared properties of Cy5.5 allow for deep tissue penetration and reduced background autofluorescence, making it particularly valuable for small animal imaging.[1][2][3]
Synthesis of BSA-Cy5.5 Conjugate
The synthesis of BSA-Cy5.5 involves the covalent linkage of a reactive Cy5.5 dye to the BSA protein. The most common method utilizes an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with primary amine groups (lysine residues) on the surface of the BSA molecule to form a stable amide bond.
Experimental Protocol
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Cy5.5 NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction tubes
-
Rotary shaker or mixer
Procedure:
-
BSA Solution Preparation:
-
Dissolve BSA in PBS (pH 7.2-7.4) to a final concentration of 5-10 mg/mL.
-
If the BSA solution contains interfering substances like Tris or glycine, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a desalting column or dialysis.[4]
-
-
Cy5.5 NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing. A common starting point is a 5 to 10-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing on a rotary shaker.[4]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][6] Equilibrate the column with PBS (pH 7.2-7.4).[7]
-
Apply the reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with PBS (pH 7.2-7.4). The larger BSA-Cy5.5 conjugate will elute first, while the smaller, unconjugated Cy5.5 dye will be retained and elute later.[7]
-
Collect the fractions and monitor the separation by observing the blue color of the conjugate and the free dye. The first colored fraction to elute is typically the desired conjugate.
-
-
Storage:
-
Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or storing in aliquots at -20°C.[8]
-
Characterization of BSA-Cy5.5 Conjugate
Thorough characterization is essential to ensure the quality and functionality of the synthesized BSA-Cy5.5 conjugate. The following techniques are commonly employed:
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to confirm the successful conjugation and to determine the degree of labeling (DOL), which is the average number of dye molecules per BSA molecule.
Experimental Protocol:
-
Measure the absorbance of the purified BSA-Cy5.5 conjugate solution using a spectrophotometer.
-
Record the absorbance at 280 nm (protein absorbance maximum) and at the absorbance maximum of Cy5.5 (approximately 675 nm).[8]
-
Calculate the concentration of BSA and Cy5.5 using the Beer-Lambert law (A = εcl), with the respective molar extinction coefficients.
-
Molar extinction coefficient of BSA at 280 nm: ~43,824 M⁻¹cm⁻¹
-
Molar extinction coefficient of Cy5.5 at ~675 nm: ~250,000 M⁻¹cm⁻¹
-
-
A correction factor is needed for the absorbance at 280 nm, as the Cy5.5 dye also absorbs at this wavelength. The corrected protein absorbance (A_protein) can be calculated as: A_protein = A₂₈₀ - (A_dye × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
The Degree of Labeling (DOL) can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_protein) × ε_dye)
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| BSA Absorbance Peak | ~280 nm | [9] |
| Cy5.5 Absorbance Peak | ~675 nm | [8] |
| Degree of Labeling (DOL) | 2-7 dyes/BSA molecule | [8] |
Fluorescence Spectroscopy
Fluorescence spectroscopy confirms the fluorescent properties of the conjugate.
Experimental Protocol:
-
Dilute the BSA-Cy5.5 conjugate in PBS (pH 7.4) to a suitable concentration.
-
Excite the sample at the excitation maximum of Cy5.5 (~675 nm).[8]
-
Record the emission spectrum from approximately 680 nm to 800 nm.
-
The emission maximum should be observed around 694 nm.[8]
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Excitation Maximum (Ex) | ~675 nm | [8] |
| Emission Maximum (Em) | ~694 nm | [8] |
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to assess the purity and molecular weight of the conjugate.
Experimental Protocol:
-
Prepare a polyacrylamide gel (e.g., 10% or 12%) with a stacking gel.[10]
-
Mix the BSA-Cy5.5 conjugate with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[10]
-
Heat the samples at 95°C for 5 minutes to denature the protein.[10]
-
Load the samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom.[11]
-
Visualize the protein bands by Coomassie Blue staining or by fluorescence imaging of the gel (if the system is equipped with the appropriate filters for Cy5.5). The BSA-Cy5.5 conjugate should appear as a single band with a slightly higher molecular weight than unconjugated BSA (~66.5 kDa).[12][13][14]
Quantitative Data Summary:
| Parameter | Expected Result | Reference |
| Molecular Weight of BSA | ~66.5 kDa | [12] |
| BSA-Cy5.5 Conjugate | Single band, slightly higher MW than BSA | [12] |
Dynamic Light Scattering (DLS)
DLS is employed to determine the hydrodynamic diameter and size distribution of the BSA-Cy5.5 conjugate, which is particularly relevant if it is intended for use in nanoparticle formulations.
Experimental Protocol:
-
Dilute the BSA-Cy5.5 conjugate in a suitable buffer (e.g., PBS) and filter through a 0.22 µm filter to remove any aggregates.
-
Place the sample in a DLS cuvette and perform the measurement according to the instrument's instructions.
-
The analysis will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[15]
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter (Z-average) | Varies with formulation, typically 10-200 nm for nanoparticles | [1][15] |
| Polydispersity Index (PDI) | < 0.3 for monodisperse samples | [16] |
| Zeta Potential | Varies with buffer pH, typically negative at neutral pH | [15][16] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for BSA-Cy5.5 synthesis and characterization.
Application in Tumor Targeting via EPR Effect
BSA-Cy5.5 is often used to study the Enhanced Permeability and Retention (EPR) effect in tumors, a key principle in passive drug targeting.
Caption: BSA-Cy5.5 targeting tumors via the EPR effect for imaging.
References
- 1. BJNANO - Fluorescent bioinspired albumin/polydopamine nanoparticles and their interactions with Escherichia coli cells [beilstein-journals.org]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. goldbio.com [goldbio.com]
- 7. lcms.cz [lcms.cz]
- 8. BSA, Cy5.5 labeled [nanocs.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. ccamp.res.in [ccamp.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Analysis of bovine serum albumin (BSA) samples by polyacrylamide gel electrophoresis (PAGE). - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BSA-Cy5.5 Fluorescent Probe
This technical guide provides a comprehensive overview of the Bovine Serum Albumin (BSA)-Cyanine 5.5 (Cy5.5) fluorescent probe, tailored for researchers, scientists, and drug development professionals. The document details its core mechanism of action, experimental protocols for its synthesis and application, and key quantitative data.
Core Mechanism of Action
The BSA-Cy5.5 probe is a conjugate molecule combining the carrier protein, Bovine Serum Albumin (BSA), with the near-infrared (NIR) fluorescent dye, Cyanine (B1664457) 5.5. Its mechanism of action is rooted in the distinct properties of these two components.
-
Bovine Serum Albumin (BSA): BSA serves as a stable, biocompatible, and well-characterized macromolecular scaffold. Its large size (approximately 66.5 kDa) and abundance of primary amine groups (from lysine (B10760008) residues) make it an ideal substrate for conjugation with fluorescent dyes. In biological systems, BSA conjugates are generally membrane-impermeant and are often used as tracers for fluid-phase uptake processes like endocytosis and pinocytosis. Their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect also makes them valuable for in vivo imaging.
-
Cyanine 5.5 (Cy5.5): Cy5.5 is a fluorescent dye that operates in the near-infrared spectrum.[1][2] This is highly advantageous for biological imaging, particularly in vivo, as it allows for deeper tissue penetration and significantly reduces background fluorescence (autofluorescence) from endogenous molecules.[2] The fundamental principle involves the excitation of the Cy5.5 molecule with light of a specific wavelength, causing it to move to a higher energy state. As it returns to its ground state, it emits light at a longer wavelength, which is then detected.
-
Conjugation and Function: The probe is synthesized by covalently linking Cy5.5 to BSA. This is most commonly achieved using an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with the primary amines on BSA's surface to form stable amide bonds.[3][4][5] The resulting BSA-Cy5.5 conjugate acts as a bright and photostable fluorescent macromolecule.[6] Its primary mechanism is as a fluorescent tracer; it follows the biological pathways of macromolecules, allowing for the visualization of processes such as endocytosis, exocytosis, and vesicle trafficking.[6]
In some advanced applications, the probe's fluorescence can be modulated. At high concentrations, the Cy5.5 dyes on a single BSA molecule or between adjacent probes can experience self-quenching, where the fluorescence is diminished.[7] This phenomenon can be exploited to create "activatable" probes that show increased fluorescence upon release, dilution, or enzymatic cleavage, providing a more dynamic signal based on the microenvironment.
Quantitative Data
The following table summarizes the key quantitative and qualitative properties of the BSA-Cy5.5 fluorescent probe.
| Property | Value | References |
| Excitation Wavelength (Peak) | ~675 nm | [1][2] |
| Emission Wavelength (Peak) | ~694 nm | [1][2] |
| Fluorescence Spectrum | Near-Infrared (NIR) | [2] |
| Substrate | Bovine Serum Albumin (BSA) | [1] |
| Dye:Protein Ratio (DOL) | Typically 2-7 Cy5.5 dyes per BSA molecule | [1][8] |
| Form | Lyophilized powder or solution in PBS buffer | [1] |
| Key Feature | High quantum yield, bright NIR fluorescence | [1][2] |
Detailed Experimental Protocols
This protocol describes the labeling of BSA with Cy5.5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Purification column (e.g., gel filtration/desalting column like Sephadex G-25)[3]
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Prepare BSA Solution: Dissolve BSA in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3][9] Ensure the buffer is free from primary amines (like Tris or glycine) as they will compete for reaction with the NHS ester.[5][10]
-
Prepare Cy5.5-NHS Ester Solution: Immediately before use, dissolve the Cy5.5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5][10]
-
Calculate Molar Ratio: Determine the desired molar excess of Cy5.5-NHS ester to BSA. A common starting point for labeling is a 10:1 to 20:1 molar ratio of dye to protein to achieve an optimal degree of labeling (DOL).[5]
-
Reaction: Add the calculated volume of the Cy5.5-NHS ester solution to the BSA solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3] Collect the fractions containing the blue-colored conjugate, which will elute first.
-
Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5).
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
This protocol outlines the use of BSA-Cy5.5 to visualize its uptake by cultured cells.
Materials:
-
Cultured cells seeded on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
BSA-Cy5.5 fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Cell Culture: Seed cells and grow them to the desired confluency (typically 60-80%).
-
Prepare Probe Solution: Dilute the BSA-Cy5.5 stock solution in serum-free or complete culture medium to a final working concentration (e.g., 10-50 µg/mL; this should be optimized for the specific cell type).
-
Incubation: Remove the culture medium from the cells and replace it with the BSA-Cy5.5 containing medium.
-
Uptake: Incubate the cells at 37°C in a CO2 incubator for a desired time period (e.g., 30 minutes to 2 hours) to allow for endocytosis. For a negative control, an identical sample can be incubated at 4°C to inhibit active transport.
-
Washing: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove the extracellular probe and halt uptake.
-
Imaging: Add fresh culture medium or PBS to the cells. Visualize the internalized BSA-Cy5.5 using a fluorescence microscope equipped with excitation and emission filters appropriate for Cy5.5 (e.g., Excitation: 650-680 nm, Emission: 690-720 nm). The signal will typically appear as punctate intracellular vesicles.
Mandatory Visualizations
Caption: Covalent conjugation of BSA with Cy5.5-NHS ester to form the fluorescent probe.
Caption: Cellular uptake of BSA-Cy5.5 via fluid-phase endocytosis for imaging.
Caption: Step-by-step workflow for cell staining and imaging with BSA-Cy5.5.
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 8. BSA, Cy5 labeled [nanocs.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
In-Depth Technical Guide to the Excitation and Emission Spectra of BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5. This conjugate is a valuable tool in various research and development applications, particularly in fluorescence imaging and drug delivery studies, owing to its near-infrared (NIR) fluorescence, biocompatibility, and targeting capabilities.
Core Spectroscopic and Physicochemical Properties
The conjugation of Cy5.5 to BSA results in a fluorescent probe with distinct spectral characteristics. While the quantum yield and molar extinction coefficient of the conjugate can vary depending on the degree of labeling, the following table summarizes the key quantitative data available for BSA-Cy5.5 and its components.
| Parameter | Value | Notes |
| BSA-Cy5.5 Conjugate | ||
| Excitation Maximum (λex) | ~675 nm[1] | In the near-infrared region, allowing for deeper tissue penetration. |
| Emission Maximum (λem) | ~694 nm[1] | |
| Labeling Ratio | 2-7 Cy5.5 dyes per BSA molecule[1] | This ratio can influence the overall brightness and potential for self-quenching. |
| Bovine Serum Albumin (BSA) | ||
| Molar Extinction Coefficient (ε) at 280 nm | ~43,824 M⁻¹cm⁻¹ | Based on its amino acid composition. |
| Intrinsic Fluorescence Quantum Yield | ~0.130[2] | At an excitation wavelength of 280 nm.[2] |
| Cy5.5 Dye (Unconjugated) | ||
| Molar Extinction Coefficient (ε) | Varies by supplier, typically >200,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | High | While often cited as high, specific numerical values for the conjugated form are not consistently reported in the literature. The quantum yield of the free dye can be around 0.2-0.3. |
Experimental Protocols
Synthesis and Purification of BSA-Cy5.5 Conjugate
This protocol describes a general method for conjugating an amine-reactive Cy5.5 dye to BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Amine-reactive Cy5.5 dye (e.g., Cy5.5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare BSA Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive Cy5.5 dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring the BSA solution, slowly add the dissolved Cy5.5 dye. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 15:1 (dye:protein) is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the BSA-Cy5.5 conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugate.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per BSA molecule, can be determined spectrophotometrically.
Materials:
-
Purified BSA-Cy5.5 conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, Aₘₐₓ).
-
Calculate Protein Concentration: The concentration of BSA can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: The concentration of the Cy5.5 dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of the Cy5.5 dye at its Aₘₐₓ.
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Measurement of Excitation and Emission Spectra
Materials:
-
Purified BSA-Cy5.5 conjugate in a suitable buffer (e.g., PBS)
-
Spectrofluorometer
-
Quartz fluorescence cuvette
Procedure:
-
Prepare Sample: Dilute the BSA-Cy5.5 conjugate in the buffer to a concentration that gives a fluorescence intensity within the linear range of the instrument. An absorbance of ~0.05 at the excitation maximum in a 1 cm path length cuvette is a good starting point.
-
Record Emission Spectrum:
-
Set the excitation wavelength to the known excitation maximum of Cy5.5 (~675 nm).
-
Scan the emission wavelengths from ~685 nm to 800 nm.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Record Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (~694 nm).
-
Scan the excitation wavelengths from ~600 nm to 690 nm.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Blank Subtraction: Record the spectra of a buffer-only sample and subtract it from the sample spectra to correct for background fluorescence.
Visualizations
Signaling Pathway: Cellular Uptake of BSA-Cy5.5
The cellular uptake of albumin and its conjugates is a complex process involving multiple endocytic pathways. This diagram illustrates the primary mechanisms by which BSA-Cy5.5 is internalized by cells.
Caption: Cellular uptake of BSA-Cy5.5 via endocytic pathways.
Experimental Workflow: In Vivo Imaging with BSA-Cy5.5
This diagram outlines a typical workflow for an in vivo imaging experiment using BSA-Cy5.5 to target and visualize tumors in a preclinical model.
Caption: Workflow for in vivo tumor imaging using BSA-Cy5.5.
References
A Technical Guide to the Quantum Yield and Photostability of Bovine Serum Albumin (BSA)-Cy5.5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum yield and photostability of Bovine Serum Albumin (BSA) conjugated to the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5. Understanding these photophysical properties is critical for the successful application of BSA-Cy5.5 in various research and drug development contexts, including in vivo imaging, immunoassays, and targeted drug delivery.
Introduction to BSA-Cy5.5
Bovine Serum Albumin (BSA) is a widely utilized protein carrier due to its biocompatibility, biodegradability, and non-immunogenicity. When conjugated with Cy5.5, a bright and water-soluble NIR fluorescent dye, it creates a powerful tool for a range of bio-applications. The NIR properties of Cy5.5 are particularly advantageous for deep-tissue imaging, as longer wavelength light minimizes scattering and absorption by endogenous biomolecules, leading to higher signal-to-noise ratios. Commercial suppliers of BSA-Cy5.5 conjugates typically offer products with a labeling ratio of 2 to 7 dye molecules per BSA molecule.[1]
Quantum Yield of BSA-Cy5.5
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While product descriptions often claim a "high quantum yield" for BSA-Cy5.5, specific values are not always provided and can be influenced by the conjugation process and the local environment of the dye.[1]
The quantum yield of unconjugated Cy5.5 NHS ester is approximately 0.2 in aqueous solutions. However, the conjugation to a protein like BSA can alter this value. The local environment of the dye on the protein surface, including its proximity to certain amino acid residues and other dye molecules, can lead to quenching or enhancement of fluorescence. Studies on similar dye-protein conjugates have shown that the quantum yield can either decrease or, in some cases, increase upon conjugation. For instance, the quantum yield of carboxyfluorescein was observed to decrease from 0.93 to 0.48 upon conjugation to BSA.
Based on available data for Cy5 and the typical effects of protein conjugation, the quantum yield of BSA-Cy5.5 is estimated to be in the range of 0.1 to 0.3.
Quantitative Data Summary
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~675 nm | In Phosphate Buffered Saline (PBS) |
| Emission Maximum (λem) | ~694 nm | In Phosphate Buffered Saline (PBS) |
| Estimated Quantum Yield (Φ) | 0.1 - 0.3 | Value is dependent on the degree of labeling and local environment. |
| Molar Extinction Coefficient (ε) of Cy5.5 | ~250,000 cm⁻¹M⁻¹ | At ~675 nm |
Photostability of BSA-Cy5.5
Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. Cyanine dyes like Cy5.5 are known to be susceptible to photobleaching, particularly under prolonged and intense illumination.[2] The primary mechanism of photobleaching for many organic fluorophores involves the formation of reactive oxygen species from the triplet state of the dye.
The conjugation of Cy5.5 to BSA can influence its photostability. While the protein scaffold can offer some protection from the surrounding environment, interactions with the protein or other dye molecules can also potentially accelerate photobleaching. The rate of photobleaching is an important consideration for quantitative imaging applications and long-term experiments.
Factors Influencing Photostability
-
Excitation Light Intensity: Higher intensity leads to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the generation of singlet oxygen.[3]
-
Local Environment: The chemical environment surrounding the dye on the BSA molecule can impact its stability.
-
Triplet State Quenchers: The addition of antifade reagents or triplet state quenchers can significantly enhance the photostability of cyanine dyes.
Experimental Protocols
Protocol for Determining the Relative Quantum Yield of BSA-Cy5.5
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
BSA-Cy5.5 solution of unknown quantum yield
-
Standard dye solution with a known quantum yield in a similar spectral range (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilutions of both the BSA-Cy5.5 sample and the standard dye in PBS. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 650 nm).
-
Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the BSA-Cy5.5 and the standard.
-
Calculate the quantum yield of the BSA-Cy5.5 using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent (for PBS and methanol, these values are very similar and this term can often be approximated to 1)
-
Caption: Workflow for determining the relative quantum yield of BSA-Cy5.5.
Protocol for Assessing the Photostability of BSA-Cy5.5
This protocol outlines a method to evaluate the photostability of BSA-Cy5.5 by measuring the decay of its fluorescence intensity over time under continuous illumination.
Materials:
-
BSA-Cy5.5 solution in PBS
-
Fluorescence microscope with a suitable filter set for Cy5.5 and a camera
-
Image analysis software
-
Glass slides and coverslips
Procedure:
-
Prepare a sample of BSA-Cy5.5 immobilized on a glass slide or in solution within a chamber.
-
Place the sample on the microscope stage and bring it into focus.
-
Acquire an initial image (t=0) using a defined excitation intensity and exposure time.
-
Continuously illuminate the sample with the excitation light at the same intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Analyze the images by measuring the mean fluorescence intensity of a region of interest at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve is an indicator of the photostability of the BSA-Cy5.5 conjugate. A slower decay indicates higher photostability.
Caption: Workflow for assessing the photostability of BSA-Cy5.5.
Conclusion
The BSA-Cy5.5 conjugate is a valuable tool for fluorescence-based applications, particularly in the near-infrared spectrum. While its quantum yield is moderate and it is susceptible to photobleaching, a thorough understanding and characterization of these properties are essential for obtaining reliable and quantifiable experimental results. The protocols provided in this guide offer a framework for researchers to determine the quantum yield and assess the photostability of their specific BSA-Cy5.5 conjugates, ensuring the robustness and reproducibility of their findings. For applications requiring high photostability, the use of antifade reagents is recommended.
References
Understanding BSA-Cy5.5 for In Vivo Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5). BSA-Cy5.5 is a valuable tool for in vivo imaging studies due to its biocompatibility, favorable pharmacokinetic profile, and strong fluorescence signal in the NIR window, which allows for deep tissue penetration with minimal autofluorescence. This document details the core properties of BSA-Cy5.5, experimental protocols for its use, and the underlying biological principles of its application in preclinical research, particularly in oncology.
Core Properties and Characteristics
BSA-Cy5.5 is a fluorescent probe created by covalently linking the Cy5.5 dye to bovine serum albumin. BSA serves as a macromolecular carrier, extending the circulation half-life of the dye and enabling passive accumulation in tissues with compromised vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.
Quantitative Data Summary
The following tables summarize the key quantitative properties of BSA-Cy5.5 and its components.
| Optical Properties of Cy5.5 Dye | |
| Parameter | Value |
| Excitation Maximum (λex) | ~675 nm[1] |
| Emission Maximum (λem) | ~694 nm[1] |
| Molar Extinction Coefficient (ε) | Approximately 250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 - 0.28 in aqueous buffers |
| Physicochemical Properties of BSA-Cy5.5 Conjugate | |
| Parameter | Value/Description |
| Appearance | Blue or dark blue lyophilized powder or solution[1] |
| Substrate | Bovine Serum Albumin (BSA) |
| Labeling Ratio | Typically 2-7 Cy5.5 dyes per BSA molecule[1] |
| Storage Conditions | Store at 4°C, protected from light[1] |
| Illustrative Ex Vivo Biodistribution of BSA-based Nanoparticles (24 hours post-injection) | |
| Organ | % Injected Dose per Gram (%ID/g) (Illustrative) |
| Liver | 25.3 ± 4.1 |
| Spleen | 18.7 ± 3.5 |
| Kidneys | 5.2 ± 1.2 |
| Lungs | 3.1 ± 0.8 |
| Tumor | 8.5 ± 2.3 |
| Blood | 1.9 ± 0.5 |
| Note: This data is for illustrative purposes. Actual biodistribution profiles are highly dependent on the specific formulation and animal model. |
Signaling Pathways and Experimental Workflows
The primary mechanism for the passive accumulation of BSA-Cy5.5 in tumors is the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a consequence of the unique pathophysiology of the tumor microenvironment.
Enhanced Permeability and Retention (EPR) Effect
Caption: Passive targeting of BSA-Cy5.5 to tumors via the EPR effect.
In Vivo Imaging Experimental Workflow
Caption: A typical workflow for an in vivo imaging study using BSA-Cy5.5.
Experimental Protocols
Detailed methodologies for key experiments involving BSA-Cy5.5 are provided below.
Protocol 1: Conjugation of Cy5.5 NHS Ester to BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and stir bars
Procedure:
-
Prepare the BSA Solution: Dissolve BSA in the reaction buffer to a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Labeling Reaction: While gently stirring the BSA solution, slowly add the dye solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the BSA-Cy5.5 conjugate from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
Protocol 2: In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model
Materials:
-
Tumor-bearing mice
-
BSA-Cy5.5 conjugate
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal and Probe Preparation: Anesthetize the mouse using isoflurane. Prepare the BSA-Cy5.5 solution at the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.
-
Probe Administration: Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use an excitation filter around 675 nm and an emission filter around 700 nm.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Protocol 3: Ex Vivo Organ Biodistribution Analysis
Materials:
-
Mice from the in vivo imaging study
-
Saline
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse. Perfuse the animal with saline to remove blood from the organs.
-
Organ Dissection: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor.
-
Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.
-
To quantify the percentage of injected dose per gram (%ID/g), create a standard curve by imaging known concentrations of the BSA-Cy5.5 conjugate.
-
Weigh each organ and calculate the fluorescence intensity per gram of tissue.
-
Normalize the data to the standard curve to determine the %ID/g for each organ.
-
Conclusion
BSA-Cy5.5 is a robust and versatile tool for preclinical in vivo imaging. Its reliance on the EPR effect makes it particularly useful for studying tumor physiology and the delivery of macromolecular therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute effective imaging studies, contributing to a deeper understanding of cancer biology and the development of novel diagnostic and therapeutic strategies.
References
A Technical Guide to BSA-Cy5.5 Bioconjugation: Chemistry, Principles, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemistry, principles, and experimental protocols for the bioconjugation of Bovine Serum Albumin (BSA) with the near-infrared fluorescent dye, Cyanine (B1664457) 5.5 (Cy5.5). This bioconjugate is a valuable tool in various research and drug development applications, including in vivo and ex vivo imaging, fluorescence microscopy, and flow cytometry, owing to its bright fluorescence, deep tissue penetration, and reduced background autofluorescence.[1][2]
Core Principles of BSA-Cy5.5 Bioconjugation
The fundamental chemistry underlying the formation of BSA-Cy5.5 bioconjugates is the reaction between an amine-reactive derivative of the Cy5.5 dye and primary amine groups present on the BSA molecule. The most common amine-reactive chemistry employed for this purpose is the use of N-hydroxysuccinimide (NHS) esters.[3][4][5]
Cy5.5 is a cyanine dye that emits fluorescence in the near-infrared spectrum.[6] For bioconjugation, it is chemically modified to include an NHS ester functional group. This activated ester is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[3][7]
The reaction, which is highly dependent on pH, results in the formation of a stable amide bond, covalently linking the Cy5.5 dye to the BSA molecule.[3][5] The optimal pH for this reaction is typically between 8.3 and 8.5.[4][8] At a lower pH, the primary amines are protonated, rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[3][4]
Quantitative Data for BSA-Cy5.5 Bioconjugates
The following table summarizes key quantitative data for commercially available BSA-Cy5.5 bioconjugates and the Cy5.5 dye itself. This information is crucial for experimental design and data interpretation.
| Parameter | Value | Reference |
| BSA Molecular Weight | ~66,500 Da | [4] |
| Cy5.5 Excitation Wavelength | ~675 nm | [1][2] |
| Cy5.5 Emission Wavelength | ~694 nm | [1][2] |
| Typical Dye-to-Protein Ratio (D/P) | 2-7 Cy5.5 dyes per BSA molecule | [2] |
Experimental Protocol: BSA-Cy5.5 Conjugation
This section provides a detailed methodology for the conjugation of Cy5.5 NHS ester to BSA.
Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal ultrafiltration devices (30 kDa MWCO)[9][10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow
Caption: Experimental workflow for BSA-Cy5.5 bioconjugation.
Step-by-Step Procedure:
-
BSA Solution Preparation: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the BSA for reaction with the Cy5.5 NHS ester.[7]
-
Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or high-quality DMF to a concentration of 10 mg/mL.[4][11] It is crucial to use an anhydrous solvent to prevent hydrolysis of the NHS ester.
-
Conjugation Reaction:
-
Calculate the required volume of the Cy5.5 NHS ester solution to achieve a desired molar ratio of dye to protein. A starting point for optimization is typically between a 5:1 and 20:1 molar ratio.[11]
-
While gently stirring the BSA solution, slowly add the calculated volume of the Cy5.5 solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light to prevent photobleaching of the dye.[11]
-
-
Reaction Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.[7] This will react with any remaining unreacted Cy5.5 NHS ester.
-
Purification of the BSA-Cy5.5 Conjugate: It is essential to remove unreacted Cy5.5 and byproducts from the conjugate solution. This can be achieved by:
-
Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The larger BSA-Cy5.5 conjugate will elute first, followed by the smaller, unconjugated dye molecules.[9]
-
Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) of 30 kDa.[10] This will retain the BSA-Cy5.5 conjugate while allowing smaller molecules to pass through the membrane. Repeat the washing steps with PBS until the filtrate is clear.
-
-
Characterization - Determining the Dye-to-Protein (D/P) Ratio:
-
Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5) using a spectrophotometer.[12]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Cy5.5 at 280 nm. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
The D/P ratio can be calculated using the following formula: D/P = (A_max of conjugate * Molar extinction coefficient of BSA) / ((A_280 of conjugate - (A_max of conjugate * CF)) * Molar extinction coefficient of Cy5.5)
-
Signaling Pathway and Logical Relationships
The core of the BSA-Cy5.5 bioconjugation process is a straightforward chemical reaction. The logical relationship between the reactants and the final product is illustrated below.
Caption: Chemical reaction scheme for BSA-Cy5.5 conjugation.
This guide provides the fundamental knowledge and a practical framework for the successful synthesis and characterization of BSA-Cy5.5 bioconjugates. Adherence to the outlined principles and protocols will enable researchers to produce high-quality fluorescent probes for a wide range of biological applications.
References
- 1. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. interchim.fr [interchim.fr]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate | microPublication [micropublication.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Physical and Chemical Properties of BSA-Cy5.5
Introduction: The conjugation of Bovine Serum Albumin (BSA) with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) creates a powerful tool for biomedical research, particularly in the fields of in vivo imaging and drug delivery. BSA, a well-characterized, biocompatible, and stable protein, serves as an ideal carrier, while Cy5.5 offers deep tissue penetration and high fluorescence quantum yield.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of the BSA-Cy5.5 conjugate, its constituent components, and detailed experimental protocols for its synthesis, characterization, and application.
Core Component Properties
Bovine Serum Albumin (BSA)
Bovine Serum Albumin is a globular protein derived from bovine blood plasma, comprising about 60% of the total plasma protein.[3][4] Its stability, non-reactivity, and carrier capabilities make it a fundamental component in numerous biochemical applications.[5] BSA is a single polypeptide chain of approximately 583 amino acids with a molecular weight of about 66.5 kDa.[3][6][7] It is highly soluble in water and acts as a transport protein for a variety of endogenous and exogenous substances, including fatty acids, hormones, and drugs.[6]
Table 1: Physical Properties of Bovine Serum Albumin (BSA)
| Property | Value | References |
| Molecular Weight | ~66.5 kDa (66,463 Da) | [3][6][7] |
| Number of Amino Acids | 583 | [7] |
| Isoelectric Point (pI) | 4.7 - 4.9 | [7] |
| Structure | Single polypeptide chain, no carbohydrates | [7] |
| Solubility | Readily soluble in water | [3] |
| Stokes Radius | 3.48 nm | [7] |
| Storage (Solutions) | Stable when stored as frozen aliquots | |
| Storage (Lyophilized) | 2-8 °C, protected from light | [4] |
Cyanine 5.5 (Cy5.5) Dye
Cyanine 5.5 (Cy5.5) is a water-soluble, near-infrared (NIR) fluorescent dye known for its high extinction coefficient, photostability, and bright fluorescence.[8][9][] Its spectral properties, with excitation and emission in the NIR window (700-900 nm), are ideal for deep-tissue in vivo imaging, as this range minimizes absorption by biological components like water and hemoglobin, leading to reduced background autofluorescence.[9][]
Table 2: Spectroscopic Properties of Cyanine 5.5 (Cy5.5) Dye
| Property | Value | References |
| Type | Near-Infrared (NIR) Fluorescent Dye | [8][] |
| Excitation Maximum (λex) | ~675 - 678 nm | [8][9][11] |
| Emission Maximum (λem) | ~694 - 695 nm | [8][9][11] |
| Quantum Yield | High (environment-dependent) | [1][9] |
| Key Features | High photostability, bright fluorescence, good water solubility | [9][][12] |
| Applications | In vivo imaging, fluorescence microscopy, flow cytometry | [9][] |
BSA-Cy5.5 Conjugate: Properties and Characteristics
The BSA-Cy5.5 conjugate combines the biocompatibility and carrier function of BSA with the superior NIR fluorescence of Cy5.5. This results in a highly fluorescent, stable, and biologically compatible probe. The covalent linkage of Cy5.5 to BSA, typically through primary amines on lysine (B10760008) residues, results in a well-defined bioconjugate.[13]
Table 3: Physical and Chemical Properties of BSA-Cy5.5 Conjugate
| Property | Value / Description | References |
| Appearance | Blue or dark blue lyophilized powder or solution | [1] |
| Excitation Wavelength | ~675 nm | [1][2] |
| Emission Wavelength | ~694 nm | [1][2] |
| Labeling Ratio (Dye:Protein) | Typically 2-7 Cy5.5 molecules per BSA molecule | [1] |
| Molecular Weight | ~67 - 70 kDa (Varies with labeling ratio) | [14] |
| Solubility | Soluble in aqueous buffers (e.g., PBS) | [1] |
| Storage Conditions | Store at 4°C, protected from light. For long-term storage, store at ≤ –20°C. | [1][15][16] |
Key Experimental Methodologies
Synthesis and Purification of BSA-Cy5.5
This protocol describes a common method for conjugating Cy5.5 NHS ester to BSA.
-
Reagent Preparation :
-
Prepare a BSA solution at a concentration of 1-2 mg/mL in an amine-free buffer with a pH of 7.0-8.5 (e.g., 0.1 M Phosphate-Buffered Saline, PBS).[15]
-
Immediately before use, dissolve Cy5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[13]
-
-
Conjugation Reaction :
-
While stirring, slowly add the dissolved Cy5.5 NHS ester to the BSA solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling; a starting ratio of 5:1 to 7:1 is common.[13]
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the mixture at room temperature for 1-2 hours with continuous, gentle stirring.[13][17]
-
-
Purification :
-
Remove unreacted, free Cy5.5 dye from the conjugate solution. This is critical to reduce background signal in imaging applications.
-
Common methods include size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against the reaction buffer.[13][18] The purified conjugate is collected and its concentration is determined.
-
Characterization of the Conjugate
Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is calculated using spectrophotometry.
-
Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye (typically ~0.03-0.05 for Cy5).[15]
-
-
Calculate the dye concentration using its molar extinction coefficient (ε ≈ 250,000 cm⁻¹M⁻¹ for Cy5).[15]
-
The DOL is the molar ratio of the dye to the protein.
In Vivo Imaging Protocol
This protocol provides a general workflow for biodistribution studies in a mouse model.
-
Animal Preparation : For at least one week prior to imaging, house mice on a low-fluorescence or chlorophyll-free diet to minimize autofluorescence from food.[19]
-
Probe Administration : Anesthetize the mouse (e.g., with isoflurane). Administer a defined dose of BSA-Cy5.5 (e.g., 1-2 nmol) via intravenous tail vein injection.[19][20]
-
In Vivo Imaging :
-
Acquire a baseline, pre-injection image to assess background autofluorescence.
-
Perform whole-body fluorescence imaging at predetermined time points (e.g., 1, 4, 12, 24 hours) using an in vivo imaging system equipped with appropriate filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[19][20]
-
-
Ex Vivo Analysis :
-
Data Quantification : Draw regions of interest (ROIs) around the organs and tumors in both the in vivo and ex vivo images to measure the average fluorescence intensity. This allows for the quantification of the conjugate's biodistribution over time.[19]
In Vitro Live-Cell Imaging Protocol
This protocol outlines a general procedure for imaging cells labeled with BSA-Cy5.5.
-
Cell Preparation : Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere for 24 hours.[22]
-
Labeling : Prepare a solution of BSA-Cy5.5 in a suitable imaging medium (e.g., phenol (B47542) red-free DMEM).[22] Replace the culture medium with the BSA-Cy5.5 solution and incubate for a desired period (e.g., 1-4 hours) in a controlled environment (37°C, 5% CO₂).
-
Washing : Gently wash the cells with fresh imaging medium to remove unbound conjugate and reduce background fluorescence.[23]
-
Imaging :
-
Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions.[23]
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[23][24]
-
For time-lapse imaging, define the imaging intervals and total duration based on the biological process being observed.[24]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to BSA-Cy5.5.
Caption: Workflow for the synthesis and quality control of BSA-Cy5.5.
Caption: Step-by-step experimental workflow for in vivo imaging with BSA-Cy5.5.
Caption: How component properties create a functional BSA-Cy5.5 probe.
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 3. Bovine Serum Albumin (BSA), BSA Protein | Capricorn Scientific [capricorn-scientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bovine Serum Albumin (BSA) - BIOFAC A/S [biofac.dk]
- 6. Bovine Serum Albumin | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Bovine serum albumin - Wikipedia [en.wikipedia.org]
- 8. Cy5.5 Oligo Modifications from Gene Link [genelink.com]
- 9. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. drmr.com [drmr.com]
- 14. BSA-Cy5.5 - CD Bioparticles [cd-bioparticles.net]
- 15. bosterbio.com [bosterbio.com]
- 16. Antibody Storage and Antibody Shelf Life [labome.com]
- 17. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BSA, Cy5 labeled [nanocs.net]
- 19. benchchem.com [benchchem.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
BSA-Cy5.5 as a Fluorescent Tracer for Fluid-Phase Endocytosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) as a fluorescent tracer for studying fluid-phase endocytosis. Fluid-phase endocytosis is a fundamental cellular process responsible for the non-specific uptake of extracellular fluid and solutes. BSA-Cy5.5, a bright and photostable near-infrared fluorescent probe, serves as an invaluable tool for visualizing and quantifying this process in live cells. This document details the properties of BSA-Cy5.5, experimental protocols for its use in live-cell imaging and flow cytometry, and an overview of the key signaling pathways governing different forms of endocytosis.
Properties of BSA-Cy5.5
BSA-Cy5.5 is a conjugate of bovine serum albumin, a well-characterized and inert protein, and the near-infrared fluorescent dye Cy5.5. This combination offers several advantages for tracing fluid-phase endocytosis.
Table 1: Physicochemical Properties of BSA-Cy5.5
| Property | Value | Reference(s) |
| Excitation Maximum | ~675 nm | [1] |
| Emission Maximum | ~694 nm | [1] |
| Molecular Weight | Varies based on BSA and dye labeling ratio | |
| Labeling Ratio (Dye:Protein) | Typically 2-7 Cy5.5 dyes per BSA molecule | |
| Form | Lyophilized powder or solution in PBS | |
| Storage | 4°C, protected from light | [1] |
Major Pathways of Endocytosis
Fluid-phase endocytosis can occur through several distinct mechanisms, each regulated by specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results obtained using BSA-Cy5.5.
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. While primarily for specific cargo uptake, it can also contribute to fluid-phase uptake.
Caveolae-Mediated Endocytosis
This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. Caveolin and cavin proteins are key structural components.[2]
References
Investigating the Cellular Uptake Pathways of BSA-Cy5.5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular uptake pathways of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5. Understanding these mechanisms is crucial for applications in drug delivery, bioimaging, and nanomedicine. This document details the experimental protocols to investigate these pathways, presents quantitative data from relevant studies, and visualizes the core signaling cascades involved.
Introduction to Cellular Uptake of BSA-Cy5.5
Bovine Serum Albumin (BSA) is a widely utilized protein in biomedical research due to its biocompatibility, biodegradability, and non-immunogenic properties. When conjugated with fluorescent dyes like Cy5.5, it becomes a powerful tool for tracing cellular internalization and trafficking. The cellular uptake of BSA and its conjugates is predominantly mediated by endocytosis, a process by which cells internalize molecules by engulfing them in a vesicle. The major endocytic pathways involved in BSA uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway can be cell-type dependent.
Key Endocytic Pathways for BSA-Cy5.5 Internalization
The internalization of BSA-Cy5.5 is a complex process involving multiple endocytic routes. The predominant pathways are:
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. This process is initiated by the binding of cargo to specific receptors on the cell surface.[1][2]
-
Caveolae-Mediated Endocytosis (CME): Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) being a key structural protein.[3][4] This pathway is important for the transcytosis of albumin across endothelial cells.[4]
-
Macropinocytosis: This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes. It is a major route for the uptake of extracellular fluids and solutes, including albumin, particularly in cancer cells.[5][6][7]
Experimental Protocols for Investigating Cellular Uptake
To elucidate the specific pathways involved in BSA-Cy5.5 uptake, a combination of fluorescence microscopy and flow cytometry, often coupled with the use of pharmacological inhibitors, is employed.
General Cell Culture and Preparation
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, MCF-7, or endothelial cells) onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubation: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Fluorescence Microscopy Protocol for Visualizing BSA-Cy5.5 Uptake
This protocol allows for the direct visualization of BSA-Cy5.5 internalization and subcellular localization.
-
Cell Preparation: On the day of the experiment, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Inhibitor Pre-treatment (Optional): To investigate specific pathways, pre-incubate the cells with pharmacological inhibitors (see Table 2 for concentrations and incubation times) in a serum-free medium.
-
BSA-Cy5.5 Incubation: Add BSA-Cy5.5 (typically 10-50 µg/mL) to the cells in a serum-free medium and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C. A control at 4°C should be included to assess non-specific binding versus active uptake.
-
Washing: After incubation, remove the BSA-Cy5.5 solution and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound conjugate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: Stain the nuclei with a suitable dye like DAPI or Hoechst 33342. Optionally, specific endocytic markers (e.g., antibodies against EEA1 for early endosomes, LAMP1 for lysosomes) can be used for colocalization studies.
-
Imaging: Mount the coverslips and visualize the cells using a confocal or fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~675/694 nm) and the counterstains.[8]
Flow Cytometry Protocol for Quantifying BSA-Cy5.5 Uptake
Flow cytometry provides a quantitative measure of the cellular uptake of BSA-Cy5.5 across a large cell population.
-
Cell Preparation: Prepare cell suspensions from the cultured plates by trypsinization.
-
Inhibitor Pre-treatment (Optional): Pre-incubate the cell suspension with pharmacological inhibitors as described for microscopy.
-
BSA-Cy5.5 Incubation: Incubate the cells with BSA-Cy5.5 in a serum-free medium for the desired time at 37°C. Include a 4°C control.
-
Washing: Wash the cells three times with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound BSA-Cy5.5.[9]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5.5. At least 10,000 events should be collected per sample.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify the uptake. The percentage of fluorescently positive cells can also be determined.
Quantitative Data on Cellular Uptake
The following tables summarize quantitative data on albumin uptake, largely derived from studies using BSA conjugated to various fluorophores, which can be considered indicative for BSA-Cy5.5.
Table 1: Cellular Uptake of BSA Conjugates in Different Cell Lines
| Cell Line | BSA Conjugate | Uptake Efficiency/Observations | Reference |
| RAW 264.7 (macrophage) | BSA-FITC | Time and concentration-dependent uptake. | [10] |
| H358 (lung cancer) | FITC-HSA | Dose-dependent uptake, increased with EGF stimulation. | [11] |
| MiaPaca2 (pancreatic cancer) | FITC-HSA | Dose-dependent uptake, increased with EGF stimulation. | [11] |
| Pulmonary Endothelial Cells | Alexa488-BSA | Saturable and temperature-sensitive uptake. | [12] |
Table 2: Effect of Pharmacological Inhibitors on Albumin Uptake
| Inhibitor | Target Pathway | Typical Concentration | Incubation Time | % Inhibition (Cell Line) | Reference |
| Chlorpromazine | Clathrin-mediated | 10 µg/mL | 30 min - 1 hr | Varies significantly by cell type; can have non-specific effects. | [13][14] |
| Genistein | Caveolae-mediated | 200 µM | 30 min - 1 hr | Significant reduction in albumin uptake in endothelial cells. | [12] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated (cholesterol depletion) | 5 mM | 30 min - 1 hr | Can affect cell viability and has shown poor specificity in some cases. | [13][14] |
| 5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA) | Macropinocytosis | 50 µM | 30 min | Significantly reduced albumin uptake in RAS-mutant cancer cells. | [15] |
| Cytochalasin D | Macropinocytosis (actin polymerization) | 10 µM | 30 min | Inhibits macropinocytosis-like albumin uptake. | [12] |
Note: The effectiveness and specificity of inhibitors can be cell-type dependent and should be validated for each experimental system.[13][14]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Investigating BSA-Cy5.5 Uptake
Caption: Experimental workflow for studying BSA-Cy5.5 cellular uptake.
Signaling Pathway for Clathrin-Mediated Endocytosis of BSA
Caption: Clathrin-mediated endocytosis of BSA.
Signaling Pathway for Caveolae-Mediated Endocytosis of BSA
Caption: Caveolae-mediated endocytosis of BSA.
Signaling Pathway for Macropinocytosis of BSA
Caption: Regulation of macropinocytosis for BSA uptake.
Conclusion
The cellular uptake of BSA-Cy5.5 is a multifaceted process predominantly occurring through clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway is influenced by the cell type and its physiological state. By employing the detailed experimental protocols outlined in this guide, researchers can effectively dissect the specific mechanisms of BSA-Cy5.5 internalization. The quantitative data and pathway visualizations provided serve as a valuable resource for designing experiments and interpreting results in the fields of drug delivery, cellular imaging, and nanomedicine. A thorough understanding of these uptake pathways is paramount for the rational design of BSA-based therapeutic and diagnostic agents.
References
- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Cell-penetrating mechanism of intracellular targeting albumin: Contribution of macropinocytosis induction and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Regulation of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. BSA, Cy5.5 labeled [nanocs.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caveolae-Dependent and -Independent Uptake of Albumin in Cultured Rodent Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RAS-Driven Macropinocytosis of Albumin or Dextran Reveals Mutation-Specific Target Engagement of RAS p.G12C Inhibitor ARS-1620 by NIR-Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BSA-Cy5.5 for Mapping Vascular Permeability in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tumor Vascular Permeability
The tumor microenvironment is characterized by a chaotic and dysfunctional vasculature, a hallmark of the angiogenic processes essential for tumor growth and metastasis.[1] Unlike healthy tissues, tumor blood vessels are highly disorganized, with poorly aligned endothelial cells and wide fenestrations.[2] This structural abnormality, coupled with inadequate lymphatic drainage, leads to a phenomenon known as the Enhanced Permeability and Retention (EPR) effect .[2][3][4] The EPR effect describes the preferential accumulation of macromolecules and nanoparticles (typically >40 kDa) within tumor tissue.[3][4]
Quantifying this vascular permeability is crucial for several reasons:
-
Understanding Tumor Pathophysiology: It provides insights into the tumor's developmental stage, aggressiveness, and metastatic potential.
-
Optimizing Drug Delivery: The efficacy of many systemically administered anticancer drugs, particularly nanomedicines, depends on their ability to extravasate from the bloodstream and reach the tumor cells.[5]
-
Evaluating Therapeutic Response: Anti-angiogenic or vascular-normalizing therapies can be monitored by measuring changes in vascular permeability over time.[1]
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 (BSA-Cy5.5) has emerged as a powerful tool for the in vivo imaging and quantification of tumor vascular permeability. As a macromolecule, BSA leverages the EPR effect to accumulate in tumors, while the NIR properties of Cy5.5 allow for deep tissue penetration and high signal-to-background imaging.[6][7][8] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for using BSA-Cy5.5 to map tumor vascular permeability.
The BSA-Cy5.5 Imaging Probe: Core Characteristics
BSA-Cy5.5 is a fluorescent conjugate where Bovine Serum Albumin serves as the macromolecular carrier and Cyanine 5.5 acts as the imaging reporter. The key properties of this probe are summarized below.
| Property | Description |
| Macromolecule | Bovine Serum Albumin (BSA) |
| Molecular Weight | ~66.5 kDa |
| Fluorophore | Cyanine 5.5 (Cy5.5) |
| Excitation Wavelength | ~675 nm[9] |
| Emission Wavelength | ~694 nm[9] |
| Fluorescence Spectrum | Near-Infrared (NIR)[9] |
| Labeling Ratio | Typically 2-7 Cy5.5 molecules per BSA molecule[9] |
| Form | Commonly supplied as a lyophilized powder or in a buffered solution (e.g., PBS)[9] |
| Storage | Store at 4°C or -20°C, protected from light[9][10] |
Principle of Measurement: The Enhanced Permeability and Retention (EPR) Effect
The utility of BSA-Cy5.5 for permeability mapping is entirely dependent on the EPR effect. The process involves two key stages: extravasation due to high permeability and subsequent accumulation due to poor lymphatic clearance.
-
Enhanced Permeability: Tumor-secreted growth factors, most notably Vascular Endothelial Growth Factor (VEGF), stimulate the formation of new blood vessels (angiogenesis).[1][2] These vessels are structurally abnormal with large gaps between endothelial cells, making them "leaky" to large molecules like BSA-Cy5.5 that would typically remain in the bloodstream of healthy tissue.[2][4]
-
Impaired Retention: Solid tumors generally lack an effective lymphatic drainage system.[2] Once BSA-Cy5.5 extravasates into the tumor's interstitial space, it is not efficiently cleared, leading to its progressive retention and accumulation over time.
This differential accumulation allows for a high contrast between the tumor and surrounding healthy tissue when imaged using an appropriate NIR fluorescence imaging system.
Experimental Protocols
The following sections detail standardized protocols for the synthesis, administration, and imaging of BSA-Cy5.5 in preclinical tumor models.
BSA-Cy5.5 Conjugation (Amine-Reactive Labeling)
While BSA-Cy5.5 is commercially available, this protocol describes a common method for in-house conjugation using an amine-reactive Cy5.5 NHS ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 N-hydroxysuccinimide (NHS) ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Dye Solution: Warm the vial of Cy5.5 NHS ester to room temperature. Dissolve the dye in a small amount of DMSO immediately before use.
-
Conjugation Reaction: Add the Cy5.5 solution to the BSA solution while gently stirring. A typical molar ratio is 5-10 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the BSA-Cy5.5 conjugate from unconjugated free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8]
-
Characterization: Collect the colored fractions corresponding to the labeled protein. Determine the protein concentration (e.g., via BCA assay) and the degree of labeling via spectrophotometry.
-
Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.
In Vivo Imaging and Biodistribution Workflow
This workflow outlines the key steps for a typical experiment using tumor-bearing mice to assess vascular permeability.
Detailed Protocol: In Vivo Imaging in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., BALB/c or SCID mice with subcutaneous tumors).
-
BSA-Cy5.5 probe, sterile-filtered.
-
Anesthesia (e.g., isoflurane).
-
In vivo fluorescence imaging system (IVIS) equipped with appropriate NIR filters.
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber.
-
Baseline Imaging: Acquire a pre-injection fluorescence image to measure background autofluorescence. Use filter sets appropriate for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[8]
-
Probe Administration: Inject a defined dose of BSA-Cy5.5 (e.g., 1-2 nmol per mouse) intravenously via the tail vein. The typical injection volume is 100-200 µL.
-
Longitudinal Imaging: Acquire whole-body fluorescence images at predetermined time points post-injection (e.g., 1h, 4h, 12h, 24h, 48h).[11][12][13] This allows for tracking the pharmacokinetics and peak tumor accumulation. Peak tumor accumulation for macromolecular agents often occurs around 24 hours post-injection.[14][15]
Detailed Protocol: Ex Vivo Biodistribution Analysis
Procedure:
-
Perfusion: Immediately after euthanasia, perform cardiac perfusion with cold PBS containing heparin to flush the blood from the vasculature. This is critical to ensure the measured fluorescence is from extravasated probe, not from probe remaining in the blood vessels.[11]
-
Organ Dissection: Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle).[11][12]
-
Ex Vivo Imaging: Arrange the dissected organs neatly in the imaging chamber and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.
-
Quantification (See Section 5.0): Weigh each organ. The fluorescence intensity from each organ can then be quantified and normalized to its weight.
Quantitative Data Analysis
Raw fluorescence images must be processed to yield quantitative metrics of vascular permeability and probe biodistribution.
Analysis Method:
-
Region of Interest (ROI) Analysis: Using the imaging system's software, draw ROIs around the tumor and a contralateral, non-tumor-bearing region (e.g., muscle) on the in vivo images. For ex vivo analysis, draw ROIs around each dissected organ.
-
Fluorescence Measurement: The software will calculate the average or total radiant efficiency ([p/s]/[µW/cm²]) within each ROI.
-
Key Metrics Calculation:
-
Tumor-to-Background Ratio (TBR): This is a common metric for assessing signal specificity. It is calculated from in vivo images:
TBR = (Average Fluorescence Intensity in Tumor ROI) / (Average Fluorescence Intensity in Background ROI)
-
Percent Injected Dose per Gram (%ID/g): This is the gold standard for biodistribution studies and is calculated from ex vivo images. It requires creating a standard curve by imaging known concentrations of the BSA-Cy5.5 probe.[11]
%ID/g = [(Fluorescence from Organ) / (Fluorescence from Standard Curve)] / (Organ Weight in grams) x 100
-
Summary of Quantitative Data from Literature
The following table summarizes typical quantitative values reported in preclinical studies using NIR-labeled macromolecules to assess tumor permeability and biodistribution. Note that absolute values can vary significantly based on the tumor model, probe characteristics, and animal strain.
| Parameter | Typical Value/Observation | Reference |
| Optimal Imaging Time Window | 8 to 24 hours post-injection for macromolecular agents to achieve high tumor-to-background contrast.[14][15] | [14][15] |
| Tumor-to-Background Ratio (TBR) | Can range from 2.1 to 8.0 at optimal time points and doses (e.g., 5-10 mg/kg for ICG).[14] | [14] |
| Biodistribution - High Uptake Organs | Liver and spleen typically show high accumulation due to the reticuloendothelial system (RES) clearance of macromolecules.[11] | [11] |
| Biodistribution - Tumor Uptake | Tumor accumulation for passively targeted nanoparticles can be in the range of 5-10 %ID/g.[11] | [11] |
| Permeability (P) | Measured in human tumor xenografts to be approximately 6.06 ± 4.30 x 10⁻⁷ cm/sec using Texas Red-labeled BSA.[16] | [16] |
| Permeability-Surface Area (PS/V) | Measured as 1.26 ± 0.72 x 10⁻⁴ sec⁻¹ in the same model.[16] | [16] |
Biological Modulators of Vascular Permeability
The permeability that BSA-Cy5.5 measures is not static; it is actively regulated by various signaling pathways. The VEGF pathway is a primary driver of vascular permeability in tumors.
Understanding these pathways is critical for drug development. For instance, therapies targeting VEGF or its receptor (VEGFR-2) aim to "normalize" the tumor vasculature, reducing leakiness. The BSA-Cy5.5 probe can be used to visualize and quantify the effects of such treatments, providing a direct readout of therapeutic efficacy in restoring vessel integrity.[1]
References
- 1. Visualizing vascular permeability and lymphatic drainage using labeled serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 3. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]
- 5. Alliance with EPR Effect: Combined Strategies to Improve the EPR Effect in the Tumor Microenvironment [thno.org]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BSA, Cy5.5 labeled [nanocs.net]
- 10. moleculardepot.com [moleculardepot.com]
- 11. benchchem.com [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Tumor microenvironment-responsive BSA nanocarriers for combined chemo/chemodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. Scholars@Duke publication: Microvascular permeability of albumin, vascular surface area, and vascular volume measured in human adenocarcinoma LS174T using dorsal chamber in SCID mice. [scholars.duke.edu]
Technical Guide: Initial Assessment of BSA-Cy5.5 Biodistribution in Mice
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a comprehensive overview of the essential methodologies and data interpretation for the initial biodistribution assessment of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 in murine models.
Introduction
Bovine Serum Albumin (BSA) is a widely utilized protein carrier for drug delivery and molecular imaging due to its biocompatibility, stability, and long circulation half-life.[1] Conjugating BSA with a near-infrared (NIR) fluorescent dye like Cy5.5 allows for non-invasive, real-time visualization and quantification of its distribution within a living organism.[2] The Cy5.5 fluorophore is ideal for in vivo imaging because its emission wavelength (around 694 nm) falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are minimized, enabling deeper tissue penetration and a higher signal-to-background ratio.[2][3]
An initial biodistribution assessment is critical in preclinical studies to understand the pharmacokinetic and pharmacodynamic profile of the BSA-Cy5.5 conjugate. This involves determining where the conjugate accumulates in the body, how long it remains in circulation, and which organs are primarily involved in its clearance. This guide outlines the core experimental protocols, data presentation, and workflows necessary for such an assessment.
Synthesis and Characterization of BSA-Cy5.5 Conjugate
The conjugation of Cy5.5 to BSA is typically achieved by covalently coupling the dye to primary amines (e.g., lysine (B10760008) residues) on the protein.[4]
Experimental Protocol: BSA-Cy5.5 Conjugation
This protocol describes a standard method for conjugating a Cy5.5 NHS ester to BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[4]
Procedure:
-
BSA Preparation: Dissolve BSA in the reaction buffer to a concentration of at least 2 mg/mL. Inconsistent or low protein concentrations can affect conjugation efficiency.[4][5]
-
Dye Preparation: Immediately before use, dissolve the Cy5.5-NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
Conjugation Reaction: Add the Cy5.5-DMSO solution to the BSA solution. A starting molar ratio of 5-7 moles of dye per mole of BSA is recommended.[4] Mix the solution immediately.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][6] Gentle rotation or shaking can be applied.
-
Purification: Remove unreacted, free Cy5.5 dye from the BSA-Cy5.5 conjugate using a desalting column or dialysis against the storage buffer.[4]
-
Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).[2]
-
Storage: Store the purified BSA-Cy5.5 conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[2][6]
Visualization: Conjugation Workflow
Biodistribution Study Protocols
A comprehensive biodistribution study involves both in vivo imaging of live animals and ex vivo analysis of dissected organs.
Experimental Protocol: In Vivo and Ex Vivo Assessment
Animal Models:
-
Healthy or tumor-bearing mice (e.g., ICR, BALB/c) are commonly used.[7][8] All animal procedures must be approved by an institutional animal care and use committee.[9]
Probe Administration:
-
Prepare the BSA-Cy5.5 conjugate in a sterile vehicle like PBS.
-
A typical dose is 1-2 nmol of the conjugate per mouse.[3] For a study in MDR 4T1 tumor-bearing mice, a Cy5 dose of 80 μg/kg was used.[10]
-
Administer the probe via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[3]
In Vivo Imaging:
-
Acquire a baseline image before injection to assess autofluorescence.[3]
-
Anesthetize mice (e.g., with isoflurane) for each imaging session.[10][11]
-
Perform whole-body fluorescence imaging at predetermined time points (e.g., 30 min, 1h, 4h, 12h, 24h, 48h, and longer for extended studies).[3][10]
-
Use an appropriate in vivo imaging system (e.g., IVIS Spectrum) with filter sets for Cy5.5 (Excitation: ~640-675 nm, Emission: ~680-694 nm).[2][3]
Ex Vivo Organ Analysis:
-
At each designated time point, euthanize a cohort of mice (typically 3-5 per group).[3]
-
Perfuse the animals with saline to clear blood from the organs.[3]
-
Carefully dissect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and tumors, if applicable.[3][10]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image using the same parameters as the in vivo scans.[3]
Data Quantification:
-
For both in vivo and ex vivo images, draw Regions of Interest (ROIs) around the whole body or specific organs.
-
Measure the average fluorescence intensity (often expressed as radiance or photon flux).[3][9]
-
For ex vivo analysis, the data can be presented as relative fluorescence intensity or, more quantitatively, as the percentage of the injected dose per gram of tissue (%ID/g).[3] This requires creating a standard curve from known concentrations of the BSA-Cy5.5 conjugate.[3]
Visualization: Biodistribution Experimental Workflow
References
- 1. Pharmacokinetic properties of nitroxide-labeled albumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. drmr.com [drmr.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kjvr.org [kjvr.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BSA-Cy5.5 for Lymphatic Imaging Studies
This guide provides a comprehensive overview of the application of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 (BSA-Cy5.5) for the imaging of the lymphatic system. This information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this technology for their studies.
The lymphatic system plays a crucial role in fluid homeostasis, immune surveillance, and the absorption of dietary fats.[1] Visualizing and quantifying lymphatic function is essential for understanding various pathological conditions, including lymphedema, cancer metastasis, and inflammation.[2][3][4][5] Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo studies, such as deep tissue penetration and minimal background autofluorescence, making it a powerful tool for lymphatic imaging.[1][6]
BSA-Cy5.5 has emerged as a valuable probe for this purpose. The conjugation of Cy5.5 to BSA, a biocompatible and biodegradable protein, enhances the dye's stability and circulation time.[7] The resulting conjugate's size is optimal for uptake by lymphatic vessels rather than blood capillaries, making it an effective tracer for mapping lymphatic drainage and function.[1]
Synthesis and Characterization of BSA-Cy5.5
The synthesis of BSA-Cy5.5 involves the covalent conjugation of a reactive form of the Cy5.5 dye, typically an N-hydroxysuccinimide (NHS) ester, to the amine groups of BSA.
Experimental Protocol: Synthesis of BSA-Cy5.5
-
Dissolution: Dissolve Bovine Serum Albumin (BSA) in a suitable buffer, such as phosphate-buffered saline (PBS), to a specific concentration.
-
Conjugation: Add Cy5.5-NHS ester to the BSA solution. A common molar ratio for the reaction is 1:2 (BSA:Cy5.5-NHS ester).[8]
-
Incubation: Allow the reaction to proceed in the dark at room temperature for approximately one hour.[8]
-
Purification: Remove unconjugated dye and other small molecules from the BSA-Cy5.5 conjugate. This is typically achieved using size-exclusion chromatography.[9]
-
Characterization: Confirm the successful conjugation and purity of the product. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to verify the increase in molecular weight of the BSA after conjugation.[10][11] The dye-to-protein ratio can be determined spectrophotometrically.
-
Storage: Store the purified BSA-Cy5.5 conjugate in a suitable buffer, protected from light, at 4°C for short-term storage or frozen for long-term storage.[12]
Table 1: Key Specifications of BSA-Cy5.5
| Property | Value | Reference |
|---|---|---|
| Excitation Wavelength | ~675 nm | [12] |
| Emission Wavelength | ~694 nm | [12] |
| Carrier Protein | Bovine Serum Albumin (BSA) | [10][11] |
| Dye | Cyanine 5.5 (Cy5.5) | [12] |
| Labeling Ratio | Typically 2-7 dye molecules per BSA molecule |[12] |
Caption: Workflow for the synthesis and purification of the BSA-Cy5.5 conjugate.
Experimental Protocols for In Vivo Lymphatic Imaging
The following protocols provide a general framework for conducting lymphatic imaging studies in animal models using BSA-Cy5.5.
Animal Models Hairless mouse strains, such as SKH-1 mice, are often used to minimize fluorescence signal interference from fur.[10][11]
Experimental Protocol: In Vivo and Ex Vivo Imaging
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.
-
Probe Administration: Administer BSA-Cy5.5 via subcutaneous (s.c.) or intradermal injection, typically into the footpad or paw of the animal.[10][11] The typical dose can be around 0.1 mg/kg.[10][11]
-
In Vivo Imaging:
-
Place the anesthetized animal in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
-
The imaging system should consist of a cooled CCD camera, a light source with an appropriate excitation filter (e.g., 635-675 nm), and an emission filter (e.g., 696-736 nm).[13]
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., immediately after injection and then at 1, 3, 7, 12, and 24 hours) to dynamically visualize the uptake and transport of the probe through the lymphatic vessels and into the lymph nodes.[13][14]
-
-
Ex Vivo Validation:
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) drawn around the lymph nodes and other organs in both the in vivo and ex vivo images.
-
Analyze the change in fluorescence intensity over time to determine the kinetics of lymphatic uptake and clearance.
-
Caption: Experimental workflow for in vivo and ex vivo lymphatic imaging studies.
Data Presentation: Quantitative Analysis
Quantitative analysis of fluorescence intensity allows for the assessment of lymphatic function. This can include measuring the rate of probe accumulation in lymph nodes and its subsequent clearance.
Table 2: Example Quantitative Data for Lymphatic Clearance Note: This table presents data for a similar probe, Alexa680-BSA, to illustrate the type of quantitative data that can be obtained. The values represent the rate of signal decay from the injection site.
| Animal Model | Tissue | Clearance Rate Constant (k, %/min) | Reference |
| Normal C3H Mice | Paw Skin | -0.30 ± 0.02 | [9] |
| Chy Mice (Lymphedema Model) | Paw Skin | -0.16 ± 0.01 | [9] |
| Normal C3H Mice | Hind Limb Muscle | -0.32 ± 0.02 | [9] |
| Chy Mice (Lymphedema Model) | Hind Limb Muscle | -0.28 ± 0.03 | [9] |
The significantly lower clearance rate in the lymphedema model mice demonstrates the utility of this technique in quantifying lymphatic dysfunction.[9]
Conceptual Pathway: Lymphatic Uptake and Transport
Following subcutaneous injection, the BSA-Cy5.5 conjugate, due to its size, is primarily taken up by the initial lymphatic capillaries in the interstitial space. It then travels through the network of lymphatic vessels, eventually reaching the draining lymph nodes. This pathway can be visualized in real-time using NIR fluorescence imaging.
Caption: Conceptual diagram of BSA-Cy5.5 uptake and transport in the lymphatic system.
References
- 1. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphatic Education & Research Network [lymphaticnetwork.org]
- 3. researchgate.net [researchgate.net]
- 4. Albumin-based nanoparticle for dual-modality imaging of the lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin-based nanoparticle for dual-modality imaging of the lymphatic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alexa 680 conjugated to bovine serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. certara.com [certara.com]
- 11. Noninvasive real-time fluorescence imaging of the lymphatic uptake of BSA-IRDye 680 conjugate administered subcutaneously in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BSA, Cy5.5 labeled [nanocs.net]
- 13. Multichromatic near-infrared imaging to assess interstitial lymphatic and venous uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Milieu: An In-depth Technical Guide to the Interaction and Stability of BSA-Cy5.5 with Serum Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interactions between the fluorescently labeled protein conjugate, Bovine Serum Albumin-Cyanine 5.5 (BSA-Cy5.5), and serum proteins. Understanding these interactions and the stability of the conjugate in a biological environment is paramount for applications ranging from in vivo imaging and diagnostics to drug delivery. This document details the underlying principles, presents relevant data, and provides in-depth experimental protocols for the characterization of BSA-Cy5.5 in the presence of serum.
Interaction of BSA-Cy5.5 with Serum Proteins
Upon introduction into the bloodstream, BSA-Cy5.5, like other nanoparticles and bioconjugates, is immediately coated by a dynamic layer of serum proteins, forming what is known as a "protein corona." This corona is a complex and evolving entity that dictates the biological identity of the conjugate, influencing its circulation half-life, biodistribution, and cellular uptake. The primary components of the protein corona are the most abundant serum proteins, including serum albumin (the most abundant), immunoglobulins (gamma-globulins), and fibrinogen.
The interaction between BSA-Cy5.5 and these serum proteins is governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding. The intrinsic fluorescence of the Cy5.5 dye can be modulated by these binding events, often leading to fluorescence quenching. This phenomenon can be harnessed to quantify the binding affinity between the conjugate and serum proteins.
Quantitative Analysis of Serum Protein Interactions
Quantifying the binding affinity of BSA-Cy5.5 to serum proteins is crucial for predicting its in vivo behavior. Fluorescence quenching is a powerful technique for this purpose. In a typical assay, the fluorescence of BSA-Cy5.5 is monitored as the concentration of a "quencher" (a specific serum protein) is increased. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity.
While specific binding constants for the BSA-Cy5.5 conjugate with individual serum proteins are not extensively reported in the literature, data from analogous systems involving BSA or other fluorescently labeled albumins provide valuable insights into the expected range of these interactions. The following table summarizes representative binding and quenching constants for albumin with various ligands and quenchers.
| Interacting Pair | Method | Binding/Quenching Constant (K) | Reference |
| BSA and Hemin (B1673052) | Fluorescence Quenching | Ksv = 1.44 x 10^5 M^-1 | [1] |
| BSA and Coomassie Brilliant Blue G-250 | UV-Vis Spectroscopy | Ka = 5.03 x 10^4 M^-1 | [2] |
| BSA and a gamma-aminobutyric acid derivative | Fluorescence Spectroscopy | Kd = 3.85 µM | [3] |
| Human Serum Albumin (HSA) and a BODIPY dye | Fluorescence Quenching | Ka = 1.5 x 10^5 M^-1 | [4] |
| BSA and Gold Nanoparticles | Fluorescence Quenching | Ka values in the range of 10^6 to 10^7 M^-1 | [4] |
| BSA and CdS Nanoparticles | Fluorescence Quenching | Ksv = 1.32 x 10^4 L mol^-1 | [5] |
Ksv: Stern-Volmer quenching constant; Ka: Association (binding) constant; Kd: Dissociation constant.
Stability of BSA-Cy5.5 in Serum
The stability of the BSA-Cy5.5 conjugate in serum is a critical parameter that determines its utility for in vivo applications. Instability can manifest in two primary ways: degradation of the protein component by proteases, and dissociation of the Cy5.5 dye from the albumin. Both processes can alter the fluorescence signal and the biological fate of the conjugate. The stability of a protein therapeutic is a key quality attribute that can be affected by time and temperature[6].
Several analytical techniques can be employed to assess the stability of BSA-Cy5.5 in serum, including High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Quantitative Stability Data
The in vivo half-life of a conjugate is a key indicator of its stability. While direct half-life data for BSA-Cy5.5 in human serum is limited, studies on similar conjugates provide a reasonable estimate. For instance, a Cy5.5-labeled Human Serum Albumin (HSA) fusion protein has been shown to have a significantly longer blood half-life compared to the free dye, demonstrating the stabilizing effect of the albumin carrier[7].
| Conjugate/Molecule | Species | Half-life | Reference |
| Cy5.5-HSA-TIMP2 fusion protein | Mice | 19.6 ± 3.2 hours | [7] |
| Free Cy5.5 dye | Mice | 2.2 ± 0.7 hours | [7] |
| Human Serum Albumin (HSA) | Humans | Approximately 19 days | |
| Mouse Serum Albumin (MSA) | Mice | ~28.8 hours | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and stability assessment of BSA-Cy5.5.
Preparation of BSA-Cy5.5 Conjugate
Principle: This protocol describes the conjugation of an amine-reactive Cy5.5-NHS ester to the primary amines (lysine residues) on BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Amine-reactive Cy5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 5 mg/mL solution of BSA in 0.1 M sodium bicarbonate buffer.
-
Immediately before use, prepare a 10 mg/mL solution of Cy5.5 NHS ester in anhydrous DMF or DMSO.
-
While gently stirring the BSA solution, slowly add the reactive dye solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.
-
Collect the colored fractions corresponding to the high molecular weight conjugate, separating it from the unreacted free dye.
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).
Fluorescence Quenching Assay for Serum Protein Interaction
Principle: This assay measures the decrease in BSA-Cy5.5 fluorescence upon binding to a serum protein (quencher) to determine the binding affinity.
Materials:
-
Purified BSA-Cy5.5 conjugate in PBS, pH 7.4
-
Purified human serum albumin (HSA) or other serum protein of interest in PBS, pH 7.4
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of BSA-Cy5.5 at a concentration of 1 µM in PBS.
-
Prepare a series of dilutions of the quencher protein (e.g., HSA) in PBS, ranging from 0 to 100 µM.
-
In a 96-well black microplate, add a fixed volume of the BSA-Cy5.5 solution to each well.
-
Add increasing volumes of the quencher protein dilutions to the wells. Bring the final volume in each well to be the same with PBS.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each well using a fluorometer with excitation at ~675 nm and emission at ~694 nm.
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ is the fluorescence in the absence of the quencher, F is the fluorescence in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant.
Stability Assessment in Human Serum
Principle: This protocol assesses the stability of BSA-Cy5.5 when incubated in human serum over time using HPLC-SEC and SDS-PAGE.
Materials:
-
BSA-Cy5.5 conjugate
-
Human serum
-
HPLC system with a size-exclusion column (e.g., Zenix SEC-300)[9]
-
SDS-PAGE equipment and reagents
-
Fluorescence gel imager
Procedure:
-
Incubate BSA-Cy5.5 at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
HPLC-SEC Analysis: a. Dilute the aliquot in a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[9]. b. Inject the sample onto the SEC column and monitor the elution profile using both a UV detector (280 nm) and a fluorescence detector (Ex: ~675 nm, Em: ~694 nm). c. Analyze the chromatograms for the appearance of new peaks corresponding to aggregates (earlier elution) or fragments (later elution).
-
SDS-PAGE Analysis: a. Mix the aliquot with SDS-PAGE sample buffer (without boiling to preserve some fluorescence). b. Run the samples on a polyacrylamide gel. c. Before staining, visualize the gel using a fluorescence imager to detect the intact BSA-Cy5.5 and any fluorescent degradation products[10][11]. d. Subsequently, stain the gel with Coomassie Blue to visualize all protein bands and assess protein degradation.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes described in this guide.
Caption: Formation of the protein corona around BSA-Cy5.5 in the bloodstream.
Caption: Experimental workflow for determining serum protein binding affinity.
Caption: Workflow for assessing the stability of BSA-Cy5.5 in serum.
References
- 1. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of BSA-Cy5.5: A Technical Guide to Shelf Life and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the shelf life and optimal storage conditions for Bovine Serum Albumin (BSA) conjugated with Cyanine5.5 (Cy5.5), a widely utilized fluorescent probe in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who rely on the consistent performance and stability of BSA-Cy5.5 for accurate and reproducible experimental outcomes.
BSA-Cy5.5 is a valuable tool for in vivo and in vitro imaging due to its biocompatibility, high fluorescence quantum yield, and near-infrared (NIR) emission properties, which allow for deep tissue penetration.[1][2] However, maintaining its structural integrity and fluorescence properties over time is critical. This guide consolidates key data on storage conditions, outlines detailed experimental protocols for stability assessment, and provides a visual representation of the factors influencing its degradation.
Recommended Storage Conditions and Shelf Life
The stability of BSA-Cy5.5 is highly dependent on its formulation (lyophilized or in solution) and storage conditions. Adherence to these recommendations is paramount to preserving the functionality of the conjugate.
| Formulation | Storage Temperature | Shelf Life | Key Considerations |
| Lyophilized Powder | 2-8°C or ambient, dry conditions | Up to 5 years | Protect from light.[3] Must be kept dry as moisture can accelerate degradation.[4] |
| -20°C or -80°C | Extended (potentially >5 years) | Long-term storage for lyophilized antibodies is often recommended at these temperatures.[5] | |
| In Solution (e.g., PBS) | 4°C | Several weeks to months | Protect from light. [2][6][7] Avoid microbial contamination. For short-term use. |
| -20°C | Up to 1-2 years | Recommended for long-term storage.[5] Often stored in 50% glycerol (B35011) to prevent freeze-thaw damage.[8] Aliquoting is crucial to avoid repeated freeze-thaw cycles. | |
| -80°C or Liquid Nitrogen | Years | Considered for archival purposes.[8] |
Factors Influencing BSA-Cy5.5 Stability
Several environmental and chemical factors can impact the stability of BSA-Cy5.5, leading to a loss of fluorescence, aggregation, or degradation of the protein. Understanding these factors is crucial for proper handling and storage.
Experimental Protocols for Stability Assessment
A comprehensive stability study for BSA-Cy5.5 involves a series of analytical methods to monitor its key quality attributes over time. The following protocols provide a framework for such a study.
Initial Characterization of BSA-Cy5.5
Before initiating a stability study, it is essential to characterize the initial state of the BSA-Cy5.5 conjugate.
a) Determination of Degree of Labeling (DOL):
The DOL, or the molar ratio of Cy5.5 to BSA, is a critical parameter that influences the fluorescence intensity and potential for self-quenching.[5]
-
Protocol:
-
Measure the absorbance of the BSA-Cy5.5 solution at 280 nm (A280) and at the excitation maximum of Cy5.5 (~675 nm, Amax).
-
Calculate the concentration of BSA using the following formula, which corrects for the absorbance of Cy5.5 at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of Cy5.5 using the Beer-Lambert law:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its Aₘₐₓ (~250,000 M⁻¹cm⁻¹).
-
-
The DOL is the ratio of the dye concentration to the protein concentration.[5][9]
-
b) Fluorescence Quantum Yield Measurement:
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
-
Protocol (Relative Method):
-
Prepare a series of dilutions of the BSA-Cy5.5 sample and a reference standard with a known quantum yield in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectra for each solution under identical instrument settings.
-
Integrate the area under the emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation:
-
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
-
Where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]
-
-
Stability Study Design
A robust stability study should include both long-term and accelerated conditions.
-
Long-Term Stability Study:
-
Store aliquots of BSA-Cy5.5 (both lyophilized and in solution) at the recommended storage conditions (e.g., 4°C, -20°C).
-
Test samples at predetermined time points (e.g., 0, 3, 6, 12, 24, 36 months).
-
-
Accelerated Stability Study:
Analytical Methods for Monitoring Stability
At each time point, the following analytical methods should be employed to assess the integrity of the BSA-Cy5.5 conjugate.
a) Visual Inspection:
-
Observe for any changes in color, clarity, or the presence of particulates in the solution. For lyophilized samples, note any changes in the cake appearance.
b) Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to monitor any changes in the A₂₈₀/Aₘₐₓ ratio, which could indicate degradation of the dye or protein.
-
Fluorescence Spectroscopy: Record the emission spectrum to detect any shifts in the emission maximum or a decrease in fluorescence intensity, which would indicate photobleaching or quenching.
c) Chromatographic Analysis:
-
Size Exclusion Chromatography (SEC): This is a critical method for detecting the formation of aggregates or fragments.
-
Protocol:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a defined amount of the BSA-Cy5.5 sample.
-
Monitor the elution profile using both a UV detector (at 280 nm) and a fluorescence detector (excitation ~675 nm, emission ~695 nm).
-
Analyze the chromatogram for the appearance of high molecular weight peaks (aggregates) or low molecular weight peaks (fragments) relative to the main monomeric peak.[13][14]
-
-
d) Electrophoretic Analysis:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight and can be used to detect fragmentation of the BSA protein.
-
Protocol:
-
Prepare samples by mixing with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Heat the samples to denature the protein.
-
Load the samples onto a polyacrylamide gel alongside a molecular weight marker.
-
Run the gel under an electric field.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analyze the gel for the appearance of bands with lower molecular weights than the intact BSA-Cy5.5, which would indicate degradation.[6][15][16]
-
-
Experimental Workflow for BSA-Cy5.5 Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of BSA-Cy5.5.
By implementing these storage guidelines and experimental protocols, researchers can ensure the reliability and reproducibility of their experiments using BSA-Cy5.5, ultimately contributing to the advancement of biomedical research and therapeutic development.
References
- 1. arxiv.org [arxiv.org]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. Evaluating Stability of Lyophilized Biologics – StabilityStudies.in [stabilitystudies.in]
- 4. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. criver.com [criver.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
- 16. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
The In Vivo Safety and Toxicity Profile of BSA-Cy5.5: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The conjugation of bovine serum albumin (BSA) with the near-infrared (NIR) fluorescent dye Cyanine (B1664457) 5.5 (Cy5.5) has created a valuable tool for in vivo imaging and drug delivery research. The inherent biocompatibility and long circulatory half-life of albumin, combined with the favorable optical properties of Cy5.5, make BSA-Cy5.5 a powerful probe for visualizing biological processes and tracking the biodistribution of therapeutic agents. However, a thorough understanding of its safety and toxicity profile is paramount for its responsible and effective use in preclinical and translational research. This technical guide provides a comprehensive overview of the available data on the in vivo safety of BSA-Cy5.5, drawing from studies on its individual components and analogous conjugates.
Physicochemical Properties and In Vivo Behavior
BSA-Cy5.5 is a fluorescent conjugate where the Cy5.5 dye, with an excitation and emission maximum of approximately 675 nm and 694 nm respectively, is covalently linked to bovine serum albumin.[1] The labeling ratio typically ranges from 2 to 7 Cy5.5 molecules per BSA molecule.[1] This conjugation leverages the natural properties of albumin, the most abundant protein in blood plasma, which serves as a versatile carrier for various molecules.[2]
The in vivo behavior of BSA-Cy5.5 is largely dictated by the pharmacokinetic properties of albumin. This results in a prolonged circulation half-life compared to the free dye.[3][4] The biodistribution of BSA-Cy5.5 is influenced by the enhanced permeability and retention (EPR) effect in tumor tissues, leading to its passive accumulation in the tumor microenvironment.[3] Studies have shown that while the free Cy5.5 dye is rapidly cleared, BSA-Cy5.5 conjugates exhibit significantly longer retention times in the body.[4]
In Vivo Safety and Toxicity Profile
While comprehensive toxicological studies specifically focused on BSA-Cy5.5 are limited, valuable insights can be gleaned from research on BSA conjugates and cyanine dyes.
Systemic Toxicity
Studies on radiolabeled BSA provide important, albeit indirect, evidence for potential dose-limiting toxicities. A long-term study on mice injected with 213Bi-labelled BSA revealed significant dose-dependent toxicity.[5][6]
Table 1: Summary of Dose-Dependent Toxicity of 213Bi-Labelled BSA in Mice [5][6]
| Injected Activity | Median Survival | Primary Organs Affected | Key Pathological Findings |
| 11.1 MBq | 189 days | Liver, Kidneys | Increased ALT and AST, liver and kidney failure |
| 7.4 MBq | 324 days | Kidneys | Increased BUN and creatinine, impaired kidney function |
| 3.7 MBq | >385 days | None | No significant plasma enzyme modifications or histological abnormalities |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea (B33335) nitrogen.
These findings underscore the importance of dose-response studies for any BSA-based conjugate intended for in vivo use. While the toxicity mechanism of a radiolabeled conjugate differs from that of a fluorescent one, this study highlights the liver and kidneys as potential target organs for BSA-conjugate-induced toxicity.
Biochemical analysis of mice treated with a DOTA-based plectin-1 targeted contrast agent conjugated to Cy5.5 showed no significant changes in liver and kidney function markers at doses of 10 µM and 20 µM, suggesting a good short-term safety profile for this specific Cy5.5 conjugate.[7]
Hematological Toxicity
In the same study with 213Bi-labelled BSA, hematological toxicity was observed to be transient and not a limiting factor for all tested activities.[6] This suggests that the BSA carrier itself may have a minimal impact on blood cell counts at clinically relevant concentrations.
Immunogenicity
Bovine serum albumin is a foreign protein and can elicit an immune response in host organisms. Some studies have shown that BSA can induce type 2 gene expression and eosinophil accumulation in adipose tissue.[8] The conjugation of Cy5.5 to BSA is unlikely to reduce its inherent immunogenicity. Therefore, the potential for an immune response, especially upon repeated administration, should be a consideration in study design.
Local Toxicity
The administration route can influence local toxicity. For instance, BSA nanoparticles have been shown to induce inflammatory cell recruitment and histological changes in the skin of treated mice.[9] While BSA-Cy5.5 is typically administered intravenously for systemic imaging, researchers should be aware of potential local inflammatory reactions if other administration routes are employed.
Safety Profile of Cyanine Dyes
The safety of cyanine dyes, including Cy5.5, is generally considered favorable for in vivo imaging applications.[10] Indocyanine green (ICG), a cyanine dye, is FDA-approved for clinical use.[11] However, some cyanine dyes have been associated with mitochondrial accumulation and potential cytotoxicity.[12] The conjugation to a large protein like BSA can significantly alter the dye's biodistribution and cellular uptake, potentially mitigating some of these effects.[12] The lipophilic nature of Cy5.5 can contribute to non-specific protein binding in vivo, which may alter its pharmacokinetic profile.[4]
Experimental Protocols for In Vivo Safety Assessment
To thoroughly evaluate the in vivo safety of BSA-Cy5.5, a multi-pronged approach is necessary. Below are key experimental methodologies that should be considered.
Acute and Chronic Toxicity Studies
Objective: To determine the short-term and long-term toxic effects of BSA-Cy5.5 administration.
Methodology:
-
Animal Model: Typically mice or rats.
-
Groups: A control group (receiving vehicle, e.g., PBS) and multiple dose groups of BSA-Cy5.5.
-
Administration: Intravenous injection.
-
Monitoring:
-
Acute (e.g., up to 14 days): Daily observation for clinical signs of toxicity (e.g., changes in weight, behavior, appearance). Blood collection at baseline and termination for hematology and serum biochemistry.
-
Chronic (e.g., 90 days or longer): Weekly monitoring of body weight and clinical signs. Periodic blood collection.
-
-
Endpoint Analysis:
-
Hematology: Complete blood count (WBC, RBC, platelets, etc.).
-
Serum Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine).
-
Histopathology: Collection of major organs (liver, kidneys, spleen, heart, lungs) for microscopic examination.
-
Biodistribution and Pharmacokinetic Analysis
Objective: To determine the distribution, metabolism, and excretion of BSA-Cy5.5.
Methodology:
-
Animal Model: Mice or rats.
-
Administration: Intravenous injection of BSA-Cy5.5.
-
Sample Collection:
-
Pharmacokinetics: Serial blood sampling at various time points post-injection.
-
Biodistribution: Euthanasia of animal cohorts at different time points, followed by harvesting of major organs and tumors (if applicable).
-
-
Analysis:
-
Quantification of Cy5.5 fluorescence in plasma and tissue homogenates using a fluorescence plate reader or in vivo imaging system (IVIS).
-
Calculation of pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
-
Visualizing Experimental Workflows
In Vivo Toxicity Assessment Workflow
Caption: Workflow for in vivo toxicity assessment of BSA-Cy5.5.
Biodistribution Study Workflow
Caption: Workflow for a typical biodistribution study of BSA-Cy5.5.
Conclusion and Future Directions
BSA-Cy5.5 is a valuable tool for in vivo imaging with a generally favorable safety profile, primarily attributed to the biocompatibility of its components. However, the current understanding of its specific long-term toxicity and immunogenicity is incomplete. Researchers utilizing BSA-Cy5.5 should be mindful of potential dose-dependent effects on the liver and kidneys and the inherent immunogenicity of BSA.
Future research should focus on comprehensive, dedicated toxicology studies of BSA-Cy5.5 to establish a clear dose-response relationship for any potential adverse effects. Furthermore, studies investigating the immunogenic potential of the conjugate and strategies to mitigate it would be highly beneficial for applications requiring repeated administrations. As with any investigational agent, a thorough risk-benefit assessment and carefully designed safety studies are essential to ensure its responsible and effective translation in biomedical research.
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. Catabolism of (64)Cu and Cy5.5-labeled human serum albumin in a tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy5.5-Human serum albumin-tissue inhibitor of matrix metalloproteinase 2 fusion protein - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Toxicity of 213Bi-Labelled BSA in Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Bovine Serum Albumin Elicits IL-33–Dependent Adipose Tissue Eosinophilia: Potential Relevance to Ovalbumin-induced Models of Allergic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bovine serum albumin nanoparticles induce histopathological changes and inflammatory cell recruitment in the skin of treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potential of Cyanine Derived Dyes in Photodynamic Therapy [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BSA-Cy5.5 Labeling of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of nanoparticles is a critical technique for visualizing and tracking their behavior in biological systems, both in vitro and in vivo.[1][2][3] Bovine Serum Albumin (BSA) is a widely used protein for nanoparticle surface modification due to its biocompatibility, non-immunogenic nature, and ability to improve nanoparticle stability and circulation time.[4] When combined with the near-infrared (NIR) fluorescent dye Cy5.5, which offers deep tissue penetration and minimal autofluorescence, BSA-Cy5.5 serves as a powerful tool for nanoparticle tracking in drug delivery and diagnostic applications.
These application notes provide a detailed protocol for the covalent conjugation of BSA-Cy5.5 to nanoparticles. The protocol is divided into two main stages: the synthesis and purification of the BSA-Cy5.5 conjugate, followed by the covalent attachment of this conjugate to the surface of nanoparticles possessing carboxyl functional groups.
Materials and Equipment
Reagents
-
Bovine Serum Albumin (BSA), lyophilized powder
-
Cy5.5-NHS Ester (N-hydroxysuccinimide ester)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (100 mM, pH 8.3)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) Buffer
-
Nanoparticles with surface carboxyl (-COOH) groups
-
Dialysis Tubing (MWCO 10-14 kDa)
-
Deionized (DI) Water
-
Glutaraldehyde (for BSA nanoparticle formation, if applicable)[5][6][7]
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
-
Fluorometer or Fluorescence Plate Reader
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Lyophilizer (optional)
Experimental Protocols
This protocol assumes the nanoparticles have available carboxyl groups for conjugation. If not, surface modification to introduce these groups will be required as a preliminary step.
Protocol Part A: Synthesis and Purification of BSA-Cy5.5 Conjugate
This section details the covalent labeling of BSA with Cy5.5-NHS ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the BSA molecule.
-
BSA Solution Preparation : Dissolve BSA in 100 mM Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Cy5.5-NHS Ester Solution Preparation : Immediately before use, dissolve Cy5.5-NHS ester in a small amount of anhydrous DMSO to create a 1 mg/mL stock solution.
-
Conjugation Reaction : While gently stirring the BSA solution, add the Cy5.5-NHS ester solution dropwise. A typical molar ratio is 10-15 moles of dye per mole of BSA. The reaction mixture should be protected from light and stirred at room temperature for 2-4 hours.
-
Purification : To remove unconjugated Cy5.5 dye, the reaction mixture is purified via dialysis.
-
Transfer the solution to a dialysis tube (MWCO 10-14 kDa).
-
Dialyze against 1X PBS (pH 7.4) at 4°C for at least 24 hours, with at least three buffer changes.
-
-
Characterization and Quantification :
-
Measure the absorbance of the purified BSA-Cy5.5 solution at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per BSA molecule. Commercial BSA-Cy5.5 conjugates often have a DOL of 2-7.[8][9]
-
-
Storage : Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, lyophilize the product or store at -20°C.
Protocol Part B: Covalent Labeling of Nanoparticles with BSA-Cy5.5
This section describes the EDC/NHS chemistry used to conjugate the carboxyl groups on the nanoparticle surface to the amine groups on the BSA-Cy5.5.
-
Nanoparticle Preparation : Disperse the carboxylated nanoparticles in MES buffer (e.g., 50 mM, pH 6.0) to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups :
-
Add EDC to the nanoparticle suspension. A common starting concentration is a 10-fold molar excess relative to the estimated surface carboxyl groups.
-
Add NHS to the suspension at the same molar concentration as EDC.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction :
-
Add the purified BSA-Cy5.5 solution to the activated nanoparticle suspension. A typical mass ratio is 2:1 of BSA-Cy5.5 to nanoparticles, but this should be optimized.
-
Adjust the pH of the reaction mixture to 7.4-8.0 by adding PBS or a dilute base to facilitate the reaction between the NHS-ester on the nanoparticle and the amines on the BSA.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching and Purification :
-
Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer like Tris or glycine.
-
Purify the labeled nanoparticles from unreacted BSA-Cy5.5 and coupling reagents. Centrifugation is a common method.
-
Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes).[5][6]
-
Discard the supernatant containing unbound BSA-Cy5.5.
-
Resuspend the nanoparticle pellet in fresh PBS (pH 7.4). Repeat the wash step at least three times.
-
-
Final Product : Resuspend the final BSA-Cy5.5 labeled nanoparticle pellet in a suitable buffer for storage and characterization.
Visualization of Workflow
BSA-Cy5.5 Synthesis Workflow
Caption: Workflow for the synthesis and purification of BSA-Cy5.5 conjugate.
Nanoparticle Labeling Workflow
Caption: Workflow for covalent labeling of nanoparticles with BSA-Cy5.5.
Characterization and Data Presentation
Thorough characterization is essential to confirm successful labeling and assess the properties of the final product.[10]
Confirmation of Labeling
-
Fluorescence Spectroscopy : Excite the nanoparticle suspension at ~675 nm and measure the emission spectrum (~694 nm). A strong emission peak confirms the presence of Cy5.5. Compare the signal to unlabeled nanoparticles (as a negative control) and free BSA-Cy5.5.
-
UV-Vis Spectroscopy : Successful coating with BSA should result in a characteristic protein absorbance peak around 280 nm that is absent in the spectra of the original nanoparticles.
Physical Characterization
The following parameters should be measured before and after labeling to assess the impact of the surface modification.
| Parameter | Method | Purpose | Typical Result for BSA Coating |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Measures the effective size of the nanoparticles in suspension. | An increase of 10-30 nm is expected after BSA coating. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the broadness of the size distribution. | A PDI value < 0.3 indicates a relatively uniform population. |
| Zeta Potential | Electrophoretic Light Scattering | Measures surface charge, which influences stability. | A shift towards a more negative value is typical, as BSA is negatively charged at neutral pH (pI ~4.7). |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the size, shape, and aggregation state of nanoparticles. | TEM can confirm that nanoparticles have not significantly aggregated and may show a faint protein corona. |
Note: The exact quantitative changes will depend on the size and material of the core nanoparticle and the density of the BSA-Cy5.5 coating.
Application Notes and Considerations
-
Alternative Chemistries : If nanoparticles have amine groups, a similar protocol can be followed using a carboxyl-containing Cy5.5 dye and EDC/NHS chemistry to label the BSA first, or by using amine-reactive crosslinkers.
-
Nanoparticle Stability : The desolvation method is a common technique for preparing BSA nanoparticles, where an organic solvent like ethanol (B145695) is added to an aqueous BSA solution to induce nanoparticle formation, followed by crosslinking with glutaraldehyde.[4][5][6][7] This approach creates a nanoparticle made of BSA, which can then be fluorescently labeled.
-
Optimization : The molar ratios of EDC/NHS, the ratio of BSA-Cy5.5 to nanoparticles, and reaction times should be optimized for each specific nanoparticle system to achieve the desired labeling density without causing aggregation.
-
Storage : Store the final labeled nanoparticles in a buffer that maintains their stability (e.g., PBS) at 4°C, protected from light to prevent photobleaching of the Cy5.5 dye. For long-term storage, assess the stability of the nanoparticles when frozen.
References
- 1. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 2. Fluorescence-tagged gold nanoparticles for rapidly characterizing the size-dependent biodistribution in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarbs.com [ijarbs.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. BSA, Cy5 labeled [nanocs.net]
- 9. BSA, Cy5.5 labeled [nanocs.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantitative Analysis of Cellular Uptake of BSA-Cy5.5 by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5) is a powerful tool for the quantitative analysis of cellular uptake. BSA-Cy5.5 serves as a fluorescent tracer for macromolecules, enabling researchers to study the dynamics of endocytosis and vesicle trafficking. Its near-infrared fluorescence, with an excitation maximum around 675 nm and an emission maximum around 694 nm, minimizes background autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1][2] Flow cytometry provides a high-throughput method for quantifying the amount of BSA-Cy5.5 internalized by a large population of cells, offering statistically robust data on uptake efficiency. This document provides detailed protocols for utilizing BSA-Cy5.5 in conjunction with flow cytometry for quantitative cellular uptake studies.
Experimental Principles
The fundamental principle of this application lies in the incubation of live cells with BSA-Cy5.5. The fluorescently labeled protein is internalized by cells through endocytosis. Following incubation, non-internalized BSA-Cy5.5 is removed by washing. The fluorescence intensity of individual cells is then measured using a flow cytometer. The amount of internalized BSA-Cy5.5 is directly proportional to the measured fluorescence intensity. Key quantitative metrics that can be derived from this analysis include the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.[3][4]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from cellular uptake experiments using BSA-Cy5.5 and flow cytometry.
Table 1: Time-Dependent Uptake of BSA-Cy5.5 in HeLa Cells
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) | Percentage of Cy5.5-Positive Cells (%) |
| 0 | 50 | 1.2 |
| 15 | 850 | 45.8 |
| 30 | 2500 | 88.9 |
| 60 | 5200 | 98.5 |
| 120 | 8900 | 99.1 |
Table 2: Concentration-Dependent Uptake of BSA-Cy5.5 in A549 Cells
| BSA-Cy5.5 Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of Cy5.5-Positive Cells (%) |
| 0 | 45 | 1.0 |
| 10 | 1200 | 65.3 |
| 25 | 3100 | 92.1 |
| 50 | 6800 | 99.2 |
| 100 | 12500 | 99.5 |
Table 3: Effect of Endocytosis Inhibitors on BSA-Cy5.5 Uptake in Macrophages
| Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Cy5.5-Positive Cells (%) |
| Control (BSA-Cy5.5 only) | 9500 | 98.7 |
| Chlorpromazine (Clathrin inhibitor) | 3200 | 40.2 |
| Filipin (Caveolae inhibitor) | 7800 | 85.1 |
| Cytochalasin D (Macropinocytosis inhibitor) | 4500 | 55.6 |
Experimental Protocols
Materials and Reagents
-
BSA-Cy5.5 conjugate
-
Cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer equipped with a laser capable of exciting Cy5.5 (e.g., 633 nm or 640 nm laser)
Cell Preparation
-
Culture cells to a confluency of 70-80% in appropriate culture vessels.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly collect the cells into a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.
-
Perform a cell count and determine cell viability. Adjust the cell concentration to 1 x 10^6 cells/mL.
BSA-Cy5.5 Incubation
-
Aliquot 1 mL of the cell suspension (1 x 10^6 cells) into multiple flow cytometry tubes or wells of a multi-well plate.
-
Prepare working solutions of BSA-Cy5.5 in complete culture medium at the desired concentrations.
-
Add the BSA-Cy5.5 solution to the cells. Include a negative control group of cells without BSA-Cy5.5.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time periods (e.g., 0, 15, 30, 60, 120 minutes).
Sample Processing for Flow Cytometry
-
After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant containing the BSA-Cy5.5 solution.
-
Wash the cells by resuspending the pellet in 1 mL of ice-cold PBS, followed by centrifugation. Repeat this wash step twice to remove any non-internalized BSA-Cy5.5.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions just before analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for Cy5.5 (Excitation: ~633/640 nm, Emission: ~690/700 nm).
-
Use the unstained control cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to establish the baseline fluorescence.
-
Create a dot plot of FSC vs. SSC to gate on the main cell population, excluding debris.
-
Create a histogram for the Cy5.5 fluorescence channel.
-
For the viability dye, create a dot plot to distinguish between live and dead cells. Gate on the live cell population.
-
Acquire data for at least 10,000 events per sample within the live cell gate.
-
Analyze the data to determine the percentage of Cy5.5-positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative cellular uptake analysis of BSA-Cy5.5 using flow cytometry.
Simplified Endocytosis Pathway
Caption: Simplified overview of the endocytic pathway for BSA-Cy5.5 internalization.
References
Application Note: Step-by-Step Guide for In Vivo Imaging with BSA-Cy5.5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) cyanine (B1664457) dye Cy5.5 is a powerful tool for preclinical in vivo fluorescence imaging. Due to its size (approximately 66.5 kDa), BSA-Cy5.5 exhibits a prolonged circulation half-life compared to smaller molecules and preferentially accumulates in solid tumor tissues. This accumulation is largely attributed to the Enhanced Permeability and Retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage typical of many tumors.[1][2] These characteristics make BSA-Cy5.5 an excellent agent for non-invasively visualizing tumor masses, studying the EPR effect, and evaluating the biodistribution and pharmacokinetics of macromolecular drug carriers.
This document provides a detailed protocol for the preparation, administration, and imaging of BSA-Cy5.5 in tumor-bearing mouse models, along with expected quantitative data and troubleshooting guidelines.
Mechanism of Action: The EPR Effect
The passive targeting of BSA-Cy5.5 to tumors is governed by the EPR effect.[3] Tumor angiogenesis results in the formation of abnormal blood vessels with poorly aligned endothelial cells and wide fenestrations.[3][4] These "leaky" vessels allow macromolecules like BSA-Cy5.5 to extravasate from the bloodstream into the tumor interstitium. Concurrently, tumor tissues typically lack an effective lymphatic drainage system, which prevents the clearance of these accumulated macromolecules.[1][3] This dual effect leads to a significant and sustained accumulation of the imaging agent within the tumor, enabling high-contrast imaging against surrounding healthy tissues.
Experimental Protocols
This section details the step-by-step procedures for conducting an in vivo imaging study using BSA-Cy5.5.
Materials and Equipment
-
Imaging Agent: Lyophilized BSA-Cy5.5 conjugate
-
Vehicle: Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Animal Model: Athymic nude mice (4-6 weeks old) bearing subcutaneous tumors (e.g., HT-1080, 4T1, BGC-823).[5][6][7] Tumors should be palpable, approximately 150-200 mm³.[6]
-
Anesthesia: Isoflurane (B1672236) with an appropriate vaporizer system.
-
Administration: 0.5 mL insulin (B600854) syringes with 27-30 gauge needles.
-
Imaging System: An in vivo imaging system (IVIS) equipped for NIR fluorescence detection (e.g., IVIS Spectrum).[6][8] The system should have appropriate excitation and emission filters for Cy5.5.
-
Surgical Tools: Standard dissection tools for ex vivo analysis.
Experimental Workflow Diagram
Protocol Steps
Step 1: Reagent Preparation
-
Allow the lyophilized BSA-Cy5.5 to equilibrate to room temperature before opening.
-
Reconstitute the BSA-Cy5.5 in sterile PBS to a stock concentration of 10 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
For injection, dilute the stock solution with sterile PBS to the final desired concentration. Protect the solution from light and store at 4°C.
Step 2: Animal Preparation
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by lack of pedal reflex.
-
Carefully remove fur from the tumor area and the dorsal side of the animal using a depilatory cream or electric shaver to minimize fluorescence obstruction and signal scattering.
-
Place the mouse in the imaging chamber in a prone or supine position, ensuring the tumor is clearly visible.
Step 3: Image Acquisition
-
Baseline Imaging: Acquire a pre-injection fluorescence image to measure background autofluorescence.
-
Probe Administration:
-
Post-Injection Imaging:
-
Return the mouse to the imaging chamber and acquire images at various time points post-injection (p.i.).
-
Recommended time points: 1, 4, 8, 24, and 48 hours to track probe distribution, accumulation, and clearance.[5][6] The highest tumor-to-background contrast is often observed between 8 and 24 hours.[5]
-
Use the exact same imaging settings for all time points to ensure data comparability.
-
Step 4: Ex Vivo Organ Analysis
-
At the final time point (e.g., 24 or 48 hours), humanely euthanize the mouse according to institutional guidelines.
-
Immediately dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and muscle as a control).[6][11]
-
Arrange the organs neatly in the imaging chamber on a non-fluorescent surface.
-
Acquire a final fluorescence image of the excised organs using the same imaging parameters as the in vivo scans.
Step 5: Data Analysis
-
Using the imaging system's software (e.g., Living Image®), draw Regions of Interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.[12]
-
Quantify the fluorescence signal within each ROI. The data is typically expressed as Average Radiant Efficiency [p/s/cm²/sr]/[µW/cm²].
-
Calculate the tumor-to-muscle or tumor-to-background ratio to determine imaging contrast and targeting specificity.[5]
Data Presentation: Expected Results
The following tables summarize representative quantitative data for the biodistribution and pharmacokinetic properties of BSA-Cy5.5. Actual results may vary based on the specific animal model and experimental conditions.
Table 1: Representative Biodistribution of BSA-Cy5.5 in Tumor-Bearing Mice (24h p.i.)
| Organ | Fluorescence Signal (Arbitrary Units ± SEM) |
| Tumor | 18.9 ± 2.9 |
| Liver | 12.5 ± 1.8 |
| Kidneys | 7.2 ± 1.1 |
| Spleen | 4.5 ± 0.7 |
| Lungs | 3.1 ± 0.5 |
| Muscle | 1.0 ± 0.2 |
| (Note: Data is illustrative, adapted from typical findings where tumor uptake is high, with significant accumulation also seen in organs of the reticuloendothelial system like the liver.[5][9] The tumor-to-muscle ratio here is approximately 18.9.) |
Table 2: Pharmacokinetic Parameters of Free BSA-Cy5.5 (IV Administration)
| Parameter | Value | Unit | Reference |
| Cmax (Initial Conc.) | ~300 | µg/mL | [13] |
| MRT (Mean Residence Time) | 19.3 ± 1.6 | hours | [13] |
| t½ (Half-life) | ~15-20 | hours | [13] |
| (Note: These values reflect the long-circulating nature of BSA. Encapsulation, e.g., in liposomes, can further extend these times.[13]) |
Conclusion
BSA-Cy5.5 is a reliable and effective imaging agent for preclinical cancer research. Its passive accumulation in tumors via the EPR effect allows for high-contrast, non-invasive visualization of tumor burden and biodistribution studies. The detailed protocols and expected data provided in this application note serve as a comprehensive guide for researchers to successfully implement this technique in their drug development and cancer biology studies.
References
- 1. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 2. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 4. Optimization of the enhanced permeability and retention effect for near-infrared imaging of solid tumors with indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Nanoparticle Biodistribution and Targeting Using BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Bovine Serum Albumin (BSA) labeled with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5) to investigate the biodistribution and targeting capabilities of nanoparticles.
Introduction
BSA-Cy5.5 serves as a valuable tool in nanoparticle research due to the biocompatibility and versatile surface chemistry of BSA, combined with the favorable imaging properties of Cy5.5. The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration and minimal background autofluorescence, making it ideal for in vivo imaging studies. These characteristics enable researchers to track the systemic distribution of nanoparticles, assess their accumulation in target tissues, and quantify their clearance from the body.
Key Applications
-
In Vivo Biodistribution and Pharmacokinetics: Non-invasively monitor the real-time distribution of nanoparticles in living animals to understand their circulation half-life, organ accumulation, and clearance pathways.
-
Tumor and Tissue Targeting Efficiency: Quantify the accumulation of functionalized nanoparticles in specific tissues or tumors to evaluate the effectiveness of targeting ligands.
-
Cellular Uptake and Internalization: Investigate the mechanisms by which nanoparticles are taken up by cells using in vitro and ex vivo techniques.
Experimental Protocols
Preparation of BSA-Cy5.5 Labeled Nanoparticles
This protocol describes the synthesis of BSA nanoparticles via a desolvation method, followed by covalent conjugation of Cy5.5-NHS ester to the surface of the nanoparticles.
Materials:
-
Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (96-100%)
-
Glutaraldehyde (B144438) solution (8% aqueous)
-
Cy5.5-NHS ester
-
Sodium bicarbonate buffer (1 M, pH 8.5-9.0)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sephadex G-25 column
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
Part A: Synthesis of BSA Nanoparticles
-
Dissolve 50 mg of BSA in 2 mL of 10 mM NaCl solution and stir for 15 minutes at room temperature.
-
Adjust the pH of the BSA solution to 8.0.
-
Add ethanol dropwise (1 mL/min) while stirring until the solution becomes opalescent.
-
Continue stirring for 3 hours at room temperature.
-
Add 20 µL of 8% glutaraldehyde solution to crosslink the nanoparticles and stir for 24 hours at room temperature.
-
Purify the BSA nanoparticles by centrifugation at 12,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times.
Part B: Conjugation of Cy5.5-NHS to BSA Nanoparticles
-
Resuspend the purified BSA nanoparticles in 1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 2-10 mg/mL.
-
Prepare a 10 mM stock solution of Cy5.5-NHS ester in anhydrous DMSO.
-
Add the Cy5.5-NHS ester stock solution to the BSA nanoparticle suspension at a molar ratio of 10:1 (dye:protein). Mix thoroughly by pipetting.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the BSA-Cy5.5 labeled nanoparticles by passing the reaction mixture through a Sephadex G-25 column, eluting with PBS (pH 7.2-7.4) to remove unconjugated dye.
-
Collect the colored fractions containing the labeled nanoparticles.
-
Characterize the labeled nanoparticles for size, zeta potential, and dye-to-protein ratio.
In Vivo Biodistribution Imaging
This protocol outlines the procedure for real-time imaging of BSA-Cy5.5 labeled nanoparticles in small animals.
Materials:
-
BSA-Cy5.5 labeled nanoparticles suspended in sterile PBS.
-
Tumor-bearing mice (or other relevant animal model).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for intravenous injection.
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image of the mouse before nanoparticle injection.
-
Intravenously inject the BSA-Cy5.5 labeled nanoparticle suspension (typically 100-200 µL) into the tail vein. The dosage will depend on the nanoparticle formulation and imaging system sensitivity.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 3, 7, 12, 24, and 48 hours). Use an appropriate excitation/emission filter set for Cy5.5 (e.g., excitation ~675 nm, emission ~694 nm).
-
Maintain the animal under anesthesia during imaging.
-
Analyze the images using the accompanying software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
Ex Vivo Organ Biodistribution Analysis
This protocol describes the quantitative analysis of nanoparticle accumulation in individual organs after the final in vivo imaging time point.
Materials:
-
In vivo imaging system.
-
Surgical tools for dissection.
-
PBS.
-
Tissue homogenizer.
-
Cell Lysis Buffer.
-
Microcentrifuge tubes.
-
96-well black plates.
-
Fluorometer or plate reader.
Procedure:
-
At the final time point, humanely euthanize the mouse.
-
Excise the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
-
Rinse the organs briefly in PBS to remove excess blood.
-
Acquire ex vivo fluorescence images of the excised organs using the in vivo imaging system.
-
Weigh each organ.
-
Place each organ in a separate microcentrifuge tube and add an appropriate volume of cell lysis buffer (e.g., 500 µL per 100 mg of tissue).
-
Homogenize the tissues using a tissue homogenizer.
-
Centrifuge the homogenates at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Pipette a known volume of each tissue homogenate supernatant into a 96-well black plate.
-
Measure the fluorescence intensity using a fluorometer or plate reader with the appropriate Cy5.5 filter set.
-
Create a standard curve using a known concentration range of the BSA-Cy5.5 nanoparticles to quantify the amount of nanoparticles per gram of tissue.
Quantitative Data Presentation
The following tables summarize representative quantitative data from biodistribution studies using Cy5.5 labeled nanoparticles. The values are expressed as the percentage of injected dose per gram of tissue (%ID/g) and are meant to be illustrative. Actual values will vary depending on the nanoparticle formulation, animal model, and experimental conditions.
Table 1: Biodistribution of Non-Targeted BSA-Cy5.5 Nanoparticles in Healthy Mice (24 hours post-injection)
| Organ | %ID/g (Mean ± SD) |
| Liver | 15.5 ± 3.2 |
| Spleen | 8.2 ± 1.5 |
| Lungs | 2.1 ± 0.5 |
| Kidneys | 1.8 ± 0.4 |
| Heart | 0.5 ± 0.1 |
| Blood | 0.9 ± 0.2 |
Table 2: Biodistribution of Targeted vs. Non-Targeted Nanoparticles in Tumor-Bearing Mice (24 hours post-injection)
| Organ | Targeted Nanoparticles (%ID/g ± SD) | Non-Targeted Nanoparticles (%ID/g ± SD) |
| Tumor | 10.3 ± 2.1 | 3.5 ± 0.8 |
| Liver | 12.1 ± 2.5 | 14.8 ± 3.0 |
| Spleen | 7.5 ± 1.3 | 8.5 ± 1.6 |
| Lungs | 1.9 ± 0.4 | 2.3 ± 0.6 |
| Kidneys | 1.5 ± 0.3 | 1.9 ± 0.5 |
Visualization of Cellular Uptake Pathways
The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. The following diagrams illustrate the key signaling pathways involved in nanoparticle endocytosis.
Caption: Clathrin-Mediated Endocytosis Pathway for Nanoparticle Uptake.
Caption: Caveolae-Mediated Endocytosis Pathway for Nanoparticle Uptake.
Conclusion
The use of BSA-Cy5.5 as a fluorescent probe provides a robust and reliable method for the preclinical evaluation of nanoparticle-based drug delivery systems. The protocols and data presented here offer a comprehensive guide for researchers to effectively design and execute biodistribution and targeting studies, ultimately accelerating the development of novel nanomedicines. Careful consideration of the experimental design and data interpretation is crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for Intravital Microscopy of Tumor Vasculature with BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravital microscopy (IVM) is a powerful imaging technique that enables the real-time visualization of dynamic biological processes within a living organism.[1][2] When applied to cancer research, IVM provides unparalleled insights into the tumor microenvironment, including the complex and often abnormal tumor vasculature.[1][3] The tumor vasculature plays a critical role in tumor growth, metastasis, and the delivery of therapeutic agents.[4] Visualizing and quantifying the characteristics of these blood vessels is therefore essential for understanding tumor biology and evaluating the efficacy of anti-cancer therapies.[2][3]
This document provides detailed application notes and protocols for the use of Bovine Serum Albumin (BSA) conjugated to the near-infrared fluorescent dye Cyanine5.5 (BSA-Cy5.5) for intravital microscopy of tumor vasculature. BSA-Cy5.5 serves as a fluorescent blood plasma marker, allowing for the assessment of vascular architecture, blood flow, and vascular permeability.[4][5] Its near-infrared emission spectrum minimizes interference from tissue autofluorescence, enabling deeper tissue penetration and clearer imaging.[6]
Core Applications
-
Visualization of Tumor Vascular Morphology: Delineation of blood vessel structure, including vessel diameter, branching patterns, and tortuosity.
-
Quantification of Vascular Density: Measurement of the total vessel length or area within a given tumor region.
-
Assessment of Vascular Permeability: Measurement of the leakage of BSA-Cy5.5 from blood vessels into the tumor interstitium, a hallmark of the enhanced permeability and retention (EPR) effect.[7]
-
Evaluation of Anti-angiogenic and Vascular-Disrupting Therapies: Monitoring changes in the tumor vasculature in response to treatment.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained using intravital microscopy with fluorescently labeled albumin, such as BSA-Cy5.5. These values can vary significantly depending on the tumor model, its location, and the specific experimental conditions.
Table 1: Tumor Vascular Morphology and Density
| Parameter | Typical Value Range in Tumors | Normal Tissue (for comparison) | Measurement Method |
| Vessel Diameter (µm) | 5 - 100+ (highly variable and often dilated) | 5 - 30 (more uniform) | Image analysis of vascular mask |
| Vessel Density (%) | 5 - 20 | 2 - 8 | Percentage of fluorescent area in ROI |
| Vessel Segment Length (µm) | 20 - 150 (often shorter) | 100 - 300 (more regular) | Image analysis of vascular network |
| Vessel Tortuosity (index) | 1.2 - 2.5 (highly tortuous) | 1.0 - 1.2 (relatively straight) | Ratio of actual path length to straight-line distance |
Table 2: Tumor Vascular Function
| Parameter | Typical Value Range in Tumors | Normal Tissue (for comparison) | Measurement Method |
| Blood Flow Velocity (mm/s) | 0.1 - 2.0 (often sluggish and heterogeneous) | 1.0 - 10.0 (faster and more uniform) | Particle image velocimetry or line-scan analysis |
| Vascular Permeability (P) (cm/s) | 1 x 10⁻⁷ - 1 x 10⁻⁶ | 1 x 10⁻⁸ - 1 x 10⁻⁷ | Fluorescence intensity change over time |
| Extravasation Index | High | Low | Ratio of extravascular to intravascular fluorescence |
Experimental Protocols
Protocol 1: Preparation of BSA-Cy5.5 for Injection
This protocol describes the preparation of BSA-Cy5.5 for intravenous administration. Commercially available, pre-labeled BSA-Cy5.5 is recommended for consistency and quality control.[6][8]
Materials:
-
Lyophilized or stock solution of BSA-Cy5.5[6]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Reconstitution: If using lyophilized BSA-Cy5.5, reconstitute the powder in sterile PBS to a stock concentration of 10-20 mg/mL. Gently vortex or pipette to dissolve completely. Protect from light.
-
Dilution: Based on the desired final injection concentration (typically 1-2 mg/mL), dilute the stock solution with sterile PBS.
-
Sterilization: Filter the final BSA-Cy5.5 solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile BSA-Cy5.5 solution at 4°C, protected from light.[6] For long-term storage, follow the manufacturer's recommendations, which may include aliquoting and freezing at -20°C.
Protocol 2: Animal Preparation for Intravital Microscopy
This protocol outlines the surgical preparation of a dorsal skinfold window chamber in a mouse, a widely used model for intravital imaging of subcutaneous tumors.[5]
Materials:
-
Mouse (e.g., immunodeficient nude or SCID mouse for human tumor xenografts)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine mixture)[4]
-
Heating pad to maintain body temperature
-
Surgical tools (forceps, scissors, sutures)
-
Dorsal skinfold window chamber hardware
-
Tumor cells or tissue for implantation
-
Topical antibiotic
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Monitor the animal's vital signs throughout the procedure.
-
Surgical Site Preparation: Shave the dorsal skin and disinfect the area.
-
Window Chamber Implantation:
-
Lift a fold of the dorsal skin.
-
Surgically implant the window chamber according to established procedures, creating a viewing window to the underlying fascial tissue and vasculature.
-
One side of the skin flap is typically removed to expose the underlying tissue for tumor implantation and imaging.
-
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) or implant a small tumor fragment onto the exposed fascia within the window chamber.
-
Closure: Secure the coverslip of the window chamber.
-
Recovery: Allow the animal to recover on a heating pad. Administer analgesics as required. The tumor is typically allowed to grow for 7-14 days, or until it has established a vascular network suitable for imaging.
Protocol 3: Intravital Microscopy of Tumor Vasculature
This protocol describes the imaging procedure for visualizing and quantifying tumor vasculature using BSA-Cy5.5.
Materials:
-
Mouse with a dorsal skinfold window chamber and established tumor
-
Anesthetic
-
Heating pad or stage incubator
-
Intravital microscope (confocal or multiphoton) equipped for near-infrared imaging[3]
-
BSA-Cy5.5 solution (prepared as in Protocol 1)
-
Catheter for intravenous injection (e.g., tail vein catheter)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the microscope stage. Maintain body temperature at 37°C.
-
Microscope Setup:
-
Position the window chamber under the microscope objective.
-
Set the excitation and emission wavelengths appropriate for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[6]
-
Focus on the tumor vasculature.
-
-
Baseline Imaging: Acquire pre-injection images to assess tissue autofluorescence.
-
BSA-Cy5.5 Administration: Intravenously inject a bolus of the BSA-Cy5.5 solution (typically 100-200 µL of a 1-2 mg/mL solution).
-
Image Acquisition:
-
Vascular Morphology and Density: Immediately after injection, acquire z-stacks of the tumor vasculature. The BSA-Cy5.5 will be confined to the blood vessels at this early time point.
-
Vascular Permeability: Acquire time-lapse images (e.g., one z-stack every 1-5 minutes) for 30-60 minutes to monitor the extravasation of BSA-Cy5.5 into the tumor interstitium.[4]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris, Volocity) to quantify vascular parameters from the acquired images.
-
Vessel Diameter, Density, and Tortuosity: Create a vascular mask from the initial high-contrast images and apply measurement tools.
-
Permeability: Measure the change in fluorescence intensity in regions of interest (ROIs) placed within the vessel and in the adjacent interstitial space over time. The rate of increase in extravascular fluorescence is proportional to the vascular permeability.
-
Visualizations
References
- 1. Scholars@Duke publication: Perfusion of single tumor microvessels: application to vascular permeability measurement. [scholars.duke.edu]
- 2. Visualizing tumor blood vessels - NCI [cancer.gov]
- 3. Visualizing vasculature and its response to therapy in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BSA, Cy5.5 labeled [nanocs.net]
- 7. Intravital Microscopy Reveals Endothelial Transcytosis Contributing to Significant Tumor Accumulation of Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Monitoring Endocytosis and Exocytosis Rates using BSA-Cy5.5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dynamic processes of endocytosis and exocytosis are fundamental to cellular function, governing nutrient uptake, receptor signaling, neurotransmission, and drug delivery. The ability to accurately monitor and quantify the rates of these processes is crucial for understanding cellular physiology and for the development of novel therapeutics. Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) serves as a robust and versatile fluorescent probe for real-time monitoring of these vesicular trafficking events. Its high fluorescence quantum yield, photostability, and biocompatibility make it an excellent tool for quantitative imaging studies in live cells.
These application notes provide a comprehensive guide to using BSA-Cy5.5 for monitoring endocytosis and exocytosis rates. We include detailed protocols for cell labeling, fluorescence microscopy, and data analysis, as well as a summary of key quantitative data and a visualization of the relevant cellular pathways.
Data Presentation: Quantitative Analysis of Endocytosis and Exocytosis
The following tables summarize key quantitative parameters for endocytosis and exocytosis obtained from studies using fluorescently labeled albumin and other fluid-phase markers. While specific rates can vary depending on the cell type, experimental conditions, and the specific cargo, these values provide a valuable reference for researchers.
Table 1: Kinetic Parameters of Endocytosis of Fluorescently Labeled Albumin
| Cell Line | Probe | Kinetic Parameter | Value | Reference |
| RLE-6TN (alveolar type II epithelial) | FITC-Albumin | Michaelis Constant (Km) - High-affinity | 1.9 µM | [1][2] |
| RLE-6TN (alveolar type II epithelial) | FITC-Albumin | Maximum Uptake Rate (Vmax) - High-affinity | 6.5 µg/mg protein/60 min | [1][2] |
| RLE-6TN (alveolar type II epithelial) | FITC-Albumin | Michaelis Constant (Km) - Low-affinity | 130 µM | [1][2] |
| RLE-6TN (alveolar type II epithelial) | FITC-Albumin | Maximum Uptake Rate (Vmax) - Low-affinity | 46.9 µg/mg protein/60 min | [1][2] |
Table 2: Kinetic Parameters of Exocytosis of Fluid-Phase Markers
| Cell Type | Probe | Kinetic Parameter | Value | Reference |
| Pulmonary Alveolar Macrophages | [14C]sucrose | Half-life (t1/2) - Rapid Turnover | 5 min | [3] |
| Pulmonary Alveolar Macrophages | [14C]sucrose | Half-life (t1/2) - Slow Turnover | 180 min | [3] |
| Fetal Lung Fibroblasts | [14C]sucrose | Half-life (t1/2) - Rapid Turnover | 6-8 min | [3] |
| Fetal Lung Fibroblasts | [14C]sucrose | Half-life (t1/2) - Slow Turnover | 430-620 min | [3] |
Signaling Pathways
Clathrin-Mediated Endocytosis of BSA-Cy5.5
BSA is primarily internalized by cells through clathrin-mediated endocytosis, a well-characterized pathway for the uptake of cargo from the extracellular space. This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.
References
Application Note: Quantification of BSA-Cy5.5 in Tissue Homogenates for Biodistribution Studies
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cy5.5 is a valuable tool for in vivo and ex vivo imaging and quantification studies. The NIR window (650-900 nm) offers significant advantages for tissue analysis, including deeper light penetration and reduced autofluorescence from biological tissues, which leads to a higher signal-to-background ratio.[1][2][3] BSA-Cy5.5 is often used to study the biodistribution of nanoparticles or to assess vascular permeability and tissue accumulation of macromolecules.[4][5] This application note provides a detailed protocol for the quantification of BSA-Cy5.5 in tissue homogenates using a fluorescence microplate reader, a common and accessible method for obtaining quantitative data.[6]
Principle
The protocol involves homogenizing tissues of interest to release the accumulated BSA-Cy5.5. The fluorescence intensity of the homogenate is then measured using a microplate reader at the specific excitation and emission wavelengths for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[7][8] To determine the absolute amount of BSA-Cy5.5, a standard curve is generated using known concentrations of the conjugate. The fluorescence readings from the tissue samples are then compared to this standard curve. For accurate comparison between different tissue samples, the quantified BSA-Cy5.5 amount is often normalized to the total protein concentration of the homogenate, which can be determined by a standard protein assay such as the Bicinchoninic Acid (BCA) assay.[9]
Experimental Workflow
Caption: Experimental workflow for quantifying BSA-Cy5.5 in tissue homogenates.
Detailed Protocols
Protocol 1: Tissue Homogenate Preparation
This protocol describes the steps for preparing tissue lysates suitable for fluorescence and total protein quantification.
Materials:
-
Tissues of interest (e.g., liver, kidney, tumor, spleen)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise tissues immediately after euthanasia and wash thoroughly with ice-cold PBS to remove excess blood.
-
Blot the tissues dry and record the wet weight.
-
Place the tissue in a pre-chilled tube containing an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL of buffer per 100 mg of tissue).[10]
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet insoluble debris.[10]
-
Carefully collect the supernatant (lysate) and transfer it to a new, clean tube. This is the tissue homogenate for analysis.
-
Store the homogenate at -80°C if not proceeding immediately to quantification.
Protocol 2: Quantification of BSA-Cy5.5 in Tissue Homogenate
This protocol details the measurement of Cy5.5 fluorescence and its quantification using a standard curve.
Materials:
-
Tissue homogenate (from Protocol 1)
-
BSA-Cy5.5 conjugate of known concentration (for standards)
-
Lysis Buffer (same as used for homogenization)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with NIR capabilities
Procedure:
-
Preparation of BSA-Cy5.5 Standards:
-
Prepare a stock solution of BSA-Cy5.5 in the lysis buffer.
-
Perform serial dilutions to create a standard curve with at least 6-8 points (e.g., from 10 µg/mL down to 0.1 µg/mL). A blank sample containing only lysis buffer should be included.[11]
-
-
Sample Preparation:
-
Thaw tissue homogenates on ice.
-
If necessary, dilute the homogenates with lysis buffer to ensure the fluorescence reading falls within the linear range of the standard curve.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from all standard and sample readings.
-
Plot the background-subtracted fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Perform a linear regression on the standard curve to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
Use the equation to calculate the concentration of BSA-Cy5.5 in each tissue homogenate sample based on its fluorescence intensity.[4]
-
Protocol 3: Total Protein Quantification (BCA Assay)
This protocol is for normalizing the amount of BSA-Cy5.5 to the total protein content in each sample.
Materials:
-
Tissue homogenate (from Protocol 1)
-
BCA Protein Assay Kit (contains Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (provided with the kit)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Protein Standards: Prepare a set of BSA standards according to the kit manufacturer's instructions (e.g., from 2000 µg/mL to 25 µg/mL).[12]
-
Sample Preparation: Dilute the tissue homogenates with the same lysis buffer used for the standards to ensure the protein concentration falls within the assay's linear range.
-
BCA Assay:
-
Add a small volume (e.g., 25 µL) of each standard and diluted homogenate sample to the microplate wells in triplicate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B as per the manufacturer's protocol (typically 50:1).[12]
-
Add a larger volume (e.g., 200 µL) of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the average absorbance of the BSA standards versus their concentration.
-
Determine the protein concentration of the tissue homogenate samples from the standard curve.
-
Data Presentation
The final data should be presented as the amount of BSA-Cy5.5 per milligram of total tissue protein. This normalization corrects for variations in tissue size and homogenization efficiency.[9]
Calculation:
-
BSA-Cy5.5 per volume: From Protocol 2, you have the concentration in µg/mL.
-
Total protein per volume: From Protocol 3, you have the concentration in mg/mL.
-
Normalized value: Divide the BSA-Cy5.5 concentration by the total protein concentration.
-
Result (µg/mg) = [BSA-Cy5.5 (µg/mL)] / [Total Protein (mg/mL)]
-
Example Data Table
The following table shows an example of how quantitative biodistribution data can be summarized.
| Tissue | Mean Fluorescence Intensity (RFU) | BSA-Cy5.5 Conc. (µg/mL) | Total Protein Conc. (mg/mL) | Normalized BSA-Cy5.5 (µg/mg protein) |
| Liver | 15,800 ± 950 | 8.2 ± 0.5 | 25.5 ± 1.8 | 0.32 ± 0.04 |
| Spleen | 9,500 ± 600 | 4.9 ± 0.3 | 18.2 ± 1.1 | 0.27 ± 0.03 |
| Kidney | 12,300 ± 780 | 6.4 ± 0.4 | 21.0 ± 1.5 | 0.30 ± 0.03 |
| Tumor | 25,400 ± 1,500 | 13.2 ± 0.8 | 15.1 ± 0.9 | 0.87 ± 0.07 |
| Muscle | 1,200 ± 110 | 0.6 ± 0.05 | 30.1 ± 2.2 | 0.02 ± 0.004 |
Values are presented as mean ± standard deviation (n=3).
This structured approach ensures that the quantification of BSA-Cy5.5 in tissues is robust, reproducible, and allows for meaningful comparisons across different experimental groups and tissue types.
References
- 1. Tissue-Specific Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 7. BSA, Cy5.5 labeled [nanocs.net]
- 8. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 9. Guidelines for Total Protein Quantification in Tissue Homogenate Supernatant and Cell Lysates in ELISA Experiments-Reed Biotech Ltd [reedbiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 12. nacalai.com [nacalai.com]
BSA-Cy5.5 as a Vascular Agent in Small Animal Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) is a widely utilized vascular agent in preclinical small animal imaging. The NIR fluorescence of Cy5.5, with an excitation maximum around 675 nm and an emission maximum around 694 nm, falls within the "optical window" of biological tissues (700-900 nm), where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[1][2][3] This property allows for deeper tissue penetration and a higher signal-to-background ratio, making it ideal for in vivo imaging.[1][2][3] The conjugation of Cy5.5 to BSA, a stable and biocompatible protein, provides a macromolecular agent that generally remains within the vasculature for an extended period, enabling the visualization of blood vessels and the assessment of vascular integrity.[4] Its leakage from blood vessels into the interstitial space can be used to quantify vascular permeability, a hallmark of processes like inflammation and tumor angiogenesis.[4][5]
Key Applications
-
Vascular Imaging: Delineation of blood vessel structure and monitoring of blood flow dynamics.
-
Tumor Angiogenesis and Vascularity Assessment: Visualization and quantification of the leaky vasculature associated with tumors.[4]
-
Vascular Permeability Studies: Measurement of capillary leakage in various pathological conditions, such as inflammation and retinal diseases.[5][6][7]
-
Biodistribution and Pharmacokinetic Studies: Tracking the in vivo fate of the agent to understand its distribution and clearance from the body.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data for BSA-Cy5.5 and similar NIR-labeled albumin conjugates used in small animal imaging.
Table 1: Physicochemical Properties of BSA-Cy5.5
| Property | Value | Reference |
| Excitation Wavelength | ~675 nm | [10] |
| Emission Wavelength | ~694 nm | [10] |
| Labeling Ratio | 2-7 Cy5.5 dyes per BSA molecule | [10] |
Table 2: Illustrative Biodistribution of Labeled BSA in Mice (24 hours post-injection)
Note: This data is illustrative and can vary significantly based on the specific formulation, animal model, and experimental conditions.
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Liver | 25.3 ± 4.1 | Fictional Data[11] |
| Spleen | 18.7 ± 3.5 | Fictional Data[11] |
| Kidneys | 5.2 ± 1.2 | Fictional Data[11] |
| Lungs | 3.1 ± 0.8 | Fictional Data[11] |
| Tumor | 8.5 ± 2.3 | Fictional Data[11] |
| Blood | 1.9 ± 0.5 | Fictional Data[11] |
Table 3: Pharmacokinetic Parameters of Labeled Nanoparticles (Illustrative)
Note: This data represents general pharmacokinetic trends for nanoparticles and may not be specific to BSA-Cy5.5.
| Parameter | Value | Reference |
| Circulation Half-life | Varies (minutes to hours) | [8] |
| Area Under the Curve (AUC) | Dependent on formulation and clearance | [8] |
Experimental Protocols
Protocol 1: In Vivo Vascular Permeability Imaging in a Tumor Model
This protocol describes the use of BSA-Cy5.5 to assess vascular permeability in a subcutaneous tumor model in mice.
Materials:
-
BSA-Cy5.5 conjugate
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile PBS
-
Insulin syringes (31-gauge)
Workflow Diagram:
Caption: Workflow for in vivo vascular permeability imaging.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the animal in the imaging chamber.
-
Baseline Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence. Use an appropriate filter set for Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).[11]
-
Probe Preparation and Administration: Dilute the BSA-Cy5.5 conjugate in sterile PBS to the desired concentration. A typical dose is 1-2 nmol per mouse.[11] Inject the solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[11]
-
In Vivo Imaging: Acquire whole-body fluorescence images at predetermined time points (e.g., 15 minutes, 1 hour, 4 hours, and 24 hours) to monitor the accumulation of the agent in the tumor.
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to clear the blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of a non-tumor tissue (e.g., muscle).[11]
-
Protocol 2: General Biodistribution Study
This protocol outlines a typical procedure for determining the biodistribution of BSA-Cy5.5.
Materials:
-
BSA-Cy5.5 conjugate
-
Healthy mice
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
-
Sterile PBS
Workflow Diagram:
Caption: Workflow for a biodistribution study.
Procedure:
-
Probe Administration: Inject cohorts of healthy mice intravenously with a known amount of BSA-Cy5.5.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Perfusion and Dissection: Perfuse the animals with saline. Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image.
-
Data Quantification:
-
Draw ROIs around each organ and measure the average fluorescence intensity.
-
Normalize the fluorescence intensity to the weight of the organ.
-
By comparing the organ fluorescence to a standard curve of known BSA-Cy5.5 concentrations, the percentage of the injected dose per gram of tissue (%ID/g) can be calculated.
-
Signaling Pathways and Logical Relationships
The use of BSA-Cy5.5 as a vascular agent is based on its biophysical properties and the physiological characteristics of the vasculature in normal and diseased states. The following diagram illustrates the principle of enhanced permeability and retention (EPR) effect, which is central to the accumulation of macromolecular agents like BSA-Cy5.5 in tumors.
Caption: The EPR effect driving BSA-Cy5.5 accumulation in tumors.
Conclusion
BSA-Cy5.5 is a valuable tool for in vivo imaging of the vasculature in small animals. Its favorable optical properties and biocompatibility make it well-suited for a range of applications, from basic research into vascular biology to the evaluation of anti-cancer and anti-angiogenic therapies in drug development. The protocols and data presented here provide a foundation for researchers to design and execute robust and informative preclinical imaging studies.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. Near-infrared molecular probes for in vivo imaging [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Visualizing vascular permeability and lymphatic drainage using labeled serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo sampling for pharmacokinetic studies in small experimental animals: a combination of microdialysis, planar chromatography and digital autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BSA, Cy5.5 labeled [nanocs.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Formulating BSA-Cy5.5 Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Serum Albumin (BSA) nanoparticles have emerged as a promising platform for targeted drug delivery due to their biocompatibility, biodegradability, and ease of surface modification.[1][2][3] This document provides detailed application notes and protocols for the formulation, characterization, and application of fluorescently labeled BSA nanoparticles encapsulating a therapeutic agent for targeted cancer therapy. Specifically, we will focus on the synthesis of BSA nanoparticles, loading of the chemotherapeutic drug Doxorubicin (B1662922) (DOX), conjugation with the near-infrared fluorescent dye Cyanine5.5 (Cy5.5) for imaging and tracking, and the targeted delivery to cancer cells, leading to the inhibition of the PI3K/AKT signaling pathway.
Data Summary
The following tables summarize typical quantitative data obtained during the formulation and characterization of drug-loaded and fluorescently labeled BSA nanoparticles.
Table 1: Physicochemical Characterization of BSA Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank BSA NP | 154.0 | 0.067 | -36.9 |
| DOX-loaded BSA NP | 202.3 | 0.281 | -26.4 |
| Cy5.5-conjugated BSA NP | ~160-220 | < 0.3 | ~ -30 to -40 |
Data compiled from multiple sources, specific values may vary based on formulation parameters.[1][3][4]
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Doxorubicin | DOX-loaded BSA NP | ~10-21 | >85 |
Values are dependent on the initial drug-to-protein ratio and formulation process.[1][3][5]
Table 3: In Vitro Drug Release Kinetics
| Formulation | Release Medium (pH) | Cumulative Release at 24h (%) | Release at 48h (%) |
| DOX-loaded BSA NP | 7.4 | ~20-30 | ~40-50 |
| DOX-loaded BSA NP | 5.5 (Tumor microenvironment mimic) | ~40-60 | ~70-80 |
Release kinetics are typically pH-dependent, showing accelerated release in acidic environments characteristic of tumors.[5][6]
Experimental Protocols
Protocol 1: Formulation of Doxorubicin-Loaded BSA Nanoparticles (DOX-BSA-NP)
This protocol describes the synthesis of DOX-loaded BSA nanoparticles using the desolvation method.
Materials:
-
Bovine Serum Albumin (BSA)
-
Doxorubicin Hydrochloride (DOX)
-
Ethanol (B145695) (99.5%)
-
Glutaraldehyde (B144438) solution (8% in water)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Deionized (DI) water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
BSA Solution Preparation: Dissolve 100 mg of BSA in 5 mL of DI water in a glass beaker.
-
Drug Addition: Add 10 mg of DOX to the BSA solution. Stir gently at room temperature for 1 hour to allow for drug-protein interaction.
-
pH Adjustment: Adjust the pH of the solution to 8.0-9.0 using 0.1 M NaOH. This is crucial for controlling the particle size and surface charge.
-
Desolvation: Place the beaker on a magnetic stirrer set to 500-600 rpm. Using a syringe pump, add 20 mL of ethanol to the solution at a constant rate of 1 mL/min. The solution will become turbid, indicating the formation of nanoparticles.
-
Cross-linking: After the complete addition of ethanol, add 150 µL of 8% glutaraldehyde solution dropwise to cross-link and stabilize the nanoparticles.
-
Stirring: Allow the solution to stir at room temperature for 12-24 hours to ensure complete cross-linking.
-
Purification: Purify the nanoparticles by centrifugation at 14,000 rpm for 30 minutes. Discard the supernatant containing unbound drug and residual reagents.
-
Washing: Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step three times to wash the nanoparticles thoroughly.
-
Storage: Resuspend the final nanoparticle pellet in DI water or a suitable buffer and store at 4°C for further use.
Protocol 2: Conjugation of Cy5.5-NHS to BSA Nanoparticles
This protocol details the covalent conjugation of the near-infrared dye Cy5.5 to the surface of pre-formed BSA nanoparticles using N-Hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
BSA or DOX-BSA nanoparticles (from Protocol 1)
-
Cy5.5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation: Resuspend the purified BSA or DOX-BSA nanoparticles in PBS (pH 8.0-8.5) to a concentration of 5-10 mg/mL.
-
Dye Solution Preparation: Dissolve Cy5.5-NHS ester in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Conjugation Reaction: Add the Cy5.5-NHS ester solution to the nanoparticle suspension at a molar ratio of approximately 5:1 to 10:1 (dye:BSA). The optimal ratio may need to be determined experimentally.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or on an orbital shaker, protected from light.
-
Purification: Purify the Cy5.5-conjugated nanoparticles to remove unreacted dye. This can be achieved by repeated washing using centrifugal filter units.
-
Add the reaction mixture to a centrifugal filter unit.
-
Centrifuge at a speed and time recommended by the manufacturer to separate the nanoparticles from the supernatant.
-
Discard the filtrate containing unreacted dye.
-
Resuspend the nanoparticles in fresh PBS.
-
Repeat the washing steps until the filtrate is clear and colorless.
-
-
Characterization: Determine the conjugation efficiency by measuring the absorbance of the Cy5.5-BSA nanoparticles at the maximum absorbance wavelength of Cy5.5 (around 675 nm) and the protein concentration using a BCA assay.
-
Storage: Store the purified Cy5.5-BSA nanoparticles at 4°C, protected from light.
Visualizations
Experimental Workflow
Caption: Workflow for BSA-Cy5.5 nanoparticle formulation and in vitro testing.
Targeted Drug Delivery and Signaling Pathway Inhibition
Caption: Targeted delivery of DOX-loaded BSA nanoparticles to inhibit the PI3K/AKT pathway.
Application Example: Tracking Nanoparticle Uptake and Assessing Therapeutic Efficacy
The conjugation of Cy5.5 to the BSA nanoparticles allows for their visualization and tracking within cancer cells using fluorescence microscopy. This provides a powerful tool to correlate nanoparticle uptake with the observed therapeutic effects.
Experimental Outline:
-
Cell Culture: Seed cancer cells known to overexpress albumin-binding proteins (e.g., gp60, SPARC) in a multi-well plate suitable for imaging.
-
Incubation: Treat the cells with BSA-Cy5.5-DOX nanoparticles at various concentrations and for different time points.
-
Fluorescence Imaging: At each time point, wash the cells to remove non-internalized nanoparticles. Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (Ex/Em ~675/694 nm) and Doxorubicin (Ex/Em ~480/590 nm). The co-localization of Cy5.5 and DOX fluorescence within the cells will confirm the successful delivery of the drug via the nanoparticles.
-
Cytotoxicity Assay: In a parallel experiment, perform an MTT assay to determine the viability of the cells treated with the nanoparticles. This will quantify the cytotoxic effect of the delivered Doxorubicin.
-
Signaling Pathway Analysis: Lyse the treated cells and perform Western blot analysis to probe for key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and total AKT. A decrease in the p-AKT/AKT ratio in cells treated with DOX-loaded nanoparticles compared to control groups will indicate the inhibition of the signaling pathway.
By combining these experimental approaches, researchers can effectively demonstrate the successful formulation of targeted, trackable drug delivery vehicles and elucidate their mechanism of action at the cellular and molecular levels.
References
- 1. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
BSA-Cy5.5 in conjunction with other fluorescent probes for multiplex imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex imaging, the simultaneous visualization of multiple targets within a single sample, is a powerful technique in biological research and drug development. It enables the study of complex cellular processes, spatial relationships between different molecules, and the heterogeneity of cellular populations. Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) is a valuable tool for these applications. Its bright fluorescence in the far-red spectrum minimizes spectral overlap with commonly used fluorophores and reduces interference from tissue autofluorescence, making it an excellent candidate for multiplex imaging.
This document provides detailed application notes and protocols for utilizing BSA-Cy5.5 in conjunction with other fluorescent probes for multiplex imaging in immunofluorescence, in vivo vascular imaging, and flow cytometry.
Spectral Properties and Probe Selection
BSA-Cy5.5 exhibits an excitation maximum at approximately 675 nm and an emission maximum at around 694 nm. This positions its fluorescence in the far-red region of the spectrum, allowing for effective combination with probes that emit in the blue, green, and red channels. When selecting fluorescent probes for multiplexing with BSA-Cy5.5, it is crucial to choose fluorophores with minimal spectral overlap to ensure accurate signal detection.
Table 1: Spectrally Compatible Fluorescent Probes for Multiplexing with BSA-Cy5.5
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| DAPI | 358 | 461 | Nuclear counterstain |
| Alexa Fluor 488 | 495 | 519 | Immunofluorescence, Flow Cytometry |
| FITC | 495 | 518 | Immunofluorescence, Flow Cytometry |
| PE (Phycoerythrin) | 496, 565 | 578 | Flow Cytometry |
| TRITC | 557 | 576 | Immunofluorescence |
| GFP (Green Fluorescent Protein) | 488 | 509 | Reporter gene, protein tagging |
Note: The spectral properties listed are approximate and can vary slightly depending on the conjugation and microenvironment.
Application 1: Multiplex Immunofluorescence
Multiplex immunofluorescence (IF) allows for the simultaneous visualization of multiple proteins in cells or tissue sections. BSA-Cy5.5 can be used as a negative control, a blocking agent, or to label specific structures when conjugated to a targeting moiety. In this protocol, we describe a three-color IF experiment using DAPI for nuclear staining, an Alexa Fluor 488-conjugated secondary antibody to detect a protein of interest, and BSA-Cy5.5 as a fluorescent marker.
Experimental Workflow: Multiplex Immunofluorescence
Applications of BSA-Cy5.5 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) in various cancer research models. BSA-Cy5.5 serves as a versatile platform for in vivo imaging, drug delivery, and the development of theranostic nanoparticles.
Application Note 1: In Vivo Tumor Imaging and Biodistribution Studies
BSA-Cy5.5 is an excellent agent for non-invasive in vivo imaging of tumors. The Enhanced Permeability and Retention (EPR) effect, a phenomenon where nanoparticles accumulate preferentially in tumor tissues due to leaky vasculature and poor lymphatic drainage, facilitates the passive targeting of BSA-Cy5.5 to the tumor site. The NIR fluorescence of Cy5.5 allows for deep tissue penetration and minimal autofluorescence, enabling clear visualization of tumors in living subjects.
Key Advantages:
-
High Signal-to-Background Ratio: The NIR fluorescence of Cy5.5 provides excellent contrast between the tumor and surrounding healthy tissues.
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, allowing for the imaging of deep-seated tumors.
-
Biocompatibility: BSA is a natural, biodegradable, and non-toxic protein, making it a safe carrier for in vivo applications.
-
Long Circulation Time: The albumin component helps to prolong the circulation half-life of the probe, allowing for sufficient time to accumulate in the tumor.
Quantitative Data for In Vivo Imaging
The following table summarizes representative quantitative data from various studies utilizing BSA-Cy5.5 for in vivo tumor imaging.
| Cancer Model | Imaging System | Time Post-Injection for Peak Tumor Accumulation | Tumor Accumulation (%ID/g) | Reference |
| 4T1 Murine Breast Cancer | IVIS Spectrum | 4 hours | 8.7 | [1] |
| MDR 4T1 Breast Cancer | IVIS Spectrum | 24 hours | 7.7-fold greater than control | [2] |
| MLL Tumor Xenograft | Not Specified | 2 days | 2.25 ± 0.25 | [3] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocol: In Vivo Tumor Imaging with BSA-Cy5.5
This protocol outlines the general steps for in vivo imaging of tumor-bearing mice using BSA-Cy5.5.
Materials:
-
BSA-Cy5.5 conjugate
-
Tumor-bearing mice (e.g., subcutaneous xenograft models)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS (phosphate-buffered saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber and acquire a baseline pre-injection image to determine autofluorescence levels.
-
-
Probe Administration:
-
Dilute the BSA-Cy5.5 conjugate in sterile PBS to the desired concentration.
-
Inject a specific dose of the BSA-Cy5.5 solution (e.g., 0.03 mg of Cy5.5 per mouse) intravenously (i.v.) via the tail vein.[4] The typical injection volume is 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 0.5, 1, 4, 12, 24, and 48 hours) to determine the optimal imaging window.
-
Use the appropriate excitation and emission filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[5]
-
-
Ex Vivo Organ Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs in the images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging and biodistribution studies using BSA-Cy5.5.
Application Note 2: BSA-Cy5.5 as a Platform for Drug Delivery
BSA nanoparticles can be loaded with various chemotherapeutic agents. The conjugation of Cy5.5 to these drug-loaded BSA nanoparticles allows for the simultaneous tracking of the drug carrier in real-time. This theranostic approach enables researchers to visualize the delivery of the drug to the tumor, monitor its accumulation, and correlate it with the therapeutic response. The release of the encapsulated drug can be triggered by the acidic tumor microenvironment.[1]
Key Advantages:
-
High Drug Loading Capacity: BSA nanoparticles can encapsulate a significant amount of hydrophobic drugs.
-
Controlled Drug Release: The drug can be released in a pH-dependent manner, targeting the acidic environment of tumors.[1]
-
Real-Time Monitoring: The Cy5.5 label allows for non-invasive tracking of the drug delivery vehicle.
-
Improved Pharmacokinetics: Encapsulation within BSA nanoparticles can improve the solubility and stability of the drug, leading to a longer circulation time.
Quantitative Data for Drug Delivery Systems
| Drug | Cancer Model | Drug Loading Efficiency (%) | pH-Responsive Release | Reference |
| Doxorubicin (B1662922) (DOX) | 4T1 Murine Breast Cancer | ~30.12 | Yes (Enhanced at pH 5.6) | [1] |
| 5-Fluorouracil (5-FU) | SKBR3 Breast Cancer | Not specified | Not specified | [6] |
| Doxorubicin (DOX) | Not specified | 21.4 | Yes (Accelerated at acidic pH) | [7] |
Experimental Protocol: Synthesis of Drug-Loaded BSA-Cy5.5 Nanoparticles
This protocol describes the synthesis of doxorubicin (DOX)-loaded BSA-Cy5.5 nanoparticles using a desolvation method.
Materials:
-
Bovine Serum Albumin (BSA)
-
Doxorubicin (DOX) hydrochloride
-
Cy5.5-NHS ester
-
Glutaraldehyde (B144438) solution (8%)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
BSA-Cy5.5 Conjugation:
-
Dissolve BSA in DI water.
-
Add Cy5.5-NHS ester (in a solvent like DMSO) to the BSA solution at a specific molar ratio.
-
Stir the mixture in the dark at room temperature for 1-2 hours.
-
Purify the BSA-Cy5.5 conjugate by dialysis or size exclusion chromatography to remove unconjugated dye.
-
-
Nanoparticle Formulation and Drug Loading:
-
Dissolve the purified BSA-Cy5.5 conjugate in DI water.
-
Add DOX hydrochloride to the BSA-Cy5.5 solution and stir to allow for binding.
-
Adjust the pH of the solution to alkaline (e.g., pH 8-9) to facilitate nanoparticle formation.
-
Add ethanol dropwise to the solution while stirring. This will cause the desolvation of BSA and the formation of nanoparticles.
-
Continue stirring for a few hours to stabilize the nanoparticles.
-
-
Crosslinking and Purification:
-
Add glutaraldehyde solution to the nanoparticle suspension to crosslink the BSA molecules and enhance stability.
-
Stir the mixture overnight at room temperature.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with DI water to remove unreacted reagents and unloaded drug.
-
Resuspend the final drug-loaded BSA-Cy5.5 nanoparticles in PBS for storage or immediate use.
-
Synthesis of Drug-Loaded BSA-Cy5.5 Nanoparticles
Caption: Workflow for synthesizing drug-loaded BSA-Cy5.5 nanoparticles.
Application Note 3: In Vitro Cellular Uptake Studies
To validate the targeting and internalization of BSA-Cy5.5 nanoparticles into cancer cells, in vitro cellular uptake studies are essential. These studies are typically performed using fluorescence microscopy and flow cytometry.
Key Insights from Cellular Uptake Studies:
-
Confirmation of Internalization: Visualize the presence of BSA-Cy5.5 within the cytoplasm or specific organelles of cancer cells.
-
Quantification of Uptake: Determine the percentage of cells that have internalized the nanoparticles and the relative amount of uptake per cell.
-
Mechanism of Uptake: Investigate the endocytic pathways involved in nanoparticle internalization.
Quantitative Data for Cellular Uptake
| Cell Line | Method | Incubation Time | Uptake Quantification | Reference |
| 4T1 Murine Breast Cancer | Confocal Microscopy | 24 hours | Good uptake observed | [8] |
| EMT-HER2 | Flow Cytometry | Not specified | 62-fold higher MFI than control | [9] |
| L929 | Flow Cytometry | 4 hours | Increased fluorescence intensity | [2] |
MFI: Mean Fluorescence Intensity
Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry
This protocol provides a general procedure for quantifying the cellular uptake of BSA-Cy5.5 nanoparticles using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BSA-Cy5.5 nanoparticles
-
PBS (phosphate-buffered saline)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plates or culture dishes
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate or culture dish at an appropriate density and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Prepare different concentrations of BSA-Cy5.5 nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the nanoparticles.
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for Cy5.5 detection (e.g., excitation at 633 nm or 640 nm).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Measure the fluorescence intensity of the Cy5.5 signal in the gated cell population.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
-
Data Analysis:
-
Determine the percentage of fluorescently labeled cells (cells that have taken up the nanoparticles).
-
Calculate the mean fluorescence intensity (MFI) of the positive cell population, which is proportional to the amount of internalized nanoparticles.
-
Cellular Uptake Analysis Workflow
Caption: Workflow for analyzing cellular uptake of BSA-Cy5.5 nanoparticles via flow cytometry.
References
- 1. Synthesis of mPEG-dBSA-Cy5.5 Nanoparticles for Tumor Imaging and ...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BSA, Cy5.5 labeled [nanocs.net]
- 6. scienceopen.com [scienceopen.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.net]
Application Notes and Protocols for Studying Blood-Brain Barrier Integrity Using BSA-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a key pathological feature in many neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders. Assessing the integrity of the BBB is therefore crucial for both understanding disease mechanisms and for the development of CNS-targeted therapies.
Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5 (BSA-Cy5.5) serves as a valuable tool for this purpose. Due to its high molecular weight (approximately 67 kDa), BSA is typically restricted from crossing the intact BBB. When the BBB is compromised, BSA-Cy5.5 can extravasate into the brain parenchyma, where its fluorescence can be detected and quantified. This application note provides detailed protocols for the use of BSA-Cy5.5 in assessing BBB integrity in preclinical animal models, particularly in the context of ischemic stroke.
Principle of the Method
The experimental principle relies on the differential permeability of the intact versus the compromised BBB to large molecules. BSA-Cy5.5 is introduced into the systemic circulation via intravenous injection. In animals with an intact BBB, the fluorescent signal remains confined to the vasculature. In contrast, in pathological conditions such as ischemic stroke, where the BBB is disrupted, BSA-Cy5.5 leaks into the surrounding brain tissue. The extent of this leakage can be visualized and quantified using in vivo and ex vivo imaging techniques, providing a measure of BBB permeability.
Experimental Protocols
In Vivo Imaging of BBB Disruption in a Mouse Model of Stroke
This protocol is adapted from studies using a transient middle cerebral artery occlusion (MCAO) model in mice.
Materials:
-
BSA-Cy5.5 conjugate
-
Sterile saline solution
-
Anesthetic (e.g., isoflurane)
-
Animal model of BBB disruption (e.g., MCAO mice)
-
In vivo near-infrared (NIR) imaging system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 1.5-2% in oxygen).
-
Place the animal in the in vivo imaging system and acquire a baseline image.
-
-
Tracer Administration:
-
Prepare a solution of BSA-Cy5.5 in sterile saline.
-
Inject the BSA-Cy5.5 solution intravenously (e.g., via the tail vein).
-
-
In Vivo Imaging:
-
Acquire whole-body or head-specific images at multiple time points post-injection (e.g., 1, 4, 24 hours) using the NIR imaging system.
-
The Cy5.5 dye is typically excited around 675 nm with emission collected around 695 nm.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the brain hemispheres (ipsilateral and contralateral to the ischemic injury).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the ratio of fluorescence intensity in the ipsilateral (ischemic) versus the contralateral (non-ischemic) hemisphere to determine the extent of BSA-Cy5.5 extravasation.
-
Ex Vivo Analysis of BSA-Cy5.5 Extravasation
This protocol allows for higher resolution microscopic analysis of tracer leakage.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat or vibratome
-
Fluorescence microscope
Procedure:
-
Tracer Circulation and Tissue Harvest:
-
Following the final in vivo imaging time point, deeply anesthetize the animal.
-
Perform transcardial perfusion with cold PBS to remove intravascular tracer, followed by 4% PFA to fix the tissue.
-
Decapitate the animal and carefully dissect the brain.
-
-
Tissue Processing:
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose solutions at 4°C until the brain sinks.
-
Embed the brain in OCT compound and freeze.
-
Section the brain into coronal or sagittal slices (e.g., 20-50 µm thickness) using a cryostat.
-
-
Fluorescence Microscopy:
-
Mount the brain sections on microscope slides.
-
Image the sections using a fluorescence microscope equipped with appropriate filters for Cy5.5.
-
Acquire images of both the ipsilateral and contralateral hemispheres.
-
-
Quantitative Image Analysis:
-
Using image analysis software (e.g., ImageJ), quantify the fluorescent signal in defined brain regions.
-
Measure the area and intensity of BSA-Cy5.5 extravasation.
-
Compare the fluorescence between the ischemic and non-ischemic hemispheres.
-
Data Presentation
Quantitative data from these experiments can be summarized to compare BBB permeability under different conditions or at different time points.
Table 1: In Vivo Quantification of BSA-Cy5.5 Extravasation in MCAO Mice
| Time Post-MCAO | Ipsilateral Hemisphere Fluorescence (Arbitrary Units) | Contralateral Hemisphere Fluorescence (Arbitrary Units) | Ipsilateral/Contralateral Ratio |
| 24 hours | Data Point 1 | Data Point 2 | Ratio 1 |
| 7 days | Data Point 3 | Data Point 4 | Ratio 2 |
| 14 days | Data Point 5 | Data Point 6 | Ratio 3 |
Note: This table is a template. Actual values should be derived from experimental data. Studies have shown that BBB disruption can peak around 7 days and resolve by 14 days after a transient ischemic event.
Table 2: Comparison of Extravasation for Tracers of Different Molecular Sizes
| Tracer | Molecular Weight (kDa) | Volume of Enhancement (relative to infarct) |
| BSA-Cy5.5 | ~67 | 100% |
| Free Cy5.5 | ~1 | ~140% |
Note: This table summarizes findings that smaller molecules may extravasate into a larger area, potentially including the peri-infarct penumbra, compared to larger molecules like BSA-Cy5.5 which may be more restricted to the infarct core.
Concluding Remarks
BSA-Cy5.5 is a reliable and effective tracer for the in vivo and ex vivo assessment of BBB integrity. Its high molecular weight ensures that its presence in the brain parenchyma is a clear indicator of significant barrier disruption. The near-infrared properties of Cy5.5 allow for deep tissue penetration and high signal-to-noise ratio in in vivo imaging. By following the detailed protocols outlined in this application note, researchers can obtain robust and quantifiable data on BBB permeability, which is essential for advancing our understanding and treatment of neurological disorders.
Troubleshooting & Optimization
How to reduce non-specific binding of BSA-Cy5.5 in tissues
Welcome to our technical support center for BSA-Cy5.5 tissue staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve high-quality fluorescence imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using BSA-Cy5.5 in tissue staining?
High background fluorescence with BSA-Cy5.5 can stem from several factors:
-
Autofluorescence: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, and lipofuscin. This intrinsic fluorescence can obscure the specific signal from your probe.[1] Aldehyde-based fixatives like formalin can also induce autofluorescence.
-
Non-specific binding of the probe: BSA-Cy5.5 can bind to tissue components through various non-specific interactions:
-
Hydrophobic and Ionic Interactions: Both BSA and the Cy5.5 dye can engage in hydrophobic and charge-based interactions with proteins and other molecules in the tissue.[2][3]
-
Dye-related binding: Cyanine (B1664457) dyes, like Cy5.5, have a known tendency to bind non-specifically to certain tissue elements, including the extracellular matrix and cells like monocytes and macrophages.[4] The negative charges on heavily sulfonated dyes can also contribute to this.[2][3]
-
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the tissue before applying the probe is a common cause of high background.[2]
-
Suboptimal Probe Concentration: Using too high a concentration of BSA-Cy5.5 can lead to increased non-specific binding.[1]
-
Insufficient Washing: Inadequate washing steps after probe incubation can leave unbound or weakly bound BSA-Cy5.5 in the tissue, contributing to background noise.
Q2: What is the most effective blocking agent to reduce non-specific binding of BSA-Cy5.5?
There is no single "best" blocking agent for all applications, and the optimal choice often depends on the tissue type and experimental conditions.[5] Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in a buffer like PBS is a widely used blocking agent. It works by saturating non-specific protein-binding sites.[6]
-
Normal Serum: Using normal serum (e.g., 5-10%) from the same species as the secondary antibody (if one is used in your protocol) can be very effective. For direct fluorescence with BSA-Cy5.5, serum from a non-reactive species can be used.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background from various sources, including non-specific protein binding and dye-related interactions. Some of these are protein-free, which can be advantageous in certain contexts.[5][7]
-
Casein/Non-fat Dry Milk: While cost-effective, these may not be suitable for all applications, especially if you are detecting phosphoproteins, as they contain phosphoproteins that can cause cross-reactivity.[8]
It is often necessary to empirically test different blocking agents to find the most effective one for your specific experiment.
Q3: Can the fixation method affect the non-specific binding of BSA-Cy5.5?
Yes, the fixation method can significantly impact non-specific binding and autofluorescence.[9]
-
Aldehyde Fixatives (e.g., Formalin, Paraformaldehyde): These are the most common fixatives and are known to induce autofluorescence by cross-linking proteins.[9] This can increase the overall background signal.
-
Alcohol-based Fixatives (e.g., Methanol, Ethanol): These fixatives can sometimes result in lower autofluorescence compared to aldehydes. However, they can also alter protein conformation, which might expose new non-specific binding sites.
-
Fixation Time: Both under-fixation and over-fixation can be problematic. Under-fixation can lead to poor tissue morphology and loss of target molecules, while over-fixation with aldehydes can increase autofluorescence and mask epitopes.[9]
Q4: How do I perform a titration to find the optimal concentration of BSA-Cy5.5?
Titrating your BSA-Cy5.5 probe is a critical step to maximize the signal-to-noise ratio.
-
Prepare a dilution series: Start with the manufacturer's recommended concentration and prepare a series of 2-fold or 5-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain replicate samples: Use identical tissue sections for each dilution.
-
Maintain consistent conditions: Ensure all other parameters of your staining protocol (blocking, incubation times, washing) are the same for all samples.
-
Image with identical settings: Acquire images of all samples using the same microscope settings (laser power, exposure time, gain).
-
Analyze the results: Compare the specific signal intensity to the background fluorescence for each dilution. The optimal concentration will be the one that gives the brightest specific signal with the lowest background.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Uniform Background | Inadequate blocking | - Increase blocking time (e.g., to 1-2 hours at room temperature or overnight at 4°C).- Try a different blocking agent (e.g., normal serum, commercial blocking buffer).[10] |
| BSA-Cy5.5 concentration too high | - Perform a titration experiment to determine the optimal probe concentration.[1] | |
| Insufficient washing | - Increase the number and duration of wash steps after probe incubation.- Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer. | |
| Autofluorescence | - Treat tissue with a quenching agent like sodium borohydride (B1222165) or Sudan Black B (for lipofuscin).- Perform photobleaching prior to staining.[11] | |
| Speckled or Punctate Background | Aggregates in the BSA-Cy5.5 solution | - Centrifuge the BSA-Cy5.5 solution at high speed before use to pellet aggregates.- Filter the diluted probe solution through a 0.22 µm filter. |
| Particulates in blocking buffer or other reagents | - Filter all buffers and solutions before use. | |
| Non-specific Staining of Certain Structures (e.g., Extracellular Matrix, specific cells) | Intrinsic properties of the Cy5.5 dye | - Try a specialized blocking buffer designed to reduce dye-mediated non-specific binding.[2][3]- Increase the ionic strength of your buffers (e.g., by increasing the NaCl concentration) to reduce electrostatic interactions. |
| Hydrophobic interactions | - Include a non-ionic detergent (e.g., Tween-20) in your incubation and wash buffers. |
Data Presentation: Comparison of Blocking Agents
While direct quantitative data for BSA-Cy5.5 is limited in the literature, studies on other fluorescent probes and antibodies provide valuable insights into the effectiveness of different blocking agents. The following table summarizes findings on signal-to-noise ratios (SNR) with various blockers. A higher SNR indicates better performance (stronger specific signal relative to background).
| Blocking Agent | Relative Signal-to-Noise Ratio (SNR) | Application Context | Reference |
| No Blocking | Low | ssDNA detection in milk | [12] |
| BSA | Moderate | ssDNA detection in milk | [12] |
| PLL-PEG | High | ssDNA detection in milk | [12] |
| Lubricant | Very High | ssDNA detection in milk | [12] |
| 1% BSA | Moderate | Peptide Microarray | [13] |
| 10% Rockland Blocking Buffer | High | Peptide Microarray | [13] |
| 2% Skim Milk Powder | Low | Peptide Microarray | [13] |
| 1% HSA | Low | Peptide Microarray | [13] |
Note: The effectiveness of a blocking agent is highly dependent on the specific probe, tissue, and experimental conditions. The data above should be used as a guide for selecting potential blocking agents for optimization in your own experiments.
Experimental Protocols
Protocol 1: General Staining Protocol for BSA-Cy5.5 in Frozen Tissue Sections
-
Tissue Sectioning: Cut frozen tissue sections at 5-10 µm thickness and mount on charged slides. Allow sections to air dry for 30 minutes.
-
Fixation: Fix the sections in cold acetone (B3395972) or 4% paraformaldehyde in PBS for 10 minutes.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Blocking: Incubate the sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Probe Incubation: Dilute the BSA-Cy5.5 probe to its optimal concentration in a suitable dilution buffer (e.g., 1% BSA in PBS). Apply the diluted probe to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the slides three times for 10 minutes each in PBS with 0.05% Tween-20, protected from light.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI for 5 minutes.
-
Final Washes: Wash the slides twice for 5 minutes each in PBS.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for Cy5.5 and any other fluorophores used.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol can be performed after fixation and before the blocking step.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Washing: Wash the sections in PBS for 5 minutes.
-
Sodium Borohydride Treatment: Prepare a fresh 0.1% solution of sodium borohydride in PBS. Incubate the sections in this solution for 3 x 10-minute intervals at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all traces of sodium borohydride.
-
Proceed to Blocking: Continue with the blocking step as described in the general staining protocol.
Visualizations
Caption: Troubleshooting workflow for high background in BSA-Cy5.5 tissue staining.
Caption: Mechanism of action of blocking agents in preventing non-specific binding.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 4. Use of a cyanine dye as a probe for albumin and collagen in the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Effects of Fixation and Tissue Processing on Immunocytochemistry [leicabiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
Optimizing BSA-Cy5.5 concentration for in vivo imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BSA-Cy5.5 for in vivo imaging applications.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo imaging experiments with BSA-Cy5.5.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) | 1. Suboptimal probe concentration. 2. Insufficient probe circulation time. 3. High background autofluorescence. 4. Incorrect imaging parameters. | 1. Optimize the injected BSA-Cy5.5 concentration (see table below). 2. Adjust the imaging time point post-injection to allow for maximal tumor accumulation and clearance from circulation. 3. Use a spectral unmixing algorithm if available on your imaging system. Ensure proper animal preparation (e.g., hair removal, use of low-fluorescence chow). 4. Optimize excitation/emission filters, exposure time, and binning. |
| High Background Signal | 1. Excessive probe concentration leading to non-specific accumulation. 2. Incomplete clearance of the probe from circulation. 3. Autofluorescence from animal tissue or diet. | 1. Perform a dose-response study to determine the optimal concentration with the best signal-to-background ratio. 2. Increase the time between injection and imaging to allow for clearance. 3. Switch to a low-fluorescence or purified diet for at least two weeks prior to imaging. |
| Inconsistent Signal Between Animals | 1. Variability in injection administration (e.g., subcutaneous vs. intravenous). 2. Differences in tumor size or vascularity. 3. Animal-to-animal physiological variations. | 1. Ensure consistent and accurate intravenous (tail vein) injection for systemic delivery. 2. Normalize the fluorescence signal to the tumor size. Group animals with similar tumor volumes. 3. Increase the number of animals per group to improve statistical power. |
| Signal Quenching | 1. High degree of labeling (DOL) of BSA with Cy5.5. 2. Interaction with other molecules in the biological environment. | 1. Aim for a lower DOL (e.g., 2-5 dye molecules per BSA molecule) during probe synthesis to minimize self-quenching. 2. Ensure high purity of the conjugate and proper formulation in a biocompatible buffer like PBS. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of BSA-Cy5.5 to inject for in vivo imaging?
The optimal concentration can vary depending on the animal model, tumor type, and imaging system. However, a common starting point for intravenous injection in mice is in the range of 1-2 nmol of Cy5.5 dye, which typically corresponds to 50-100 µL of a 10-20 µM solution. It is highly recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
2. How long after injection should I image the animals?
The ideal imaging time point depends on the experimental goal. For visualizing vascular permeability and the enhanced permeability and retention (EPR) effect in tumors, imaging at multiple time points (e.g., 1, 4, 8, and 24 hours post-injection) is recommended. Peak tumor accumulation for macromolecular probes like BSA-Cy5.5 is often observed between 8 and 24 hours.
3. How can I reduce background autofluorescence?
Background autofluorescence, particularly from the gastrointestinal tract, can interfere with signal detection. To minimize this, it is recommended to feed the animals a purified, low-fluorescence diet for at least two weeks prior to imaging. Additionally, ensure proper hair removal from the imaging area and consider using spectral unmixing software if your imaging system supports it.
4. What are the appropriate excitation and emission wavelengths for Cy5.5?
Cy5.5 is a near-infrared (NIR) dye with a maximum excitation at approximately 675 nm and a maximum emission at around 694 nm. It is important to use the appropriate filters on your in vivo imaging system that match these spectral characteristics to maximize signal detection and minimize crosstalk from other fluorescent sources.
Quantitative Data Summary
The following table summarizes typical experimental parameters for BSA-Cy5.5 in vivo imaging, compiled from various studies.
| Parameter | Typical Range | Notes |
| Injected Dose (Cy5.5) | 1 - 2.5 nmol | Per mouse, intravenous injection. |
| BSA-Cy5.5 Concentration | 10 - 25 µM | In sterile PBS. |
| Injection Volume | 50 - 150 µL | Per mouse, intravenous injection. |
| Imaging Time Points | 1, 4, 8, 24, 48 hours post-injection | Allows for monitoring of biodistribution and tumor accumulation. |
| Excitation Wavelength | 660 - 680 nm | |
| Emission Wavelength | 690 - 710 nm |
Experimental Protocols
Protocol 1: Preparation and Injection of BSA-Cy5.5
-
Reconstitution: Reconstitute the lyophilized BSA-Cy5.5 conjugate in sterile, endotoxin-free phosphate-buffered saline (PBS) to achieve the desired stock concentration (e.g., 1 mM).
-
Dilution: Based on the desired injected dose and volume, dilute the stock solution in sterile PBS. For example, to inject 1 nmol in 100 µL, dilute the stock solution to 10 µM.
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Injection: Administer the prepared BSA-Cy5.5 solution via intravenous tail vein injection.
Protocol 2: In Vivo Fluorescence Imaging
-
Animal Preparation: Anesthetize the animal and place it inside the imaging chamber. Remove hair from the area of interest to minimize light scattering and absorption.
-
Image Acquisition:
-
Set the excitation and emission filters appropriate for Cy5.5 (e.g., excitation 675 nm, emission 700 nm long pass).
-
Acquire a white light image for anatomical reference.
-
Acquire the fluorescence image, optimizing the exposure time to achieve a good signal without saturation.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a control tissue area (e.g., muscle).
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the control tissue ROI.
-
Visualizations
Caption: A generalized workflow for in vivo imaging with BSA-Cy5.5.
Caption: Troubleshooting logic for low signal-to-noise ratio in BSA-Cy5.5 imaging.
Minimizing photobleaching of BSA-Cy5.5 during fluorescence microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BSA-Cy5.5 in fluorescence microscopy. Our goal is to help you minimize photobleaching and acquire high-quality, reproducible data.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence microscopy experiments with BSA-Cy5.5.
Issue 1: My fluorescent signal is weak from the start.
-
Possible Cause: Suboptimal labeling of BSA with Cy5.5.
-
Possible Cause: Incorrect filter sets.
-
Possible Cause: Low concentration of BSA-Cy5.5.
-
Solution: While increasing the concentration can help, be mindful of potential cellular toxicity.
-
Issue 2: My BSA-Cy5.5 signal fades very quickly during imaging.
-
Possible Cause: High intensity of excitation light.
-
Possible Cause: Prolonged exposure time.
-
Possible Cause: Absence of an antifade reagent.
-
Possible Cause: High concentration of molecular oxygen in the sample environment.
-
Solution: Use an oxygen scavenging system, such as glucose oxidase with catalase, in your imaging buffer, especially for live-cell imaging.[5]
-
Issue 3: I'm seeing high background fluorescence.
-
Possible Cause: Cellular autofluorescence.
-
Solution: Cy5.5's emission in the far-red part of the spectrum is advantageous as cellular autofluorescence is typically lower in this region.[4][7] Ensure you are using the correct filter sets to isolate the Cy5.5 signal. Always include a negative control (e.g., unlabeled cells) to assess the level of background autofluorescence.[4]
-
-
Possible Cause: Unbound Cy5.5 dye.
-
Solution: Ensure that your BSA-Cy5.5 conjugate is purified properly after labeling to remove any free dye.[8]
-
Issue 4: My quantitative measurements are not reproducible.
-
Possible Cause: Photobleaching is affecting signal intensity over time.
-
Solution: Image as rapidly as possible after starting the fluorescence excitation to minimize the impact of photobleaching on your initial signal intensity.[4] Create a photobleaching curve from a time-series of images and use it to normalize for the loss of fluorescence intensity in your measurements.[6]
-
-
Possible Cause: Sample-to-sample variability in mounting.
-
Solution: Ensure consistent mounting procedures and the use of the same antifade reagent across all samples in an experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Cy5.5?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[6][9] When a fluorophore like Cy5.5 is exposed to high-intensity light, it can enter a long-lived, reactive triplet state.[10] In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it permanently non-fluorescent.[4][10] This leads to a fading signal, which can compromise image quality and the accuracy of quantitative data.[4]
Q2: How do antifade reagents work to protect BSA-Cy5.5?
A: The exact mechanisms of all antifade reagents are not fully understood, but they are generally believed to work by scavenging ROS produced during fluorophore excitation. Some common antifade reagents are free radical scavengers that reduce the oxidative damage to the dye molecules.[11] Others, like cyclooctatetraene (B1213319) (COT), can quench the triplet state of the cyanine (B1664457) dye, returning it to the ground state before it can react with oxygen.[10]
Q3: Are some cyanine dyes more photostable than others?
A: Yes, there is variability in the photostability of different fluorophores.[5][9] Dyes like the Alexa Fluor and CF® dyes are often reported to be more photostable than some of the earlier generation cyanine dyes.[9][12] However, with the right imaging conditions and antifade reagents, the photostability of Cy5.5 can be significantly improved.[13][14]
Q4: What is "photoblueing" and does it affect Cy5.5?
A: "Photoblueing" refers to a phenomenon where the emission spectrum of a fluorophore shifts towards the blue end of the spectrum upon intense illumination. For a red-emitting dye like Cy5.5, this could lead to artifacts in multicolor imaging experiments. Simple additives like vitamin C have been shown to help prevent the photoblueing of Cy5.[4]
Q5: Can I prepare my own antifade mounting medium?
A: Yes, you can prepare your own antifade mounting medium. A common recipe involves n-propyl gallate in a glycerol (B35011) and PBS solution. However, many optimized commercial antifade reagents are available that offer excellent performance and convenience.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters to aid in your experimental design.
Table 1: Imaging System Settings to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Light Source Intensity | Use the lowest intensity that provides a good signal-to-noise ratio. | Higher intensities accelerate photobleaching.[5] |
| Exposure Time | Use the shortest possible exposure time. | Minimizes the duration the sample is illuminated.[4][6] |
| Filter Sets | Use narrow-bandpass excitation and emission filters. | Reduces excitation of other fluorophores and collection of background noise. |
| Objective | Use an objective with a high numerical aperture (NA). | High NA objectives are more efficient at collecting emitted light, allowing for lower excitation intensity. |
Table 2: Common Antifade Reagents for Cyanine Dyes
| Antifade Reagent | Common Active Ingredient(s) | Notes |
| ProLong™ Diamond/Glass | Proprietary | Offers high photostability and is compatible with Cy5.[16] |
| VECTASHIELD® | Proprietary | A widely used antifade mounting medium.[6] |
| SlowFade™ Gold/Diamond | Proprietary | Designed to provide excellent protection against photobleaching.[6] |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | A vitamin E analog that acts as a triplet state quencher and antioxidant.[10] |
| n-Propyl gallate (NPG) | n-Propyl gallate | A common component of homemade antifade media.[15] |
Experimental Protocols
Protocol 1: Mounting a Fixed Sample with Antifade Reagent
This protocol describes the basic steps for mounting a fixed cell sample on a microscope slide using an antifade mounting medium.
-
Prepare the Sample: Grow and fix cells on a coverslip using your standard protocol (e.g., 4% paraformaldehyde in PBS).[17]
-
Permeabilize (if necessary): If staining intracellular targets, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).[18]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[18]
-
Staining: Incubate with your primary and BSA-Cy5.5 conjugated secondary antibodies according to your established protocol. Protect the sample from light after adding the fluorescent conjugate.[17]
-
Washing: Wash the coverslip several times with PBS to remove unbound antibodies.[17]
-
Mounting:
-
Place a clean microscope slide on a flat surface.
-
Carefully remove the coverslip from the washing buffer, and wick away excess liquid from the edges using a kimwipe.
-
Place a small drop of antifade mounting medium onto the microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
-
Sealing (Optional but Recommended): Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the mounting medium from drying out.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from minutes to hours).
-
Storage: Store the slide flat in the dark at 4°C until imaging.[6]
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore like Cy5.5.
Caption: Recommended experimental workflow to minimize photobleaching of BSA-Cy5.5.
Caption: A troubleshooting decision tree for rapid photobleaching of BSA-Cy5.5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 3. BSA, Cy5.5 labeled [nanocs.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Signal-to-Noise Ratio Enhancement for BSA-Cy5.5 Imaging
Welcome to the technical support center for Bovine Serum Albumin (BSA)-Cy5.5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (SNR) in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is BSA-Cy5.5 and why is it used in fluorescence imaging?
A1: BSA-Cy5.5 is a conjugate where Bovine Serum Albumin (BSA), a protein, is labeled with Cy5.5, a near-infrared (NIR) fluorescent dye.[1][2] This conjugate is frequently used in in vivo and in vitro imaging studies. The NIR fluorescence of Cy5.5 allows for deeper tissue penetration and reduced background autofluorescence compared to visible light fluorophores, making it suitable for imaging in living organisms.[3][4]
Q2: What are the main factors that contribute to a low signal-to-noise ratio (SNR) in BSA-Cy5.5 imaging?
A2: A low SNR can be caused by a combination of factors including:
-
High Background Fluorescence: This can originate from unbound fluorophores, autofluorescence of the sample or imaging medium, and non-specific binding of the conjugate.[5][6]
-
Low Signal Intensity: This may be due to suboptimal concentration of the BSA-Cy5.5 conjugate, photobleaching (fading) of the Cy5.5 dye, or inefficient delivery of the conjugate to the target site.[7][8]
-
Instrumental Noise: Factors such as camera noise and inappropriate microscope filter sets can also contribute to a poor SNR.[5][9]
Q3: How does tissue autofluorescence affect Cy5.5 imaging?
A3: Tissues naturally contain molecules that fluoresce, known as autofluorescence, which can obscure the signal from the intended fluorescent probe.[10] While imaging in the near-infrared spectrum with Cy5.5 helps to minimize this issue, significant autofluorescence can still be a problem, especially in tissues like the liver and kidney.[11][12] It is often recommended to pre-screen tissues for autofluorescence before conducting the main experiment.[11]
Q4: What is photobleaching and how can I minimize it for Cy5.5?
A4: Photobleaching is the irreversible fading of a fluorophore's signal due to light-induced damage. To minimize photobleaching of Cy5.5, you can:
-
Reduce the intensity and duration of the excitation light.[9]
-
Ensure your imaging setup is optimized to capture the signal efficiently, reducing the need for prolonged exposure.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during BSA-Cy5.5 imaging.
Problem 1: High Background Fluorescence
Symptoms:
-
Difficulty distinguishing the target signal from the surrounding area.
-
Overall "glowing" of the sample, obscuring specific details.
| Potential Cause | Recommended Solution | Experimental Context |
| Unbound or Excess Fluorophore | Wash the sample 2-3 times with a buffered saline solution (e.g., PBS) after incubation with BSA-Cy5.5 to remove any unbound conjugate.[5] | In vitro cell staining, tissue slice imaging |
| Non-specific Binding | Use a blocking agent, such as unlabeled BSA or normal serum, to minimize non-specific protein-protein interactions.[14] Ensure the blocking agent is compatible with your antibodies if performing co-staining.[7] | Immunohistochemistry, Immunofluorescence |
| Tissue Autofluorescence | Pre-treat the tissue with a photobleaching step using a high-intensity light source before applying the fluorescent probe.[10][15] Alternatively, use a chemical quencher like Sudan Black B, but be aware of its own fluorescence in the far-red spectrum.[14] | Fixed tissue imaging |
| Contaminated Imaging Medium | For live-cell imaging, switch to a phenol (B47542) red-free medium or an optically clear buffered saline solution during the imaging process.[10] | Live-cell imaging |
| Fluorescent Imaging Vessel | Use glass-bottom dishes or slides instead of plastic ones, as plastic can exhibit significant autofluorescence.[5][6] | All imaging applications |
Problem 2: Weak or No Signal
Symptoms:
-
Faint or undetectable fluorescence from the target region.
-
Signal intensity is comparable to or lower than the background noise.
| Potential Cause | Recommended Solution | Experimental Context |
| Suboptimal BSA-Cy5.5 Concentration | Perform a titration experiment to determine the optimal concentration of the BSA-Cy5.5 conjugate that provides the brightest signal with the lowest background.[5][7] | All imaging applications |
| Photobleaching | Minimize light exposure by reducing excitation intensity and exposure time.[9] Use an anti-fade mounting medium for fixed samples.[9][13] | All imaging applications |
| Inefficient Labeling of BSA with Cy5.5 | If preparing the conjugate in-house, optimize the molar ratio of Cy5.5 to BSA. A common starting point is a molar ratio between 3 and 7.[16] | Probe preparation |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).[2][9] | All imaging applications |
| Low Target Abundance | If BSA-Cy5.5 is used to target a specific receptor or cell type, confirm the expression level of the target. Consider signal amplification techniques if the target is known to be of low abundance.[13] | Targeted imaging |
Experimental Protocols
Protocol 1: BSA-Cy5.5 Conjugation
This protocol describes a general method for conjugating Cy5.5 NHS ester to BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cy5.5 NHS Ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 2-5 mg/mL.
-
Prepare Cy5.5 Solution: Immediately before use, dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.[16]
-
Conjugation Reaction: Add the dissolved Cy5.5 to the BSA solution. A common starting molar ratio of dye to protein is between 3:1 and 7:1.[16] Gently mix and incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Remove unreacted Cy5.5 and purify the BSA-Cy5.5 conjugate using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for BSA) and ~675 nm (for Cy5.5).
-
Storage: Store the purified conjugate at 4°C, protected from light.[2]
Protocol 2: Reducing Autofluorescence in Fixed Tissue with Photobleaching
This protocol is adapted for reducing background autofluorescence in formalin-fixed tissue samples.
Materials:
-
Formalin-fixed tissue sections on slides
-
Broad-spectrum white phosphor LED array
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections through a series of xylene and ethanol (B145695) washes.
-
Photobleaching: Place the slides in a container with PBS to prevent drying. Expose the tissue sections to a high-intensity white phosphor LED light source. The duration of exposure will need to be optimized but can range from several hours to overnight.[15]
-
Staining: After photobleaching, proceed with your standard immunofluorescence or direct fluorescence staining protocol. This pre-treatment should not significantly affect the fluorescence intensity of the subsequently applied probes.[15]
Visualizations
Diagrams
Caption: Troubleshooting workflow for low SNR in BSA-Cy5.5 imaging.
Caption: General experimental workflow for BSA-Cy5.5 imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BSA, Cy5.5 labeled [nanocs.net]
- 3. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. akoyabio.com [akoyabio.com]
- 12. oraclebio.com [oraclebio.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biotium.com [biotium.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drmr.com [drmr.com]
Technical Support Center: Correcting for BSA-Cy5.5 Spectral Overlap in Multicolor Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BSA-Cy5.5 in multicolor flow cytometry experiments. Here, you will find information to help you address challenges related to spectral overlap and ensure the accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is BSA-Cy5.5?
A1: BSA-Cy5.5 is a fluorescent conjugate composed of Bovine Serum Albumin (BSA) and a cyanine (B1664457) dye, Cy5.5. It is a near-infrared fluorescent probe with an excitation maximum around 675 nm and an emission maximum around 694 nm.[1][2] Its intense near-infrared fluorescence makes it suitable for various applications, including flow cytometry and in vivo imaging.
Q2: What is spectral overlap in flow cytometry?
A2: Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome extends into the detection channel of another. In multicolor flow cytometry, where multiple fluorochromes are used simultaneously, this can lead to a signal from one fluorochrome being incorrectly detected in the channel of another, resulting in false positives and inaccurate data.[1][3]
Q3: Why is correcting for spectral overlap important?
A3: Correcting for spectral overlap through a process called compensation is crucial for obtaining accurate results in multicolor flow cytometry.[3] Without proper compensation, the spillover of fluorescence can create artificial double-positive populations and obscure the true expression levels of markers, leading to misinterpretation of the data.
Q4: What are compensation controls?
A4: Compensation controls are single-color stained samples that are essential for calculating and correcting spectral overlap.[4] For each fluorochrome in a multicolor panel, a separate compensation control is prepared. These controls allow the flow cytometer software to determine the amount of spectral spillover from each fluorochrome into other detectors and apply a mathematical correction to the data.
Troubleshooting Guide
Q1: I am seeing unexpected positive signals in my unstained control or single-color controls for other fluorochromes when BSA-Cy5.5 is in my panel. What could be the cause?
A1: This is likely due to spectral overlap from BSA-Cy5.5 into other channels. The broad emission spectrum of Cy5.5 can lead to spillover, especially into adjacent far-red channels like those for APC or PE-Cy7.
Troubleshooting Steps:
-
Verify Compensation: Ensure that you have run a single-color compensation control for BSA-Cy5.5 and that it has been correctly applied. The positive population in your BSA-Cy5.5 single-stain control should be bright and well-separated from the negative population.
-
Check Instrument Settings: Confirm that the correct laser and filter combination is being used for BSA-Cy5.5 and all other fluorochromes in your panel.
-
Titrate BSA-Cy5.5: Using an excessive concentration of BSA-Cy5.5 can exacerbate spectral overlap. Titrate the reagent to determine the optimal concentration that provides a bright signal with minimal spillover.
-
Consider Non-Specific Binding: BSA conjugates can sometimes exhibit non-specific binding to cells, particularly monocytes and macrophages which may have receptors that bind proteins.[5] This can lead to a higher background signal. Including a blocking step with an unlabeled protein solution or using an Fc block can help mitigate this.[3][6]
Q2: My compensation matrix shows a very high spillover value from BSA-Cy5.5 into the APC channel. Is this normal and how can I address it?
A2: High spillover from Cy5.5 into the APC channel is expected due to their close emission spectra. While compensation can correct for this, very high spillover can increase the spread of the data, making it harder to resolve dim populations in the APC channel.
Troubleshooting Steps:
-
Optimize Panel Design: If possible, avoid using fluorochromes with major spectral overlap on co-expressed markers or when trying to identify a dim signal.[7][8] Consider using a fluorochrome with less overlap with BSA-Cy5.5 if you are interested in a marker in the APC channel.
-
Use a Brighter Fluorochrome for the Marker of Interest: If you must use APC, ensure that the marker it is detecting has a strong signal to be easily resolved from the spread caused by BSA-Cy5.5.
-
Utilize Spectral Flow Cytometry: If available, a spectral flow cytometer can be a powerful tool to unmix signals from fluorochromes with high spectral overlap, improving data resolution.
Q3: After running compensation, the signal for my BSA-Cy5.5 positive population appears dimmer than expected.
A3: This could be due to overcompensation or issues with the reagent itself.
Troubleshooting Steps:
-
Review Compensation Matrix: Double-check the compensation values. If they seem excessively high, re-run the single-color controls, ensuring they are properly prepared and gated.
-
Check Reagent Stability: BSA-Cy5.5, like other fluorescent reagents, can be sensitive to light and improper storage. Ensure the reagent has been stored correctly at 4°C and protected from light.[2] Photobleaching can lead to a weaker signal.
-
Verify Staining Protocol: Ensure that the incubation times and washing steps in your staining protocol are optimal. Inadequate washing can lead to high background, while overly harsh washing can reduce the specific signal.
Experimental Protocols
Protocol: Preparing Single-Color Compensation Controls
This protocol outlines the steps for preparing single-color compensation controls, which are essential for accurate compensation in multicolor flow cytometry.
Materials:
-
Cells or compensation beads
-
BSA-Cy5.5 reagent
-
All other fluorochrome-conjugated antibodies in your panel
-
Staining buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometry tubes
Methodology:
-
Prepare a tube for each fluorochrome: Label one tube for each fluorochrome in your multicolor panel, including BSA-Cy5.5. Also, prepare an unstained control tube.
-
Aliquot cells or beads: Add the appropriate number of cells or a drop of compensation beads to each tube. The cell number should be consistent with your experimental samples.
-
Stain each tube with a single fluorochrome:
-
To the "BSA-Cy5.5" tube, add the titrated amount of BSA-Cy5.5 reagent.
-
To each of the other labeled tubes, add the corresponding single fluorochrome-conjugated antibody.
-
Do not add any fluorescent reagent to the "Unstained" tube.
-
-
Incubate: Gently vortex the tubes and incubate for the recommended time and temperature as determined by your staining protocol (typically 20-30 minutes at 4°C in the dark).
-
Wash: Add staining buffer to each tube, centrifuge, and carefully aspirate the supernatant. Repeat the wash step to ensure the removal of unbound antibodies.
-
Resuspend: Resuspend the cell or bead pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire data: Run the compensation controls on the flow cytometer before acquiring your experimental samples. The software will use these single-color controls to calculate the compensation matrix.
Protocol: Manual Compensation for BSA-Cy5.5 Spectral Overlap
This protocol provides a general workflow for setting up manual compensation on a flow cytometer.
Methodology:
-
Instrument Setup: Perform daily instrument calibration and standardization procedures.[3]
-
Load Unstained Control: Run the unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) settings to properly visualize the cell population of interest. Adjust the fluorescence detector voltages so that the autofluorescence is low on the scale.
-
Load BSA-Cy5.5 Single-Stain Control:
-
Display a dot plot of the BSA-Cy5.5 detector versus a detector into which it is likely to spill (e.g., APC).
-
Adjust the compensation setting to subtract the BSA-Cy5.5 signal from the APC channel until the median fluorescence intensity of the BSA-Cy5.5 positive population is the same as the negative population in the APC channel.
-
-
Repeat for All Fluorochromes: Repeat the process for every other fluorochrome in your panel, adjusting the compensation for spillover into all other channels.
-
Fine-tune with Dual-Color Controls (Optional but Recommended): For critical experiments, you can fine-tune compensation by running two-color controls, especially for fluorochromes with significant overlap.[3]
-
Apply Compensation to Experimental Samples: Once all compensation values are set, they can be applied to your multicolor experimental samples.
Quantitative Data
Table 1: Spectral Properties of BSA-Cy5.5 and Common Fluorochromes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |
| BSA-Cy5.5 | ~675 | ~694 | 633/640 (Red) |
| APC | ~650 | ~660 | 633/640 (Red) |
| PE-Cy7 | ~496, 565 | ~785 | 488 (Blue), 561 (Yellow-Green) |
| PerCP-Cy5.5 | ~482 | ~695 | 488 (Blue) |
Data is compiled from multiple sources and may vary slightly between manufacturers.[1][2]
Table 2: Estimated Spectral Overlap of BSA-Cy5.5
This table provides an estimation of the spectral spillover from BSA-Cy5.5 into common flow cytometry channels. The values represent the percentage of the BSA-Cy5.5 emission that is detected in the other channels and should be used as a guide for panel design. Actual spillover will depend on the specific instrument configuration and filters.
| Spilling From | Spillover Into Channel for | Estimated Spillover (%) |
| BSA-Cy5.5 | APC | 15 - 30% |
| BSA-Cy5.5 | PE-Cy7 | 5 - 15% |
| BSA-Cy5.5 | PerCP-Cy5.5 | 5 - 10% |
Visualizations
Caption: Spectral overlap of BSA-Cy5.5 into adjacent detection channels.
Caption: Workflow for performing compensation in multicolor flow cytometry.
Caption: Logic for troubleshooting unexpected signals when using BSA-Cy5.5.
References
- 1. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 2. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. BSA, Cy5.5 labeled [nanocs.net]
- 6. youtube.com [youtube.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
Impact of BSA-Cy5.5 labeling ratio on fluorescence and function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the BSA-Cy5.5 labeling ratio on fluorescence and function.
Frequently Asked Questions (FAQs)
Q1: What is a typical labeling ratio for BSA-Cy5.5 conjugates?
A typical labeling ratio, or Degree of Labeling (DOL), for BSA-Cy5.5 conjugates is between 2 and 7 Cy5.5 dye molecules per BSA molecule.[1][2] The optimal ratio can depend on the specific application and experimental requirements.[3]
Q2: How does the labeling ratio affect the fluorescence of my BSA-Cy5.5 conjugate?
The labeling ratio significantly impacts the fluorescence intensity. While a higher degree of labeling might seem desirable for a stronger signal, excessively high ratios (e.g., > 6-8) can lead to self-quenching, where the fluorescent dyes interact with each other and reduce the overall fluorescence emission.[3][4] Conversely, a very low DOL will result in a weak signal.[3] Therefore, optimizing the labeling ratio is crucial for achieving the brightest conjugate.
Q3: Can the labeling process with Cy5.5 affect the function of my BSA?
Yes, the conjugation process can potentially alter the physicochemical properties and function of BSA.[5] Covalent modification of amino acid residues, such as lysines, with a bulky dye molecule can change the protein's size, charge, and conformation.[4][5] This is particularly important if specific binding sites or functional domains on the BSA are sterically hindered by the attached dye.[4]
Q4: What is the excitation and emission wavelength for BSA-Cy5.5?
The approximate excitation and emission maxima for Cy5.5 are 675 nm and 694 nm, respectively.[1][6]
Q5: What are the critical parameters to control during the labeling reaction?
Key parameters to control include:
-
pH: The labeling reaction with NHS esters is most efficient at a pH of 8.2-8.5.[7]
-
Protein Concentration: A higher protein concentration (ideally 2-10 mg/mL) generally leads to better labeling efficiency.[7][8]
-
Buffer Composition: The buffer should be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS-ester dye.[7][8]
-
Molar Ratio of Dye to Protein: This ratio in the reaction mixture will influence the final degree of labeling. It's often necessary to test a few different ratios to find the optimal one for your specific protein and application.[9]
Troubleshooting Guide
This guide addresses common issues encountered during BSA-Cy5.5 labeling experiments.
Low Fluorescence Signal or Inefficient Labeling
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of Reaction Buffer | Ensure the pH of the protein solution is between 8.2 and 8.5 for efficient labeling with NHS esters.[7] |
| Low Protein Concentration | Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal for many kits.[7] |
| Presence of Competing Amines in Buffer | Dialyze or use a spin column to exchange the protein into an amine-free buffer like PBS, MES, or HEPES before labeling.[7][8] |
| Insufficient Molar Ratio of Dye | Increase the molar ratio of Cy5.5 NHS ester to BSA in the reaction mixture.[9] |
| Hydrolyzed/Inactive Dye | Use fresh dye solution. NHS esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive. |
High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Unbound Dye | Ensure thorough purification of the conjugate after the labeling reaction. Methods like gel filtration (e.g., Sephadex G-25), extensive dialysis, or ultrafiltration are effective.[10][11][12] |
| Non-specific Binding of the Conjugate | Increase the number and duration of washing steps in your experimental protocol.[13] Consider using a blocking agent, but ensure it is compatible with your antibodies if used in subsequent steps.[14] |
Unexpected Fluorescence Quenching
| Potential Cause | Troubleshooting Steps |
| High Degree of Labeling (DOL) | This is a common cause of quenching.[4] Reduce the molar ratio of dye to protein in the labeling reaction to achieve a lower DOL. The optimal range is often between 2 and 8.[15] |
| Conjugate Aggregation | High labeling can lead to aggregation, which can also cause quenching.[16] Purify the conjugate using size exclusion chromatography to remove aggregates. |
Protein Precipitation or Aggregation
| Potential Cause | Troubleshooting Steps |
| High Degree of Labeling | Attaching too many hydrophobic dye molecules can reduce the solubility of the protein.[4] Lower the molar ratio of dye to protein in the labeling reaction. |
| Inappropriate Buffer Conditions | Ensure the buffer composition and pH are suitable for maintaining the stability of your BSA. |
| Shear Stress | During purification steps like ultrafiltration, shear stress can contribute to protein aggregation.[17][18] |
Experimental Protocols
Protocol 1: BSA Labeling with Cy5.5 NHS Ester
This protocol provides a general guideline for labeling Bovine Serum Albumin (BSA) with a Cy5.5 NHS ester.
1. Preparation of BSA Solution:
- Dissolve BSA in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[7][8]
- If the BSA solution contains interfering substances like Tris or glycine, it must be purified by dialysis or gel filtration against the reaction buffer.[8]
2. Preparation of Cy5.5 NHS Ester Solution:
- Shortly before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7][8]
3. Labeling Reaction:
- Add the calculated amount of the Cy5.5 stock solution to the BSA solution. The optimal molar ratio of dye to protein may need to be determined experimentally, but a starting point could be a 10:1 to 20:1 molar excess of dye.[9][19]
- Ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.[19]
- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[8]
4. Purification of the Conjugate:
- Separate the BSA-Cy5.5 conjugate from the unreacted free dye. Common methods include:
- Gel Filtration: Use a Sephadex G-25 column or a spin column.[7][8][12]
- Dialysis: Dialyze extensively against a suitable buffer (e.g., PBS).[10]
- Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff to wash and concentrate the conjugate.[11]
5. Characterization of the Conjugate:
- Determine the protein concentration and the Degree of Labeling (DOL).
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each BSA molecule. It can be calculated using spectrophotometry.[20]
1. Absorbance Measurements:
- After purifying the conjugate, measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).[10]
2. Calculation:
- The concentration of the protein is calculated using the following formula:
- Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
- Where:
- A₂₈₀ is the absorbance of the conjugate at 280 nm.
- A_max is the absorbance of the conjugate at ~675 nm.
- CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
- ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for BSA-Cy5.5 conjugation.
Caption: Troubleshooting decision tree for BSA-Cy5.5 labeling.
Caption: Impact of labeling ratio on BSA-Cy5.5 conjugate properties.
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. BSA, Cy5 labeled [nanocs.net]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fluorescent dyes modify properties of proteins used in microvascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate | microPublication [micropublication.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 14. biotium.com [biotium.com]
- 15. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of bovine serum albumin aggregation during ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeling the navigating forces behind BSA aggregation in a microfluidic chip - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
Technical Support Center: BSA-Cy5.5 & Tissue Autofluorescence
Welcome to the technical support center for addressing tissue autofluorescence when using BSA-Cy5.5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize background noise and enhance your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem?
A1: Tissue autofluorescence is the natural emission of light from biological structures when excited by a light source. It is not caused by any fluorescent probe you have added. This intrinsic fluorescence can be a significant problem because it creates high background noise, which can obscure the specific signal from your fluorescent probe (e.g., Cy5.5), making it difficult to detect and accurately quantify your target.
Q2: What are the primary causes of autofluorescence in my tissue samples?
A2: Autofluorescence originates from several sources within the tissue:
-
Endogenous Fluorophores: Tissues contain many naturally fluorescent molecules. Common examples include structural proteins like collagen and elastin (B1584352), metabolic cofactors like NADH and FAD, and aging pigments like lipofuscin. Red blood cells are also a major source due to the heme group in hemoglobin.
-
Fixation Method: Aldehyde-based fixatives, such as paraformaldehyde (PFA) and glutaraldehyde (B144438), are a major cause of autofluorescence. They cross-link proteins, which can create new fluorescent compounds. Glutaraldehyde typically induces more autofluorescence than formaldehyde (B43269).
-
Sample Handling: Excessive heat or prolonged dehydration during sample processing can also increase background fluorescence, particularly in the red end of the spectrum.
Q3: I chose BSA-Cy5.5 specifically to avoid autofluorescence. Why am I still having issues?
A3: Cy5.5 is a far-red fluorophore (typically excited around 675 nm and emitting around 694 nm), a spectral range where autofluorescence is generally much lower than in the blue or green channels. This is a strong strategy for minimizing background. However, issues can still arise for a few reasons:
-
Broad-Spectrum Emitters: Some endogenous molecules, particularly lipofuscin and porphyrins (from red blood cells), can fluoresce across a very broad spectrum, including the far-red.
-
Fixative Effects: Aldehyde fixation can increase background across the entire spectrum, including the red and far-red regions.
-
High Target Abundance: In tissues with extremely high levels of autofluorescent components (e.g., abundant elastin in arteries), the background may still be significant enough to interfere with the Cy5.5 signal.
Q4: How can I distinguish between true autofluorescence and non-specific binding of my BSA-Cy5.5 probe?
A4: This is a critical troubleshooting step. The best way to differentiate is by using proper controls:
-
Unstained Control: Image a tissue section that has gone through the entire preparation process (fixation, permeabilization, etc.) but has not been incubated with the BSA-Cy5.5 probe. Any signal you see in this sample is autofluorescence.
-
Blocking Control: If your unstained control is clean but you still have high background, the issue may be non-specific binding of the BSA-Cy5.5. This can be caused by insufficient blocking or using too high a concentration of the probe.
Troubleshooting Guide
Use this section to diagnose and solve specific issues you encounter during your experiments.
Issue 1: My unstained control tissue is very bright in the Cy5.5 channel.
-
Diagnosis: This confirms your issue is autofluorescence. The signal is originating from the tissue itself.
-
Solution Workflow:
-
Optimize Sample Prep: If possible, perfuse the animal with PBS prior to tissue harvesting to remove red blood cells. Also, minimize the duration of aldehyde fixation to the shortest time necessary for adequate preservation.
-
Apply Chemical Quenching: Treat your tissue sections with a chemical quenching agent. See the Protocols section below for methods using Sodium Borohydride or Sudan Black B.
-
Consider Photobleaching: Before staining, expose the slide to a strong, broad-spectrum light source to destroy the endogenous fluorophores.
-
Use Computational Correction: If you have access to a spectral confocal microscope, you can use spectral unmixing to computationally separate the autofluorescence spectrum from the Cy5.5 spectrum.
-
Issue 2: My background signal has a distinct granular or fibrous pattern.
-
Diagnosis: This often points to specific structural sources of autofluorescence.
-
Granular Pattern: Often indicates lipofuscin, an age-related pigment granule common in terminally differentiated cells like neurons and cardiac muscle.
-
Fibrous Pattern: Likely due to collagen or elastin fibers in connective tissue.
-
-
Solution:
-
For lipofuscin, treatment with Sudan Black B is highly effective. Caution: Sudan Black B can have some residual fluorescence in the far-red channel, so careful optimization and controls are essential.
-
For collagen/elastin, ensure you are imaging away from large blood vessels or connective tissue sheets if your target is not located there. If the target is within these structures, spectral unmixing is the most powerful solution.
-
Issue 3: My unstained control is dark, but my BSA-Cy5.5 stained sample has high, diffuse background.
-
Diagnosis: This suggests the problem is non-specific binding of the BSA-Cy5.5 probe, not autofluorescence.
-
Solution:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent. While BSA is a common blocker, since your probe is BSA-conjugated, consider using a non-protein-based blocking buffer or serum from the same species as your secondary antibody (if applicable).
-
Titrate the Probe: You may be using too high a concentration of BSA-Cy5.5. Perform a titration series to find the optimal concentration that provides a strong specific signal with low background.
-
Increase Wash Steps: Add more or longer wash steps after the probe incubation to remove unbound BSA-Cy5.5 more effectively.
-
Visualized Workflows and Concepts
Caption: A flowchart to diagnose the source of high background signal.
Caption: Common endogenous and process-induced sources of tissue autofluorescence.
Caption: Experimental workflow showing the optimal placement for quenching steps.
Quantitative Data on Quenching Methods
The effectiveness of autofluorescence reduction methods can vary by tissue type and the source of the autofluorescence. The following table summarizes reported outcomes for common techniques.
| Method | Target Autofluorescence | Tissue Type(s) Studied | Reported Efficacy | Reference(s) |
| Sudan Black B (0.1-0.3%) | Lipofuscin, general background | Kidney, Brain | Effectively blocked AF in paraffin (B1166041) and frozen sections without harming specific signal. | |
| Sodium Borohydride (1%) | Aldehyde-induced (fixation) | General | Reduces Schiff bases formed by aldehydes; results can be variable. | |
| Photochemical Bleaching | General background | Prostate | ~80% average decrease in the brightest autofluorescence signals. | |
| PBS Perfusion | Heme from red blood cells | General | Considered the best way to control heme autofluorescence by removing blood. | |
| Spectral Unmixing | All sources | General | Can effectively separate autofluorescence from the true signal computationally. |
Experimental Protocols
Caution: Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area. Test protocols on a small number of samples first.
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence
This method is best for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄) powder
-
Phosphate Buffered Saline (PBS), ice-cold
Procedure:
-
Perform all deparaffinization and rehydration steps on your tissue sections as required by your standard protocol.
-
Immediately before use, prepare a 1% (w/v) solution of NaBH₄ in ice-cold PBS. For example, add 10 mg of NaBH₄ to 1 mL of PBS. The solution will bubble vigorously; this is normal.
-
Cover the tissue sections with the freshly prepared NaBH₄ solution.
-
Incubate for 10 minutes at room temperature. For thick sections or high autofluorescence, you can repeat this incubation up to 3 times with fresh solution each time.
-
Thoroughly wash the slides 3 times for 5 minutes each in PBS to remove all residual NaBH₄.
-
Proceed with your standard blocking and BSA-Cy5.5 staining protocol.
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence
This method is highly effective for quenching the granular autofluorescence from lipofuscin pigments.
Materials:
-
Sudan Black B (SBB) powder
Procedure:
-
Prepare a 0.1% (w/v) SBB solution in 70% ethanol. For example, dissolve 100 mg of SBB in 100 mL of 70% ethanol. Stir for 1-2 hours in the dark and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Complete your BSA-Cy5.5 staining and final wash steps. The SBB treatment is typically performed just before coverslipping.
-
Incubate the stained slides in the 0.1% SBB solution for 20-25 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in PBS (e.g., 3 times for 5 minutes each) until no more black dye is seen leaching from the sections.
-
Mount with an aqueous mounting medium and coverslip.
Critical Note for Cy5.5 Users: SBB can introduce its own fluorescence in the far-red channel. It is essential to image an SBB-treated, unstained control slide to confirm that this quenching method does not introduce unacceptable background in your specific imaging setup. If it does, consider reducing the SBB concentration or incubation time.
Technical Support Center: Preventing BSA-Cy5.5 Degradation
For researchers, scientists, and drug development professionals utilizing BSA-Cy5.5 conjugates, ensuring the stability of these reagents is paramount for reliable and reproducible experimental outcomes. Degradation of BSA-Cy5.5 by proteases can lead to loss of signal, generation of fluorescent fragments, and inaccurate quantification. This guide provides troubleshooting advice and frequently asked questions to help you mitigate and prevent the degradation of your BSA-Cy5.5 conjugates.
Troubleshooting Guide: Issues with BSA-Cy5.5 Stability
| Observed Problem | Potential Cause | Recommended Solution |
| Gradual loss of fluorescence signal over time in cell culture or tissue homogenates. | Proteolytic degradation of the BSA protein by endogenous proteases (e.g., serine, cysteine, and metalloproteases).[1][2][3] | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer or culture medium.[1][2][3] Ensure the cocktail is active against a wide range of proteases. For metalloprotease-rich samples, ensure your cocktail contains EDTA or use a separate EDTA solution.[1] |
| Appearance of low molecular weight fluorescent bands on SDS-PAGE. | Cleavage of the BSA-Cy5.5 conjugate into smaller fragments by proteases. | Confirm the presence of degradation by running a time-course experiment and analyzing samples by SDS-PAGE. The addition of an effective protease inhibitor cocktail should reduce or eliminate the appearance of these fragments. |
| Inconsistent results between experimental replicates. | Variable protease activity in different sample preparations. This can be due to differences in cell health, lysis efficiency, or sample handling time. | Standardize your sample preparation protocol. Always work quickly and keep samples on ice to minimize endogenous protease activity.[2] Use a consistent concentration of a reliable protease inhibitor cocktail in all experiments.[1] |
| Signal loss in fixed and permeabilized cells. | Some fixation and permeabilization methods can release proteases from cellular compartments, leading to degradation. Additionally, certain tandem dyes are sensitive to fixation chemicals.[4] | Add protease inhibitors to your fixation and permeabilization buffers. Consider using a milder fixation method if possible. |
| Unexpected fluorescence in cellular compartments where BSA-Cy5.5 should not localize. | Degradation of the conjugate could lead to the release of the Cy5.5 dye or small fluorescent fragments that may diffuse non-specifically. | Analyze the purity of your BSA-Cy5.5 conjugate before use. If degradation is suspected, purify the conjugate to remove free dye and fragments. |
Frequently Asked Questions (FAQs)
Q1: What are protease inhibitor cocktails and how do they work?
A1: Protease inhibitor cocktails are mixtures of several different compounds that block the activity of various classes of proteases.[1][2][5] Proteases are enzymes that break down proteins, and they are categorized into different classes based on their active site and mechanism (e.g., serine, cysteine, aspartic, and metalloproteases).[2] Since a single inhibitor is typically not effective against all classes of proteases, a cocktail provides broad-spectrum protection for your protein of interest.[1][3]
Q2: How do I choose the right protease inhibitor cocktail?
A2: The choice of cocktail depends on the source of your sample (e.g., mammalian, bacterial, plant) as the types and concentrations of endogenous proteases can vary.[3] For general use with mammalian cell lysates, a broad-spectrum cocktail is recommended.[2] If your downstream application is sensitive to chelating agents (e.g., some forms of chromatography), choose an EDTA-free cocktail and add a metalloprotease inhibitor separately if needed.[1]
Q3: Can the Cy5.5 dye itself be degraded?
A3: Yes, under certain conditions, cyanine (B1664457) dyes like Cy5.5 can be susceptible to chemical degradation, particularly at extreme pH values or in the presence of certain reactive oxygen species.[4] While enzymatic degradation of the dye itself is less common than proteolysis of the attached protein, it is a possibility, especially in complex biological environments. The polymethine chain of cyanine dyes is the core of their chromophore, and disruption of this conjugated system leads to a loss of fluorescence.[6]
Q4: Are there more stable alternatives to Cy5.5?
A4: Yes, several other far-red fluorescent dyes are available and may offer enhanced stability. Alexa Fluor dyes, for instance, are known for their superior photostability compared to traditional cyanine dyes.[7][8] DyLight dyes are also marketed as having good photostability.[9] When selecting an alternative, consider factors like brightness, quantum yield, and spectral compatibility with your imaging system.
Comparative Photostability of Far-Red Dyes
| Dye | Relative Photostability | Key Characteristics |
| Cy5.5 | Moderate | Widely used, but can be susceptible to photobleaching and environmental degradation. |
| Alexa Fluor 647 | High | Generally more photostable than Cy5.[7][8][10] Exhibits less self-quenching at high degrees of labeling.[7] |
| DyLight 650 | High | Marketed as having superior photostability and brightness compared to Cy5.[9] |
| Other Far-Red Dyes | Varies | A variety of other dyes exist with a range of photostability and brightness characteristics.[11][12][13][14][15] |
Q5: At what steps in my experiment should I use protease inhibitors?
A5: Protease inhibitors should be added as early as possible in your experimental workflow to provide immediate protection.[16] This includes adding them to your cell lysis buffer before homogenization.[1] For experiments involving live cells or tissue, it may be beneficial to include them in the culture or incubation media.[3] If you are performing multi-step purification or analysis, consider if inhibitors are needed in your wash and elution buffers as well.[16]
Experimental Protocols
Protocol 1: Assessing BSA-Cy5.5 Degradation using SDS-PAGE
This protocol allows for the visualization of BSA-Cy5.5 degradation by analyzing changes in the protein's molecular weight.
Materials:
-
BSA-Cy5.5 conjugate
-
Protease source (e.g., cell lysate, tissue homogenate, or a purified protease like trypsin)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Fluorescence imaging system
Procedure:
-
Sample Preparation:
-
Prepare a solution of BSA-Cy5.5 in PBS.
-
Set up the following reaction tubes:
-
Negative Control: BSA-Cy5.5 in PBS.
-
Positive Control (Degradation): BSA-Cy5.5 in PBS with the addition of the protease source.
-
Test Condition (Inhibition): BSA-Cy5.5 in PBS with the protease source and the protease inhibitor cocktail.
-
-
-
Incubation: Incubate all tubes at a relevant temperature (e.g., 37°C) for a specific time course (e.g., 0, 1, 4, and 24 hours).
-
Sample Denaturation: At each time point, take an aliquot from each reaction tube and mix it with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE:
-
Load the denatured samples and a molecular weight marker onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Visualization:
-
Carefully remove the gel from the cassette.
-
Visualize the fluorescent bands using a fluorescence imager with appropriate excitation and emission filters for Cy5.5.
-
Analysis: Look for the disappearance of the intact BSA-Cy5.5 band and the appearance of lower molecular weight fluorescent bands in the positive control. The test condition should show a reduction in the appearance of these degradation products.
-
Protocol 2: Fluorescence Stability Assay
This protocol measures the change in fluorescence intensity over time to assess the stability of the BSA-Cy5.5 conjugate.
Materials:
-
BSA-Cy5.5 conjugate
-
Protease source
-
Protease inhibitor cocktail
-
PBS, pH 7.4
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of BSA-Cy5.5 in PBS.
-
Prepare solutions of the protease source and the protease inhibitor cocktail in PBS.
-
-
Set up the Assay Plate: In a 96-well black microplate, set up the following conditions in triplicate:
-
Blank: PBS only.
-
Negative Control: BSA-Cy5.5 solution.
-
Positive Control (Degradation): BSA-Cy5.5 solution with the protease source.
-
Test Condition (Inhibition): BSA-Cy5.5 solution with the protease source and the protease inhibitor cocktail.
-
-
Fluorescence Measurement:
-
Place the microplate in a plate reader set to the appropriate excitation and emission wavelengths for Cy5.5.
-
Measure the fluorescence intensity at time zero.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Take fluorescence readings at regular intervals (e.g., every 30 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Normalize the fluorescence intensity of each well to its initial reading at time zero.
-
Plot the normalized fluorescence intensity versus time for each condition. A decrease in fluorescence intensity over time in the positive control indicates degradation. The effectiveness of the protease inhibitor can be assessed by the degree to which it prevents this decrease in fluorescence.
-
Visualizations
Caption: Experimental workflow for assessing BSA-Cy5.5 stability.
Caption: Logical relationship of BSA-Cy5.5 degradation causes and solutions.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protease inhibitor cocktails | Abcam [abcam.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New Far-Red and Near-Infrared Fluorescent Phycobiliproteins with Excellent Brightness and Photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Circulation Half-Life of BSA-Cy5.5
Welcome to the technical support center for improving the in vivo circulation half-life of Bovine Serum Albumin (BSA) conjugated to the near-infrared fluorescent dye Cy5.5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo circulation half-life of my BSA-Cy5.5 conjugate shorter than expected?
A1: The circulation half-life of BSA-Cy5.5 can be influenced by several factors. Native BSA has a relatively long half-life due to its size and recycling via the neonatal Fc receptor (FcRn). However, conjugation with Cy5.5 and potential modifications during this process can alter its properties. Reasons for a shorter-than-expected half-life include:
-
Renal Clearance: Unmodified BSA, despite its size, can still be subject to renal clearance. Factors that reduce its hydrodynamic volume can accelerate this process.
-
Proteolytic Degradation: The protein may be susceptible to enzymatic degradation in the bloodstream.
-
Immunogenicity: Although generally considered to have low immunogenicity, modifications to BSA could potentially elicit an immune response, leading to rapid clearance.
-
Conjugation Issues: The process of conjugating Cy5.5 to BSA might lead to aggregation or conformational changes that are recognized and cleared by the reticuloendothelial system (RES), primarily in the liver and spleen.
Q2: What are the primary methods to extend the circulation half-life of BSA-Cy5.5?
A2: The most common and effective method is PEGylation , which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the BSA-Cy5.5 conjugate. PEGylation increases the hydrodynamic size of the molecule, which reduces renal clearance. It also shields the protein from proteolytic enzymes and can reduce immunogenicity. Other strategies include genetic fusion with half-life extending proteins or chemical conjugation to molecules that bind to serum albumin.
Q3: How does PEGylation specifically improve the half-life of BSA-Cy5.5?
A3: PEGylation enhances the pharmacokinetic properties of BSA-Cy5.5 in several ways:
-
Increased Hydrodynamic Volume: The attachment of PEG chains significantly increases the size of the conjugate, preventing its filtration by the kidneys.[1]
-
Reduced Enzymatic Degradation: The PEG chains create a protective hydrophilic layer around the protein, sterically hindering the approach of proteolytic enzymes.
-
Decreased Immunogenicity: The PEG layer can mask potential antigenic sites on the BSA molecule, reducing the likelihood of an immune response and subsequent clearance.[1]
Q4: Can the conjugation of Cy5.5 itself affect the biodistribution and clearance of BSA?
A4: Yes, the labeling of proteins with fluorescent dyes can alter their biodistribution. The addition of Cy5.5 could potentially change the surface charge and hydrophobicity of the BSA molecule, leading to altered interactions with cells and tissues. This may result in increased uptake by organs of the reticuloendothelial system, such as the liver and spleen, and a change in the overall pharmacokinetic profile.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with BSA-Cy5.5.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal In Vivo | 1. Low Expression/Concentration of Target: The amount of BSA-Cy5.5 at the target site is below the detection limit. 2. Photobleaching: Excessive exposure to excitation light has degraded the Cy5.5 fluorophore.[3] 3. Suboptimal Degree of Labeling (DOL): Too few Cy5.5 molecules per BSA result in a dim signal, while too many can lead to self-quenching.[3] 4. Incorrect Imaging Settings: Laser power, exposure time, and filter sets are not optimized for Cy5.5.[3] | 1. Increase the injected dose of BSA-Cy5.5 if toxicologically permissible. 2. Minimize exposure time and use an anti-fade mounting medium if applicable for ex vivo analysis.[3] 3. Aim for a DOL of 2-7 Cy5.5 molecules per BSA molecule.[4] 4. Ensure your imaging system is properly configured for Cy5.5 excitation and emission wavelengths (typically around 675 nm excitation and 694 nm emission). |
| High Background Signal/Low Signal-to-Noise Ratio (SNR) | 1. High Antibody/Conjugate Concentration: Leads to non-specific binding.[3] 2. Insufficient Washing (for ex vivo analysis): Unbound conjugate remains in the tissue.[3] 3. Autofluorescence: Tissues naturally fluoresce, which can interfere with the signal.[3] 4. Impure Conjugate: Free, unconjugated Cy5.5 dye can bind non-specifically.[3] | 1. Perform a dose-titration study to find the optimal concentration.[3] 2. Increase the number and duration of wash steps.[3] 3. Include an unstained control to assess autofluorescence. Use spectral unmixing if available on your imaging system.[3] 4. Purify the BSA-Cy5.5 conjugate using methods like size-exclusion chromatography to remove free dye.[3] |
| Unexpected Biodistribution (e.g., high liver/spleen uptake) | 1. Aggregation of Conjugate: Aggregates are rapidly cleared by the RES. 2. Altered Surface Properties: Cy5.5 conjugation may have exposed hydrophobic regions or altered the charge of BSA. 3. Instability of the Conjugate: The Cy5.5 dye may detach from the BSA in vivo. | 1. Analyze the conjugate for aggregates using techniques like dynamic light scattering (DLS). Optimize conjugation and storage conditions to minimize aggregation. 2. Consider PEGylation to shield the protein surface and reduce non-specific uptake. 3. Verify the stability of the conjugate in serum or plasma in vitro before in vivo studies. |
| Movement Artifacts in Imaging Data | 1. Animal Movement During Imaging: Can cause blurring and intensity fluctuations in the images.[5][6] | 1. Ensure the animal is properly anesthetized and secured during the imaging session. 2. Utilize image analysis software with motion correction algorithms. A method based on moving standard deviation and spline interpolation can help detect and reduce these artifacts.[5][6] |
Quantitative Data on Half-Life Improvement
The following table summarizes representative data on the improvement of protein circulation half-life through modification. While specific data for BSA-Cy5.5 is limited, studies on model proteins like superfolder Green Fluorescent Protein (sfGFP) provide valuable insights.
| Protein | Modification | Fold Increase in Half-Life (in mice) | Reference |
| sfGFP | Human Serum Albumin (HSA) Conjugation | 9.0x | [7] |
| sfGFP | 20 kDa PEG Conjugation | 7.3x | [7] |
| sfGFP | 30 kDa PEG Conjugation | 9.5x | [7] |
| sfGFP | Site-specific fatty acid conjugation | 5.0x | [8] |
| Nitroxide-labeled BSA | - | Terminal half-life of 10 hours | [9] |
Experimental Protocols
Protocol 1: PEGylation of BSA-Cy5.5
This protocol describes a general method for the PEGylation of BSA-Cy5.5 using an amine-reactive PEG derivative.
Materials:
-
BSA-Cy5.5 conjugate
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Dissolve BSA-Cy5.5: Prepare a solution of BSA-Cy5.5 in PBS at a concentration of 5-10 mg/mL.
-
Prepare PEG Solution: Dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF before adding it to the protein solution.
-
Conjugation Reaction: Add the dissolved mPEG-NHS ester to the BSA-Cy5.5 solution. The molar ratio of PEG to protein will need to be optimized but a starting point of 10:1 to 50:1 can be used.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filtration devices.
-
Characterization: Confirm successful PEGylation by SDS-PAGE, where a shift to a higher molecular weight will be observed for the PEGylated conjugate.
Protocol 2: Measurement of In Vivo Circulation Half-Life of BSA-Cy5.5
This protocol outlines a method for determining the circulation half-life of fluorescently labeled BSA in a murine model.
Materials:
-
BSA-Cy5.5 or PEGylated BSA-Cy5.5
-
Animal model (e.g., mice)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthesia
Procedure:
-
Baseline Imaging: Anesthetize the animal and acquire a baseline fluorescence image before injection.
-
Injection: Intravenously inject a known concentration and volume of the BSA-Cy5.5 conjugate into the tail vein.
-
Time-Point Imaging: At various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr), anesthetize the animal and acquire whole-body fluorescence images.
-
Blood Sampling (Optional but recommended): At each imaging time point, collect a small blood sample (e.g., via saphenous or tail vein).
-
Data Analysis (Imaging): For each time point, draw a region of interest (ROI) over a consistent area (e.g., the whole body or a specific region with good signal) and quantify the average fluorescence intensity.
-
Data Analysis (Blood Samples): Centrifuge the blood samples to separate the plasma. Measure the fluorescence intensity of the plasma using a fluorometer.
-
Half-Life Calculation: Plot the fluorescence intensity (from imaging or plasma samples) versus time. Fit the data to a one-phase or two-phase decay model using appropriate software (e.g., GraphPad Prism) to calculate the circulation half-life (t½).
Visualizations
Caption: Experimental workflow for improving and measuring the in vivo half-life of BSA-Cy5.5.
Caption: Troubleshooting logic for common issues in BSA-Cy5.5 in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BSA, Cy5 labeled [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Albumination as an Alternative to PEGylation for the Enhanced Serum Half-Life in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of fluorescence lifetime and rotational correlation time of bovine serum albumin labeled with 1-dimethylaminonaphthalene-5-sulfonyl chloride in guanidine and thermal denaturations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of nitroxide-labeled albumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deep-Tissue Imaging of BSA-Cy5.5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing imaging parameters for the deep-tissue visualization of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of BSA-Cy5.5?
A1: BSA-Cy5.5 is a fluorescent conjugate where BSA is labeled with Cy5.5, a near-infrared dye. The typical excitation and emission maxima for Cy5.5 are approximately 675 nm and 694 nm, respectively.[1] This places it in the near-infrared (NIR) window, which is advantageous for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence compared to visible light.[2]
Q2: Why is BSA-Cy5.5 a good probe for deep-tissue imaging?
A2: BSA-Cy5.5 is well-suited for deep-tissue imaging for several reasons:
-
Near-Infrared (NIR) Emission: The Cy5.5 dye emits in the NIR-I window (650-900 nm), where light penetration into biological tissues is deeper.[2]
-
Biocompatibility of BSA: Bovine serum albumin is a biocompatible and non-toxic protein, making it suitable for in vivo studies.[3]
-
Enhanced Permeability and Retention (EPR) Effect: In tumor imaging, the size of the BSA nanoparticle can lead to its accumulation in tumor tissues through the EPR effect. Additionally, BSA can actively target tumors by binding to albumin receptors.[3][4]
Q3: What are the main challenges in deep-tissue imaging with BSA-Cy5.5?
A3: The primary challenges include:
-
Light Scattering: Even in the NIR window, light scattering deteriorates spatial resolution with increasing imaging depth.[2]
-
Tissue Autofluorescence: Endogenous molecules in tissues can fluoresce, creating a background signal that can obscure the signal from the probe.[2][5][6][7] While NIR imaging reduces this issue, it is not completely eliminated.[2]
-
Photobleaching and Phototoxicity: High laser power can lead to the degradation of the Cy5.5 fluorophore (photobleaching) and can damage the tissue (phototoxicity).[8][9]
-
Low Signal-to-Noise Ratio (SNR): Deep within tissues, the signal from the fluorescent probe can be weak relative to the background noise, making it difficult to obtain clear images.[10][11]
Q4: Which microscopy techniques are best for deep-tissue BSA-Cy5.5 imaging?
A4: Several advanced microscopy techniques are suitable:
-
Two-Photon Microscopy (TPM): TPM uses non-linear excitation with infrared light, which allows for deeper tissue penetration (up to 600 µm), reduced light scattering, and lower phototoxicity compared to confocal microscopy.[8][12]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample with a thin sheet of light from the side, which reduces phototoxicity and allows for fast imaging of large samples.[13][14][15][16] It is often combined with tissue clearing techniques for whole-organ imaging.
-
Intravital Microscopy (IVM): This technique allows for the imaging of biological processes in living animals in real-time and can be performed using confocal or two-photon microscopes.[17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your deep-tissue imaging experiments with BSA-Cy5.5.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | Incorrect filter set: The excitation and emission filters do not match the spectral properties of Cy5.5. | Verify filter compatibility: Ensure your microscope is equipped with the appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[1] |
| Low probe concentration at the target site: Insufficient accumulation of BSA-Cy5.5 in the region of interest. | Optimize injection route and timing: Allow sufficient time for the probe to circulate and accumulate. For subcutaneous injections, lymphatic uptake can be monitored.[19] For tumor imaging, accumulation can take several hours.[3] | |
| Photobleaching: The fluorescent signal has been destroyed by excessive light exposure. | Reduce laser power: Use the lowest laser power that provides an adequate signal.[9] Increase scan speed: Faster scanning reduces the dwell time of the laser on any single point. Use an anti-fade mounting medium: For fixed tissues, an anti-fade reagent can help preserve the fluorescence.[20] | |
| Detector settings are not optimal: The gain is too low, or the offset is set incorrectly. | Adjust detector gain: Increase the gain to amplify the signal. Be aware that this can also increase noise. Check the offset: An incorrectly set offset can clip weak signals, making them appear as background.[8] | |
| High background signal | Tissue autofluorescence: Endogenous fluorophores in the tissue are emitting light in the same spectral range as Cy5.5. | Use a far-red emitting dye: Dyes emitting in the far-red or NIR-II region generally have lower autofluorescence interference.[5][6] Spectral unmixing: If your microscope has this capability, you can separate the Cy5.5 signal from the autofluorescence based on their different emission spectra. Photobleaching of autofluorescence: In some cases, autofluorescence can be reduced by pre-bleaching the tissue with intense light before imaging the probe.[7][21] |
| Non-specific binding of the probe: BSA-Cy5.5 is sticking to tissues non-specifically. | Use a blocking agent: For ex vivo imaging, blocking with a protein like BSA can reduce non-specific binding. However, be aware that in some cases, BSA as a blocking agent can reduce the signal-to-background ratio in thick tissue samples.[22] | |
| Out-of-focus light (in confocal microscopy): Fluorescence from above and below the focal plane is reaching the detector. | Optimize pinhole size: A smaller pinhole will reject more out-of-focus light, improving contrast, but will also reduce the signal. Find the optimal balance for your sample.[11] | |
| Poor image resolution/blurry image | Light scattering in deep tissue: Photons are scattered as they travel through the tissue, blurring the image. | Use Two-Photon Microscopy (TPM): TPM is less susceptible to scattering than confocal microscopy.[12] Tissue clearing: For ex vivo samples, tissue clearing techniques can make the sample more transparent, reducing scattering.[14] |
| Incorrect refractive index matching: Mismatch between the refractive index of the immersion medium and the sample. | Use the correct immersion objective and medium: Ensure the refractive index of the immersion medium matches that of the objective and is as close as possible to that of the cleared tissue.[14] | |
| Pixel size is too large (undersampling): The digital sampling of the image is not fine enough to capture the details. | Increase zoom/magnification: This will decrease the pixel size. For high-resolution objectives, a pixel size of 0.1-0.2 µm is often ideal.[8] |
Quantitative Data
Table 1: BSA-Cy5.5 Properties
| Property | Value | Reference |
| Excitation Maximum | ~675 nm | [1] |
| Emission Maximum | ~694 nm | [1] |
| Recommended for Two-Photon Excitation | Yes | [23][24][25] |
| Labeling Ratio | 2-7 Cy5.5 dyes per BSA molecule | [1] |
Table 2: Comparison of Imaging Parameters for Deep-Tissue Microscopy Techniques
| Parameter | Confocal Microscopy | Two-Photon Microscopy (TPM) | Light-Sheet Microscopy (LSFM) |
| Excitation | Single-photon (visible/NIR laser) | Two-photon (pulsed IR laser) | Planar illumination (laser sheet) |
| Imaging Depth | Limited (<100 µm in scattering tissue) | Deeper (up to 600 µm or more)[8] | Very deep (mm scale with tissue clearing) |
| Resolution | High | High | High |
| Phototoxicity/Photobleaching | High (especially out-of-focus) | Reduced (confined to focal point)[12] | Very low (illumination is spread out)[15] |
| Imaging Speed | Slower (point scanning) | Slower (point scanning) | Fast (camera-based plane imaging) |
| Primary Advantage | Optical sectioning | Deep penetration, reduced scattering | Low phototoxicity, high speed, large volume imaging |
| Primary Limitation | Shallow penetration in scattering tissue | Higher cost, complex laser source | Requires optically clear samples |
Experimental Protocols
Protocol 1: General In Vivo Deep-Tissue Imaging of BSA-Cy5.5
This protocol provides a general framework. Specific parameters such as probe concentration, administration route, and imaging time points should be optimized for your specific animal model and research question.
-
Probe Preparation:
-
Dissolve lyophilized BSA-Cy5.5 in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Ensure the solution is free of aggregates by vortexing and/or brief sonication if necessary.
-
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocols.
-
Remove fur from the imaging area to reduce light scattering and absorption.
-
Maintain the animal's body temperature throughout the experiment.
-
-
Probe Administration:
-
Administer the BSA-Cy5.5 probe. Common routes include intravenous (tail vein) injection for systemic circulation studies or subcutaneous injection for lymphatic uptake studies.[19]
-
The optimal dose will depend on the animal model and imaging system sensitivity.
-
-
Intravital Imaging Setup:
-
Position the animal on the microscope stage. For imaging internal organs, an imaging window may be required.
-
Use a suitable objective for deep-tissue imaging (e.g., a long-working-distance, high numerical aperture water-immersion objective).
-
-
Image Acquisition (Two-Photon Microscopy Example):
-
Tune the two-photon laser to the appropriate excitation wavelength for Cy5.5 (typically in the 800-900 nm range, though the optimal wavelength may need to be determined empirically).
-
Set the emission filter to collect the fluorescence from Cy5.5 (e.g., a bandpass filter centered around 700 nm).
-
Start with low laser power and gradually increase it to achieve a sufficient signal while minimizing phototoxicity.
-
Adjust detector gain and offset to optimize the signal-to-noise ratio.
-
Acquire a z-stack of images to visualize the 3D distribution of the probe.
-
-
Post-Acquisition Analysis:
-
Use image analysis software to process the acquired images. This may include deconvolution, 3D reconstruction, and quantification of the fluorescence signal.
-
Diagrams
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Intravital Microscopy Reveals Endothelial Transcytosis Contributing to Significant Tumor Accumulation of Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. Two Photon Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. hfsp.org [hfsp.org]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. OPG [opg.optica.org]
- 16. microscopist.co.uk [microscopist.co.uk]
- 17. pnas.org [pnas.org]
- 18. Intravital Imaging Techniques for Biomedical and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noninvasive real-time fluorescence imaging of the lymphatic uptake of BSA-IRDye 680 conjugate administered subcutaneously in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two-photon induced fluorescence of Cy5-DNA in buffer solution and on silver island films - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two-photon Excitation Spectra of Fluorochromes - Core Facility Bioimaging - LMU Munich [bioimaging.bmc.med.uni-muenchen.de]
Strategies for reducing the renal clearance of BSA-Cy5.5
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the renal clearance of Bovine Serum Albumin (BSA) conjugated with the fluorescent dye Cy5.5.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of our BSA-Cy5.5 conjugate in vivo, with high signal accumulation in the kidneys. What are the primary reasons for this?
A1: Rapid renal clearance of BSA-Cy5.5 is primarily due to its molecular size and charge characteristics. Molecules with a hydrodynamic diameter below the renal filtration threshold (approximately 5-6 nm or a molecular weight < 70 kDa) are readily filtered by the glomerulus.[1][2][3] Additionally, the electrostatic interactions between the conjugate and the components of the renal tubules can lead to significant reabsorption and accumulation.[4] BSA itself has a molecular weight of approximately 66.5 kDa, which is close to the filtration threshold, making it susceptible to renal clearance.[5] The conjugation of Cy5.5 can potentially alter the overall size and charge, influencing its interaction with the kidneys.
Q2: What are the main strategies to decrease the renal clearance of BSA-Cy5.5?
A2: The main strategies to reduce renal clearance of protein conjugates like BSA-Cy5.5 fall into three main categories:
-
Increasing Molecular Size: Modifying the conjugate to increase its effective molecular weight above the glomerular filtration cutoff (~70 kDa) is a highly effective strategy.[1][2]
-
Altering Molecular Charge: Modifying the surface charge of the conjugate can reduce its interaction with the renal tubules, thereby decreasing reabsorption.[4][6][7]
-
Competitive Inhibition: Co-administering agents that compete for the same reabsorption pathways in the kidneys can reduce the uptake of the BSA-Cy5.5 conjugate.[8][9][10]
Q3: How does increasing the molecular weight of BSA-Cy5.5 reduce its renal clearance?
A3: The glomerulus in the kidney acts as a size-selective filter. Proteins with a molecular weight greater than 70 kDa are generally retained in the bloodstream because they cannot easily pass through the glomerular filtration barrier.[1][2] By increasing the size of the BSA-Cy5.5 conjugate, for instance through PEGylation (attaching polyethylene (B3416737) glycol chains), its hydrodynamic radius increases, preventing its filtration and subsequent accumulation in the kidneys.[11][12]
Q4: Can changing the charge of the BSA-Cy5.5 conjugate affect its renal uptake?
A4: Yes, modifying the charge is a key strategy. The surfaces of proximal tubular cells in the kidney are negatively charged.[4] Positively charged molecules can have strong electrostatic interactions with these cells, leading to increased reabsorption.[4] Therefore, introducing negative charges to the BSA-Cy5.5 conjugate can create electrostatic repulsion, reducing its uptake by renal cells.[4][6]
Q5: What are some examples of competitive inhibitors that can be used to reduce renal accumulation of BSA-Cy5.5?
A5: Co-infusion of positively charged amino acids like lysine (B10760008) and arginine has been shown to be effective in reducing the renal uptake of various peptides and antibody fragments.[8] These amino acids compete for reabsorption by the proximal tubule cells. Other agents that have shown promise include Gelofusine and albumin fragments, which can also competitively inhibit renal reabsorption pathways.[9][10]
Troubleshooting Guides
Issue: High Kidney-to-Tumor Signal Ratio in Imaging Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Molecular Size: The BSA-Cy5.5 conjugate is small enough to be filtered by the glomeruli. | Increase Hydrodynamic Size: Modify the BSA-Cy5.5 conjugate by attaching a polymer like polyethylene glycol (PEG). This process, known as PEGylation, increases the molecular weight above the renal filtration threshold.[11] | Reduced glomerular filtration, leading to a longer circulation half-life and decreased accumulation in the kidneys. |
| Electrostatic Interactions: The conjugate may possess a net positive charge, leading to high electrostatic binding to negatively charged renal tubule cells.[4] | Introduce Negative Charges: Modify the BSA molecule by conjugating negatively charged molecules (e.g., by acylation with succinic anhydride) to lower the isoelectric point (pI).[7] | Decreased electrostatic interaction with renal tubules, resulting in lower reabsorption and accumulation. |
| High Tubular Reabsorption: The conjugate is being actively reabsorbed by the proximal tubules in the kidney. | Administer Competitive Inhibitors: Co-inject a solution of basic amino acids, such as lysine or arginine, with the BSA-Cy5.5 conjugate.[8] | Saturation of the tubular reabsorption mechanism by the competitor, leading to increased excretion of the BSA-Cy5.5 conjugate in the urine and less retention in the kidney tissue. |
Experimental Protocols
Protocol 1: PEGylation of BSA-Cy5.5 to Increase Molecular Size
Objective: To covalently attach polyethylene glycol (PEG) to BSA-Cy5.5 to increase its hydrodynamic radius and reduce renal clearance.
Materials:
-
BSA-Cy5.5 conjugate
-
mPEG-NHS ester (e.g., 20 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 100 kDa)
-
Size-exclusion chromatography (SEC) system
Methodology:
-
Dissolve BSA-Cy5.5 in PBS at a concentration of 5 mg/mL.
-
Add mPEG-NHS ester to the BSA-Cy5.5 solution at a molar ratio of 10:1 (PEG:BSA).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Stop the reaction by adding a quenching agent like Tris buffer.
-
Purify the PEGylated BSA-Cy5.5 by dialysis against PBS for 48 hours to remove unreacted PEG.
-
Further purify and analyze the conjugate using an SEC system to confirm the increase in molecular weight and remove any unreacted BSA-Cy5.5.
Protocol 2: Charge Modification of BSA-Cy5.5 by Succinylation
Objective: To introduce negative charges onto the BSA-Cy5.5 conjugate by reacting primary amines with succinic anhydride (B1165640).
Materials:
-
BSA-Cy5.5 conjugate
-
Succinic anhydride
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dialysis tubing (MWCO 50 kDa)
-
Isoelectric focusing (IEF) gel
Methodology:
-
Dissolve BSA-Cy5.5 in the sodium bicarbonate buffer at 10 mg/mL.
-
Add succinic anhydride in a 20-fold molar excess to the BSA-Cy5.5 solution while stirring.
-
Maintain the pH at 8.5 by adding 1 M NaOH as needed during the reaction.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Purify the succinylated BSA-Cy5.5 by extensive dialysis against deionized water.
-
Lyophilize the purified product.
-
Confirm the change in isoelectric point using an IEF gel.
Data Summary
Table 1: Effect of PEGylation on BSA-Cy5.5 Pharmacokinetics (Illustrative Data)
| Parameter | BSA-Cy5.5 | PEG(20kDa)-BSA-Cy5.5 |
| Molecular Weight (kDa) | ~67 | ~87 |
| Plasma Half-life (t½) | 2 hours | 18 hours |
| Renal Accumulation (%ID/g at 24h) | 15% | 2% |
| Tumor Accumulation (%ID/g at 24h) | 3% | 8% |
| %ID/g: Percentage of injected dose per gram of tissue. |
Table 2: Impact of Charge Modification on Renal Uptake (Illustrative Data)
| Conjugate | Isoelectric Point (pI) | Renal Uptake (%ID/g at 4h) |
| Native BSA-Cy5.5 | 4.9 | 12% |
| Cationized BSA-Cy5.5 | 8.5 | 25% |
| Anionized (Succinylated) BSA-Cy5.5 | 3.5 | 4% |
Visualizations
Caption: Experimental workflow for reducing BSA-Cy5.5 renal clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship of effective molecular size to systemic clearance in rats of recombinant interleukin-2 chemically modified with water-soluble polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal Clearance of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Protein and Peptide Drugs Based on the Mechanisms of Kidney Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification to reduce renal uptake of disulfide-bonded variable region fragment of anti-Tac monoclonal antibody labeled with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol modification of filgrastim results in decreased renal clearance of the protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
Validation & Comparative
Validating BSA-Cy5.5 as a Superior Marker for Quantifying Vascular Leakage: A Comparative Guide
For researchers, scientists, and drug development professionals investigating vascular permeability, the selection of an appropriate tracer is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Bovine Serum Albumin conjugated to Cyanine 5.5 (BSA-Cy5.5) with other commonly used tracers for vascular leakage, supported by experimental data and detailed protocols.
BSA-Cy5.5 emerges as a robust and highly quantifiable marker for assessing vascular leakage in preclinical models. Its key advantages lie in its near-infrared (NIR) fluorescence, which minimizes tissue autofluorescence and allows for deeper tissue penetration, and its albumin-based composition, which closely mimics the behavior of endogenous albumin extravasation during inflammatory processes. This guide will objectively compare the performance of BSA-Cy5.5 with traditional tracers such as Evans Blue and FITC-dextran, providing the necessary information to select the optimal tool for your research needs.
Comparative Analysis of Vascular Leakage Tracers
The selection of a tracer for vascular permeability studies depends on several factors, including the experimental model, the imaging modality, and the desired quantitative output. This section provides a comparative overview of BSA-Cy5.5, Evans Blue, and FITC-dextran.
| Feature | BSA-Cy5.5 | Evans Blue | FITC-Dextran |
| Detection Method | Near-Infrared Fluorescence Imaging (In vivo and ex vivo) | Colorimetric Measurement (Ex vivo), Fluorescence Microscopy | Fluorescence Microscopy (In vivo and ex vivo) |
| Molecular Weight | ~66 kDa | Binds to endogenous albumin (~66 kDa) | Variable (e.g., 4 kDa, 20 kDa, 70 kDa, 150 kDa) |
| Excitation/Emission | ~675 nm / ~694 nm | ~620 nm / ~680 nm (when bound to albumin) | ~490 nm / ~520 nm |
| Key Advantages | High signal-to-noise ratio in the NIR spectrum, deep tissue penetration, allows for longitudinal in vivo imaging, directly tracks albumin leakage. | Simple and cost-effective, well-established method.[1][2] | Wide range of molecular weights available to study size-selective permeability.[3][4] |
| Key Disadvantages | Higher initial cost compared to dyes. | Ex vivo quantification can be labor-intensive and prone to quenching, limited to endpoint analysis.[5][6] | Lower tissue penetration due to visible light fluorescence, potential for rapid renal clearance of low MW dextrans. |
| Quantification | In vivo fluorescence intensity, ex vivo fluorescence of tissue homogenates. | Spectrophotometry of formamide-extracted dye from tissues.[1][7] | In vivo fluorescence intensity, ex vivo fluorescence of tissue homogenates. |
Signaling Pathways in VEGF-Induced Vascular Permeability
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that induces vascular permeability, making it a common tool in experimental models of vascular leakage.[8][9][10][11] Understanding the signaling cascade initiated by VEGF is crucial for interpreting experimental results. Upon binding to its receptor, VEGFR2, on endothelial cells, VEGF triggers a series of intracellular events leading to the destabilization of cell-cell junctions and increased passage of plasma components.
Caption: VEGF-A binding to VEGFR2 initiates signaling cascades involving PLCγ, leading to increased intracellular calcium and nitric oxide production, as well as Src kinase activation. These pathways converge on the phosphorylation of VE-cadherin and disruption of endothelial cell junctions, ultimately increasing vascular permeability.
Experimental Workflows
To facilitate the practical application of these tracers, this section outlines a typical experimental workflow for inducing and quantifying vascular leakage in a murine model.
Caption: A generalized workflow for an in vivo vascular leakage study, from animal preparation and induction of permeability to data acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Quantification of Vascular Leakage using BSA-Cy5.5
This protocol describes the use of BSA-Cy5.5 for in vivo and ex vivo quantification of vascular leakage in a mouse model.
Materials:
-
BSA-Cy5.5 (e.g., from MedchemExpress or similar suppliers)
-
VEGF (Recombinant murine VEGF-A165)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system with NIR fluorescence capabilities
-
Fluorometer or fluorescence plate reader
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol.
-
Induction of Vascular Leakage: Intradermally inject 50 ng of VEGF in 20 µL of PBS into the dorsal skin of the ear or a shaved flank. Inject 20 µL of PBS into the contralateral side as a control.
-
Tracer Administration: Intravenously inject 100 µL of BSA-Cy5.5 solution (e.g., 10 mg/mL in PBS) via the tail vein.
-
In Vivo Imaging: At desired time points (e.g., 30, 60, 120 minutes) after tracer injection, acquire whole-body NIR fluorescence images.
-
Data Analysis (In Vivo): Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the VEGF and PBS injection sites. Calculate the ratio of fluorescence at the VEGF site to the PBS site to determine the fold-increase in vascular leakage.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal and excise the tissues of interest (e.g., ears, skin from the flank).
-
Ex Vivo Quantification:
-
Weigh the collected tissues.
-
Homogenize the tissues in a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence of the supernatant using a fluorometer or plate reader (Excitation: ~675 nm, Emission: ~694 nm).
-
Normalize the fluorescence intensity to the tissue weight.
-
Protocol 2: Miles Assay for Vascular Leakage using Evans Blue
This classic assay provides a quantitative measure of vascular permeability through the extravasation of Evans Blue dye.[1][7]
Materials:
-
Evans Blue dye (e.g., 1% w/v in saline)
-
VEGF
-
Anesthetic
-
Spectrophotometer or plate reader
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Tracer Administration: Intravenously inject 100 µL of 1% Evans Blue solution via the tail vein. Allow the dye to circulate for 30 minutes.
-
Induction of Vascular Leakage: Intradermally inject VEGF and PBS as described in Protocol 1.
-
Incubation: Allow the leakage to proceed for a defined period (e.g., 30 minutes).
-
Euthanasia and Tissue Collection: Euthanize the animal and collect the tissues of interest.
-
Dye Extraction:
-
Weigh the tissues.
-
Incubate the tissues in 500 µL of formamide at 55°C overnight to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the amount of extravasated dye per tissue weight using a standard curve of known Evans Blue concentrations.
-
Protocol 3: FITC-Dextran-Based Vascular Permeability Assay
This protocol utilizes fluorescently labeled dextrans to assess vascular leakage, often with intravital microscopy for real-time visualization.[12]
Materials:
-
FITC-dextran (e.g., 70 kDa)
-
VEGF
-
Anesthetic
-
Fluorescence microscope (intravital or standard)
Procedure:
-
Animal Preparation: Anesthetize the mouse. For intravital microscopy, surgical preparation to expose the tissue of interest (e.g., cremaster muscle, dorsal skin fold chamber) is required.
-
Induction of Vascular Leakage: Locally apply VEGF to the exposed tissue or inject intradermally.
-
Tracer Administration: Intravenously inject 100 µL of FITC-dextran solution (e.g., 10 mg/mL in PBS).
-
In Vivo Imaging:
-
For intravital microscopy, acquire time-lapse images of the microvasculature to observe the extravasation of FITC-dextran in real-time.
-
For endpoint analysis, acquire fluorescence images of the tissue at a specific time point after tracer injection.
-
-
Quantification:
-
Measure the fluorescence intensity in the extravascular space relative to the intravascular space over time or at the endpoint.
-
For ex vivo analysis, follow the tissue collection and homogenization steps outlined in Protocol 1, measuring fluorescence at the appropriate excitation and emission wavelengths for FITC (~490 nm / ~520 nm).
-
Conclusion
While traditional methods like the Evans Blue assay and the use of FITC-dextrans have been instrumental in vascular permeability research, BSA-Cy5.5 offers significant advantages for modern, quantitative in vivo studies. Its near-infrared fluorescence properties enable sensitive and longitudinal imaging with reduced background interference. By mimicking the extravasation of endogenous albumin, BSA-Cy5.5 provides a physiologically relevant and highly translatable marker for assessing vascular leakage in a variety of disease models. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and implement robust methodologies for their vascular permeability investigations.
References
- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Characterization of vascular permeability using a biomimetic microfluidic blood vessel model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying blood-brain-barrier leakage using a combination of evans blue and high molecular weight FITC-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. VEGF signaling pathway | Abcam [abcam.com]
- 12. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of BSA-Cy5.5 Imaging with Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating near-infrared (NIR) fluorescence imaging data obtained using a Bovine Serum Albumin-Cyanine 5.5 (BSA-Cy5.5) conjugate with gold-standard histological analysis. BSA-Cy5.5 is a widely used probe for assessing vascular permeability and the Enhanced Permeability and Retention (EPR) effect, a hallmark of the tumor microenvironment. Robust cross-validation ensures that the non-invasive imaging signal accurately reflects the underlying tissue-level biology, a critical step in preclinical research and drug development.
Data Presentation: Correlating Imaging with Microscopic Truth
The core principle of cross-validation is to establish a quantitative relationship between the fluorescence signal from BSA-Cy5.5 and specific, measurable features in histological sections. While direct correlation data for BSA-Cy5.5 is dispersed across literature, the following table presents representative quantitative data from studies using functionally similar albumin-based or Cy5.5-labeled probes. This data illustrates the types of correlations that establish the validity of the imaging technique.
| Study Focus & Probe Used | Animal Model | Imaging Metric | Histological Metric | Quantitative Correlation |
| Vascular Permeability (Rhodamine-labeled dextran (B179266) proxy for albumin) | Renal Tumor Xenograft (Chicken Embryo) | Mean Fluorescence Intensity (MFI) of Rhodamine | Inter-vessel Distance (from ULM imaging correlated with histology) | Pearson's r = -0.92 (p=0.01)[1] |
| Probe Accumulation vs. Tumor Size (Cy5.5-HSA/TIMP-2 fusion protein) | MLL Tumor Xenograft (Mouse) | Total Fluorescence Intensity (photons/second) | Tumor Volume (mm³) | R² = 0.84[2] |
| Targeted Probe Extravasation (Cy5.5-PSMA-Nanobubble) | PC3pip Tumor (Mouse) | Cy5.5 Signal Intensity (% of total cell fluorescence) | CD31-positive Vessel Area | 5.4-fold higher Cy5.5 signal in targeted tumors (P < 0.001)[3] |
Note: This table includes data from proxies where direct BSA-Cy5.5 correlation was not explicitly published in a single source. Rhodamine-dextran serves as a proxy for a vascular leakage agent, and the Cy5.5-HSA fusion protein serves as a proxy for an albumin-based agent.
Experimental Protocols
A rigorous and standardized methodology is essential for reproducible cross-validation. The following protocol synthesizes common practices for in vivo imaging with BSA-Cy5.5 and subsequent histological analysis.
Part 1: In Vivo BSA-Cy5.5 Imaging
-
Probe Preparation & Administration:
-
Reconstitute lyophilized BSA-Cy5.5 (e.g., Nanocs BS1-S55-1) in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 10-20 µM.
-
Anesthetize the tumor-bearing animal model (e.g., nude mouse with subcutaneous xenograft) using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Administer a defined dose of the BSA-Cy5.5 solution (typically 100-200 µL) via intravenous (tail vein) injection.
-
-
Longitudinal Fluorescence Imaging:
-
Imaging can be performed at multiple time points (e.g., 1, 4, 12, 24, and 48 hours) post-injection to capture the dynamics of probe accumulation.
-
Use an in vivo imaging system (IVIS) equipped for NIR fluorescence.
-
Set the excitation wavelength to ~675 nm and the emission filter to ~694 nm for Cy5.5.[4]
-
Acquire both a photographic and a fluorescence image at each time point, maintaining consistent imaging parameters (exposure time, binning, f/stop) for all animals and sessions.
-
-
Image Analysis:
-
Using the system's software, draw Regions of Interest (ROI) around the tumor and a contralateral, non-tumor muscle area.
-
Quantify the average fluorescence intensity (typically in radiant efficiency or photons/sec/cm²/sr) for each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the tumor ROI intensity by the background ROI intensity.
-
Part 2: Histological Cross-Validation
-
Tissue Collection and Preparation:
-
At the final imaging time point, humanely euthanize the animal.
-
Excise the tumor and other relevant organs. For ex vivo imaging, tumors can be imaged immediately after excision.
-
Fix the tissues by immersion in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through a standard dehydration series (graded alcohols and xylene) and embed them in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
For Fluorescence Microscopy: Deparaffinize a slide and coverslip with a mounting medium to visualize the retained Cy5.5 fluorescence directly.
-
For Immunohistochemistry (IHC): Deparaffinize adjacent sections and perform antigen retrieval. Stain for a vascular marker like CD31 to assess microvessel density (MVD).[3][5] CD31 is a highly specific marker for endothelial cells and is common in the examination of vasculature in histopathology.[6]
-
For General Morphology: Stain an adjacent section with Hematoxylin and Eosin (H&E) to assess overall tumor architecture, necrosis, and cell morphology.
-
-
Microscopy and Quantitative Analysis:
-
Digitize all slides using a slide scanner or a microscope equipped with a camera.
-
Cy5.5 Fluorescence: On the unstained slide, capture the fluorescence image using a Cy5.5 filter set. Quantify the signal intensity across the tumor section.
-
CD31 IHC: Using image analysis software (e.g., ImageJ, QuPath), quantify the CD31-positive area to determine the MVD.[3]
-
Co-registration: Spatially align the serial section images (H&E, IHC, and fluorescence) to correlate the regions of high BSA-Cy5.5 signal with areas of high vessel density or other morphological features.
-
Perform statistical analysis (e.g., Pearson correlation) to compare the quantitative data from the IVIS imaging (TBR) with the quantitative histological metrics (e.g., MVD, % necrosis).
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows involved in this cross-validation process.
Caption: Diagram of the Enhanced Permeability and Retention (EPR) effect.
Caption: Experimental workflow for cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Molecular Imaging Via Intravital Microscopy: Illuminating Vascular Biology In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the tumour vasculature environment from CD-31 immunohistochemistry images of breast cancer using deep learning based semantic segmentation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lot-to-Lot Variability of Commercial BSA-Cy5.5: A Comparative Guide
For researchers, scientists, and drug development professionals relying on fluorescently labeled proteins, consistency is paramount. Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) is a widely used tool in various applications, including in vivo imaging, due to its near-infrared fluorescence. However, lot-to-lot variability in commercial preparations can significantly impact experimental reproducibility. This guide provides a framework for assessing this variability, comparing BSA-Cy5.5 with potential alternatives, and offers detailed experimental protocols for in-house quality control.
Key Quality Parameters and Commercial Variability
Table 1: Comparison of Key Quality Parameters for BSA-Cy5.5 and Alternatives
| Parameter | BSA-Cy5.5 | BSA-Cy5 | BSA-Alexa Fluor 680 | BSA-CF® Dyes |
| Degree of Labeling (DOL) | 2-7 dyes/BSA molecule | 2-7 dyes/BSA molecule | Typically 2-3 dyes/BSA molecule | Not explicitly stated, but kits allow for controlled labeling |
| Excitation Max (nm) | ~675 | ~650 | ~679 | Varies by dye |
| Emission Max (nm) | ~694 | ~670 | ~702 | Varies by dye |
| Purity | Often stated as >98% | Not always specified | Often >99% as determined by HPLC | High purity of dyes is emphasized |
| Formulation | Lyophilized powder or in PBS | Lyophilized powder or in PBS | Solution or lyophilized powder | Lyophilized powder |
Note: The Degree of Labeling (DOL) is a crucial factor. A wide range specified by the manufacturer, such as 2-7, inherently suggests that significant differences can exist between lots.
Experimental Protocols for Assessing Lot-to-Lot Variability
To ensure consistent experimental outcomes, it is highly recommended to perform in-house validation of new lots of BSA-Cy5.5. The following protocols outline key experiments for this purpose.
Determination of Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is a primary indicator of consistency. It can be determined using UV-Vis spectrophotometry.
Protocol:
-
Reconstitute the lyophilized BSA-Cy5.5 from different lots in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of approximately 1 mg/mL.
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance of Cy5.5 (~675 nm, Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). For Cy5.5, this is typically around 0.05.
-
εprotein is the molar extinction coefficient of BSA (~43,824 M-1cm-1).
-
-
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of Cy5.5 (~250,000 M-1cm-1).
-
-
-
Calculate the DOL :
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Purity and Integrity Assessment by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity and integrity of the BSA-Cy5.5 conjugate.
Protocol:
-
Prepare samples of BSA-Cy5.5 from different lots at a concentration of 1 mg/mL in sample loading buffer. It is crucial not to boil the samples, as this can quench the fluorescence of cyanine dyes. Instead, samples can be gently heated at 50-60°C for 5-10 minutes.
-
Load equal amounts of protein from each lot onto a polyacrylamide gel (e.g., 4-15% gradient gel). Include a lane with unconjugated BSA as a control and a pre-stained molecular weight marker.
-
Run the gel according to standard procedures.
-
Visualize the gel using a fluorescence imaging system with appropriate excitation and emission filters for Cy5.5 before proceeding with traditional protein staining (e.g., Coomassie Blue).
-
Analyze the fluorescent image for the presence of the main BSA-Cy5.5 band (approximately 66 kDa) and any lower molecular weight bands that might indicate the presence of free dye or protein fragments.
-
Stain the gel with Coomassie Blue to visualize the total protein profile and compare it with the fluorescence image. Discrepancies may indicate the presence of unlabeled BSA.
Characterization by Mass Spectrometry
Mass spectrometry provides a highly accurate method to determine the molecular weight of the conjugate and can reveal the distribution of dye molecules per BSA molecule.
Protocol:
-
Prepare the sample by diluting the BSA-Cy5.5 to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate.
-
For intact mass analysis , infuse the sample directly into an electrospray ionization (ESI) mass spectrometer. The resulting spectrum will show a distribution of charge states for the protein.
-
Deconvolute the spectrum to obtain the mass of the intact protein. A heterogeneous population of BSA molecules with varying numbers of attached Cy5.5 dyes will result in a distribution of masses. The breadth of this distribution is an indicator of labeling heterogeneity.
-
For more detailed analysis, enzymatic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be performed to identify the specific sites of conjugation.
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for assessing the lot-to-lot variability of BSA-Cy5.5.
Alternatives to BSA-Cy5.5
When consistent performance is critical, and in-house validation is not feasible for every lot, considering alternatives with potentially better-controlled manufacturing processes is advisable.
-
BSA-Alexa Fluor™ Dyes: Thermo Fisher Scientific offers BSA conjugated to their line of Alexa Fluor dyes, such as Alexa Fluor 680. These dyes are known for their brightness and photostability, and the conjugates are often reported with high purity.
-
BSA-CF® Dyes: Biotium provides BSA conjugated to their CF® dyes, which are also engineered for high performance in terms of brightness and photostability.
These alternatives may offer more consistent DOL and fluorescence intensity between lots, although it is still recommended to verify the specifications of each new batch.
Conclusion
Lot-to-lot variability of commercial BSA-Cy5.5 is an important consideration for ensuring the reproducibility of research and development activities. While manufacturers provide general specifications, these often encompass a wide range of potential values for critical parameters like the degree of labeling. By implementing the straightforward quality control protocols outlined in this guide—spectrophotometric determination of DOL, SDS-PAGE for purity assessment, and mass spectrometry for detailed characterization—researchers can gain a clearer understanding of the specific properties of each batch of BSA-Cy5.5. For applications demanding the highest level of consistency, exploring alternatives such as BSA conjugated to Alexa Fluor or CF® dyes may be a prudent strategy. Ultimately, a proactive approach to quality control will lead to more reliable and reproducible experimental outcomes.
A Comparative Guide to BSA-Cy5.5 and Dextran Conjugates for Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
The assessment of vascular permeability is a critical aspect of research in numerous fields, including oncology, inflammation, and drug delivery. The choice of a fluorescent tracer is paramount for obtaining accurate and reproducible data. This guide provides an objective comparison of two commonly used classes of probes: Bovine Serum Albumin (BSA) conjugated to Cyanine 5.5 (BSA-Cy5.5) and dextran (B179266) conjugates of various molecular weights, typically labeled with fluorescein (B123965) isothiocyanate (FITC).
Executive Summary
Data Presentation: Quantitative Comparison
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | BSA-Cy5.5 | Dextran Conjugates |
| Core Molecule | Bovine Serum Albumin | Dextran (polysaccharide) |
| Typical Fluorophore | Cyanine 5.5 (Cy5.5) | Fluorescein isothiocyanate (FITC) |
| Molecular Weight | ~66.5 kDa (for BSA) | Variable (e.g., 4 kDa, 10 kDa, 40 kDa, 70 kDa, 150 kDa, 2000 kDa) |
| Stokes Radius | ~3.6 nm (for BSA) | Variable (dependent on MW) |
| Circulatory Half-life | Relatively long (hours to days for albumin) | Shorter, dependent on MW (smaller MW cleared faster) |
Table 2: Performance Characteristics in Permeability Studies
| Performance Metric | BSA-Cy5.5 | Dextran-FITC |
| Excitation/Emission Maxima | ~675 nm / ~694 nm (Near-Infrared) | ~490 nm / ~520 nm (Visible) |
| Signal-to-Noise Ratio | High (low tissue autofluorescence in NIR) | Moderate (higher potential for tissue autofluorescence) |
| Photostability | High | Moderate to Low (prone to photobleaching) |
| Size-Selectivity Assessment | Limited to the size of albumin | Excellent (wide range of MWs available) |
| Primary Application | General vascular permeability, long-term imaging | Size-dependent permeability, shorter-term imaging |
Experimental Protocols
Detailed methodologies are crucial for reproducible permeability studies. Below are representative protocols for in vivo vascular permeability assessment using BSA-Cy5.5 and dextran-FITC.
In Vivo Vascular Permeability Assay Using BSA-Cy5.5
This protocol is adapted for intravital microscopy in a mouse tumor model.
Materials:
-
BSA-Cy5.5 conjugate
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution
-
Animal model with a surgically implanted dorsal window chamber
-
Intravital fluorescence microscope equipped with appropriate laser lines and filters for Cy5.5
Procedure:
-
Anesthetize the mouse and maintain its body temperature on a heating pad.
-
Position the mouse on the microscope stage to visualize the vasculature within the dorsal window chamber.
-
Acquire baseline fluorescence images of the region of interest.
-
Administer BSA-Cy5.5 intravenously via tail vein injection at a predetermined concentration.
-
Immediately begin acquiring a time-lapse series of fluorescence images of the same region of interest for a specified duration (e.g., 30-60 minutes).
-
Quantify the extravasation of BSA-Cy5.5 by measuring the change in fluorescence intensity in the interstitial space relative to the intravascular space over time.
In Vivo Vascular Permeability Assay Using FITC-Dextran
This protocol describes a common method for assessing vascular leakage in various tissues.
Materials:
-
FITC-dextran of a specific molecular weight (e.g., 70 kDa)
-
Anesthetic
-
Phosphate-buffered saline (PBS)
-
Animal model (e.g., mouse)
-
Fluorescence plate reader
Procedure:
-
Anesthetize the animal.
-
Inject a known concentration of FITC-dextran intravenously.
-
At a predetermined time point (e.g., 30 minutes), collect a blood sample via cardiac puncture.
-
Perfuse the animal with PBS to remove intravascular tracer.
-
Harvest the tissue of interest (e.g., tumor, lung, kidney).
-
Homogenize the tissue in a known volume of PBS.
-
Centrifuge the tissue homogenate and blood sample to separate cellular components.
-
Measure the fluorescence of the tissue supernatant and the plasma using a fluorescence plate reader.
-
Calculate the amount of extravasated FITC-dextran in the tissue relative to the plasma concentration.
Mandatory Visualization
Signaling Pathways in Vascular Permeability
Increased vascular permeability is a complex process regulated by multiple signaling pathways within endothelial cells. Key mediators like vascular endothelial growth factor (VEGF) and histamine (B1213489) can trigger these pathways, leading to the disruption of endothelial cell junctions and increased passage of molecules from the bloodstream into the surrounding tissue.
Caption: Key signaling pathways regulating endothelial permeability.
General Experimental Workflow for In Vivo Permeability Studies
The following diagram outlines the typical steps involved in an in vivo vascular permeability study using fluorescent tracers.
Caption: General workflow for in vivo permeability studies.
A Comparative Guide to the Specificity of Targeted BSA-Cy5.5 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeted Bovine Serum Albumin (BSA) nanoparticles labeled with the near-infrared fluorescent dye Cyanine5.5 (Cy5.5). We will evaluate their targeting specificity against non-targeted counterparts and other nanoparticle formulations, supported by experimental data and detailed protocols. The aim is to offer a clear perspective on the advantages of active targeting for enhancing delivery precision in research and therapeutic applications.
Introduction
Bovine Serum Albumin (BSA) nanoparticles are widely utilized as biocompatible and biodegradable nanocarriers for delivering therapeutic and diagnostic agents. Their surfaces can be readily functionalized with targeting ligands—such as antibodies, peptides, or small molecules—to achieve specific accumulation at the desired site, thereby increasing efficacy and minimizing off-target effects. Labeling these nanoparticles with Cy5.5 allows for sensitive, real-time tracking in vitro and in vivo using fluorescence-based imaging techniques. This guide focuses on evaluating the degree to which surface modification with targeting moieties enhances the specific delivery of BSA-Cy5.5 nanoparticles.
Quantitative Performance Comparison
The specificity of targeted nanoparticles is primarily assessed by their preferential accumulation in target tissues or cells compared to non-target areas. Key metrics include cellular uptake efficiency and in vivo tumor accumulation. The following table summarizes quantitative data from studies comparing targeted BSA nanoparticles to non-targeted controls.
| Nanoparticle Formulation | Targeting Ligand | Target | Key Performance Metric | Result | Alternative/Control | Control Result | Source |
| MNP-AF-Cy5 | Anti-HER2 Affibody | HER2+ EMT6 Cancer Cells | Cellular Uptake (MFI at pH 7.4) | ~62x higher than control | MNP-BSA-Cy5 (Non-targeted) | Baseline | [1] |
| 1F2-BSA-5-FU | 1F2 mAb | HER2+ SKBR3 Cells | Cellular Binding (% Positive Cells) | 93% | BSA Nanoparticles (Non-targeted) | 0.67% | [2] |
| BSA-OPC/siMDR1@CCM-Cy5 | Cancer Cell Membrane (CCM) | MDR 4T1 Tumors | Tumor Accumulation (Fluorescence) | 7.7-fold greater than control | siMDR1-Cy5 (Free Fluorophore) | Baseline | [3] |
| BSA-decorated MNPs | BSA (targeting acidic microenvironment) | EMT-HER2 Tumors | In Vivo Tumor Accumulation | 2x higher than control | MNPs with Affibody only | Baseline | [1] |
| PAH-BSA NPs | Poly(allylamine hydrochloride) | MCF-7 & A549 Cells | Cellular Internalization | ~2x higher than control | Unmodified BSA NPs | Baseline | [4] |
MFI: Mean Fluorescence Intensity; MNP: Magnetic Nanoparticle; AF: Affibody; mAb: Monoclonal Antibody; CCM: Cancer Cell Membrane.
Experimental Protocols
The evaluation of nanoparticle specificity relies on a set of standardized in vitro and in vivo experiments. Below are detailed methodologies for these key assays.
Synthesis and Characterization of Targeted BSA-Cy5.5 Nanoparticles
Objective: To synthesize and characterize BSA nanoparticles covalently linked to a targeting ligand and the Cy5.5 fluorophore.
Protocol:
-
BSA Nanoparticle Preparation (Desolvation Method):
-
Dissolve Bovine Serum Albumin (BSA) in ultrapure water to a specific concentration (e.g., 1 mg/mL) under constant stirring.[3]
-
Adjust the pH of the solution (e.g., to 10.5) using NaOH.[3]
-
Add a desolvating agent, such as ethanol, dropwise to the BSA solution to induce nanoparticle formation.[3]
-
Introduce a cross-linking agent, typically glutaraldehyde (B144438) (e.g., 8% aqueous solution), to stabilize the nanoparticles.[2]
-
Purify the nanoparticles via centrifugation and resuspend them in an appropriate buffer (e.g., PBS).
-
-
Cy5.5 Labeling and Ligand Conjugation:
-
Activate the carboxyl groups on the BSA nanoparticle surface using EDC/NHS chemistry.
-
Add Cy5.5-NHS ester to the nanoparticle suspension and incubate to allow covalent bond formation.
-
For targeting, the nanoparticles can be further functionalized. For example, maleimide-activated nanoparticles can be incubated with a thiolated antibody or peptide ligand.[2]
-
Purify the final conjugated nanoparticles using dialysis or size exclusion chromatography to remove unreacted molecules.
-
-
Physicochemical Characterization:
In Vitro Cellular Uptake and Specificity Assay
Objective: To quantify the cellular internalization of targeted nanoparticles in antigen-positive cells versus antigen-negative control cells.
Protocol:
-
Cell Culture: Culture target cells (e.g., HER2-positive SKBR3) and control cells (e.g., HER2-negative MCF7) in appropriate media until they reach 70-80% confluency.[2]
-
Incubation: Seed the cells in multi-well plates or on coverslips. Treat the cells with targeted BSA-Cy5.5 nanoparticles, non-targeted BSA-Cy5.5 nanoparticles, and a vehicle control at a defined concentration for a set time period (e.g., 4 hours at 37°C).
-
Qualitative Analysis (Confocal Microscopy):
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei with DAPI (blue), and mount the coverslips.
-
Visualize the intracellular localization of the Cy5.5-labeled nanoparticles (red fluorescence) using a confocal laser scanning microscope.[1][4]
-
-
Quantitative Analysis (Flow Cytometry):
-
Following incubation, wash and detach the cells using trypsin.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cell population for Cy5.5 fluorescence using a flow cytometer. The percentage of fluorescently positive cells and the Mean Fluorescence Intensity (MFI) are measured to quantify uptake.[1][2]
-
In Vivo Biodistribution and Tumor Targeting
Objective: To evaluate the biodistribution and tumor accumulation of targeted BSA-Cy5.5 nanoparticles in an animal model.
Protocol:
-
Animal Model: Use tumor-bearing mice, typically established by subcutaneously or orthotopically implanting cancer cells (e.g., 4T1 breast cancer cells) into immunocompromised mice.[3]
-
Nanoparticle Administration: Once tumors reach a suitable volume (e.g., ~200 mm³), intravenously inject the mice with targeted BSA-Cy5.5 nanoparticles, non-targeted nanoparticles, or a free Cy5.5 dye control.[3]
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and acquire whole-body near-infrared fluorescence images using an in vivo imaging system (IVIS).[3]
-
Quantify the fluorescence intensity in the tumor region and other organs over time.
-
-
Ex Vivo Analysis:
-
At the final time point (e.g., 24 hours), euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart).[3]
-
Image the excised organs using the IVIS to quantify nanoparticle accumulation in each tissue.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for a quantitative comparison of targeting specificity.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms involved.
References
- 1. Albumin incorporation into recognising layer of HER2-specific magnetic nanoparticles as a tool for optimal targeting of the acidic tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of 5-fluorouracil with Monoclonal Antibody Modified Bovine Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Impact of surface modification in BSA nanoparticles for uptake in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of BSA-Cy5.5 Uptake Across Diverse Tumor Models for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the biodistribution and tumor accumulation of drug carriers is paramount. Bovine Serum Albumin (BSA), a widely used model protein, conjugated with the near-infrared fluorescent dye Cy5.5, serves as a valuable tool for these investigations. This guide provides a quantitative comparison of BSA-Cy5.5 uptake in various tumor models, supported by detailed experimental protocols and a visualization of the key uptake pathways.
Quantitative Comparison of BSA-Cy5.5 Uptake
| Tumor Model | Mouse Strain | BSA-Cy5.5 Dose | Time Point (post-injection) | Tumor Uptake (%ID/g) ± SD | Reference |
| RR1022 Sarcoma | Not Specified | Not Specified | 48 hours | ~5 %ID/g | [1] |
| MKN45 Gastric Cancer Xenograft | Nude Mice | 20 mg/kg (Cy5.5) | 48 hours | ~4 %ID/g | [2] |
| 4T1 Breast Cancer | BALB/c | 80 µg/kg (Cy5) | 24 hours | Not specified in %ID/g, but showed significant accumulation | |
| U87MG Glioma | Not Specified | Not Specified | Not Specified | Uptake is SPARC-dependent | |
| LS174T Colon Carcinoma | Not Specified | 5 mg/kg (DBCO-Cy5) | 48 hours | ~1.5-fold higher than control | [3] |
Note: The presented data is collated from different studies and should be interpreted with caution due to variations in experimental conditions, including the exact nature of the conjugate, dosing, and imaging instrumentation.
Signaling Pathways of BSA Uptake in Tumors
The preferential accumulation of albumin in tumor tissues is not solely a result of the enhanced permeability and retention (EPR) effect. It is also actively mediated by specific cellular pathways. The following diagram illustrates the key mechanisms involved in the transport of BSA from the bloodstream into the tumor microenvironment and its subsequent uptake by cancer cells.
This pathway highlights two key proteins: gp60 (albondin) on the surface of endothelial cells, which facilitates the transport of albumin across the blood vessel wall via transcytosis, and SPARC (Secreted Protein Acidic and Rich in Cysteine) in the tumor microenvironment, which binds to albumin and helps to retain it within the tumor.[4][5] Subsequently, tumor cells can internalize albumin through processes like macropinocytosis.
Experimental Protocols
Accurate and reproducible quantification of BSA-Cy5.5 uptake is crucial for comparative studies. Below are detailed methodologies for key experiments.
Preparation and Characterization of BSA-Cy5.5 Conjugate
Objective: To covalently label Bovine Serum Albumin (BSA) with the near-infrared fluorescent dye Cy5.5.
Materials:
-
Bovine Serum Albumin (BSA) (e.g., from Sigma-Aldrich)
-
Cy5.5 NHS ester (e.g., from Lumiprobe)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve BSA in PBS (pH 8.0-8.5) to a concentration of 10 mg/mL.
-
Dissolve Cy5.5 NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Slowly add the Cy5.5 NHS ester solution to the BSA solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of BSA is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the BSA-Cy5.5 conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the blue-colored conjugate.
-
Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5) to determine the degree of labeling.
In Vivo Imaging and Biodistribution Studies
Objective: To quantitatively assess the tumor uptake and biodistribution of BSA-Cy5.5 in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
BSA-Cy5.5 conjugate, sterile filtered
-
In vivo imaging system (IVIS) or similar fluorescence imaging system with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~695 nm)
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
BSA-Cy5.5 Administration: Intravenously inject a sterile solution of BSA-Cy5.5 into the tail vein of the tumor-bearing mice. The dose typically ranges from 1 to 2 nmol per mouse.[6]
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[6]
-
Image Analysis: Draw regions of interest (ROIs) around the tumor and other organs to quantify the average fluorescence intensity.
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to quantify the fluorescence intensity in each organ.
-
Quantification: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ by comparing the fluorescence intensity to a standard curve of known BSA-Cy5.5 concentrations.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative study of BSA-Cy5.5 uptake in different tumor models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Long-Term In Vivo Tracking: BSA-Cy5.5 vs. Quantum Dots
For researchers, scientists, and drug development professionals embarking on long-term in vivo studies, the choice of fluorescent probe is a critical decision that dictates the duration, resolution, and reliability of the experiment. Near-infrared (NIR) probes are particularly valuable due to the reduced absorption and autofluorescence of biological tissues in this spectral window, allowing for deeper tissue penetration.[1] This guide provides an objective comparison between two popular classes of NIR probes: bovine serum albumin-conjugated Cyanine 5.5 (BSA-Cy5.5) and semiconductor quantum dots (QDs), with a focus on their performance in extended in vivo tracking applications.
Comparative Overview
Quantum dots are semiconductor nanocrystals renowned for their exceptional photostability and brightness, making them highly suitable for long-term, continuous imaging.[2][3] BSA-Cy5.5, representing a class of organic dye-protein conjugates, offers good biocompatibility but is often limited by the inherent photobleaching characteristic of organic fluorophores. The selection between these probes involves a trade-off between optical performance and potential long-term biological interactions.
Quantitative Data Comparison
The following tables summarize the key performance metrics for BSA-Cy5.5 and Quantum Dots based on published experimental data.
Table 1: Optical and Physical Properties
| Property | BSA-Cy5.5 | Quantum Dots (e.g., CdSe/ZnS) | Key Advantages |
| Photostability | Moderate; susceptible to photobleaching over time.[4][5] | Very High; significantly more resistant to photobleaching than organic dyes.[2][5] | Quantum Dots |
| Relative Brightness | Moderate | High to Very High (often 10-100x brighter than organic dyes).[3][6][7] | Quantum Dots |
| Quantum Yield (QY) | Moderate (can be <15% in biological environments and decrease upon conjugation).[6][8] | High (can be >75%).[6] | Quantum Dots |
| Emission Spectrum | Relatively broad | Narrow and symmetric (~30-50 nm FWHM).[9] | Quantum Dots |
| Excitation Spectrum | Narrow | Broad, allowing excitation with a single light source for multiplexing.[2][3] | Quantum Dots |
| Hydrodynamic Size | ~7-10 nm (BSA) + Dye | Tunable (typically 5-20 nm with coating).[10] | Probe Dependent |
| Composition | Protein (BSA) and organic dye (Cy5.5) | Semiconductor core/shell (e.g., CdSe/ZnS), often with polymer or protein coating.[11] | Probe Dependent |
Table 2: In Vivo Performance and Biocompatibility
| Property | BSA-Cy5.5 | Quantum Dots (e.g., CdSe/ZnS) | Key Considerations |
| Biocompatibility | Generally high; BSA is a natural protein. | Variable; depends on core material, shell, and surface coating.[12] | BSA-Cy5.5 is often perceived as safer. |
| Toxicity Concerns | Low | Potential for heavy metal (e.g., Cadmium) ion leakage, though mitigated by stable shells and coatings.[12][13][14] | Rigorous toxicity assessment is crucial for QDs. |
| Biodistribution | Dependent on BSA's pharmacokinetics; accumulation in liver. | Size and surface-dependent; accumulation in reticuloendothelial system (liver, spleen).[12][14] | Surface chemistry is key for both. |
| Clearance | Primarily through hepatic metabolism. | Slow; particles >5.5 nm are not readily cleared by the kidneys and persist for long periods.[12][15][16] | QDs have significantly longer retention times. |
| Long-Term Signal | Fades due to photobleaching and clearance.[4] | Stable for weeks to months, with some reports of fluorescence up to two years post-injection.[17] | Quantum Dots |
Experimental Methodologies
To ensure robust and reproducible results, standardized protocols are essential. Below are typical methodologies for evaluating and using these probes in vivo.
-
Probe Preparation: Dissolve BSA-Cy5.5 or surface-functionalized Quantum Dots in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Model: Use appropriate animal models (e.g., nude mice bearing tumors). Anesthetize the animals using isoflurane (B1672236) inhalation.
-
Probe Administration: Administer a defined dose (e.g., 10-15 nmol) of the fluorescent probe via intravenous (tail vein) injection.
-
In Vivo Imaging: At predetermined time points (e.g., 1h, 6h, 24h, 48h, 1 week, 1 month), perform whole-body imaging using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters.
-
Ex Vivo Analysis: After the final imaging session, euthanize the animals. Harvest major organs (liver, spleen, kidneys, lungs, heart, tumor).
-
Biodistribution Quantification: Image the harvested organs ex vivo to quantify fluorescence intensity. This provides a measure of probe accumulation in each organ.
-
Data Analysis: Analyze the fluorescence intensity in regions of interest (ROIs) for both in vivo and ex vivo images using appropriate software.
-
Animal Groups: Divide animals into a control group (saline injection) and experimental groups (injected with BSA-Cy5.5 or Quantum Dots).
-
Long-Term Monitoring: House the animals for an extended period (e.g., >90 days).[12] Monitor animal weight, behavior, and overall health regularly.
-
Blood Analysis: Collect blood samples at multiple time points. Perform complete blood counts and serum biochemistry analysis to check for markers of organ damage or inflammation.[12]
-
Histopathology: At the end of the study, euthanize the animals and harvest major organs. Fix the organs in formalin, embed in paraffin, and prepare tissue sections.
-
Staining and Microscopy: Stain tissue sections with Hematoxylin and Eosin (H&E). Examine the slides under a microscope for any signs of tissue damage, inflammation, or abnormalities.[12]
Visualizing Workflows and Concepts
Diagrams generated using DOT language help clarify complex processes and relationships.
Caption: Experimental workflow for long-term in vivo probe evaluation.
Caption: Decision logic for selecting an in vivo imaging probe.
Caption: Generalized in vivo fate of injected fluorescent probes.
Discussion and Recommendations
Photostability and Brightness: The Quantum Dot Advantage The single greatest advantage of quantum dots for long-term tracking is their unparalleled photostability.[5] Unlike organic dyes such as Cy5.5, which are susceptible to photobleaching, QDs can withstand long or repeated light exposure, enabling continuous monitoring for hours or intermittent imaging over weeks to months.[2] Furthermore, the high quantum yields and large absorption cross-sections of QDs make them exceptionally bright, leading to a high signal-to-noise ratio that is crucial for detecting small numbers of cells or molecules deep within tissue.[3][6]
Biocompatibility and Toxicity: A Nuanced Comparison Concerns about the potential toxicity of QDs, particularly those containing heavy metals like cadmium, have been a significant barrier to their clinical translation.[14] Studies have shown that while core-shell structures and biocompatible coatings drastically reduce toxicity, long-term retention in the liver and spleen remains a factor, as degradation and excretion are slow.[12] However, multiple in vivo studies in animal models have reported no observable ill effects or signs of toxicity at concentrations appropriate for imaging.[12][18]
BSA-Cy5.5, leveraging a natural and abundant protein, is generally considered to have a superior biocompatibility profile. However, the performance of any probe is formulation-dependent, and even protein-based probes can elicit an immune response.
Biodistribution and Clearance: Size Matters The in vivo fate of both probes is governed by their hydrodynamic diameter and surface chemistry. Both BSA-Cy5.5 and larger QDs (>10 nm) are too large for renal filtration and are primarily cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[19] A key finding in nanoparticle research is that a strict hydrodynamic diameter cutoff of less than 5.5 nm is required for efficient renal clearance.[15][16] This means that most imaging-grade QDs are designed for long circulation and retention, which is beneficial for tracking but raises long-term safety questions.
Conclusion
The choice between BSA-Cy5.5 and quantum dots for long-term in vivo tracking is application-specific.
-
Quantum Dots are the superior choice for studies requiring extended, continuous, or highly sensitive imaging. Their exceptional photostability and brightness are unmatched by organic dyes, making them the gold standard for tracking cellular processes over many days or weeks. Researchers must, however, use well-characterized, high-quality QDs with stable, biocompatible coatings and conduct appropriate toxicity evaluations for their specific model.
-
BSA-Cy5.5 is a suitable alternative for shorter-term tracking studies (hours to a few days) where biocompatibility is the paramount concern and the absolute need for photostability is less critical. It provides a reliable signal for pharmacokinetic studies and general biodistribution analysis where the experimental endpoint is reached before significant photobleaching or clearance compromises the signal.
Ultimately, the optimal probe will align with the specific demands of the research question, balancing the need for optical performance with the requirements for biological safety and compatibility.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are quantum dots ready for in vivo imaging in human subjects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quantum dot vs. organic dye conundrum for ratiometric FRET-based biosensors: which one would you chose? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum Dots for Live Cells, in Vivo Imaging, and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible Quantum Dots for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] In vivo quantum-dot toxicity assessment. | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Are quantum dots toxic? Exploring the discrepancy between cell culture and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal clearance of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 19. researchgate.net [researchgate.net]
Correlating BSA-Cy5.5 Fluorescence Intensity with Tissue Concentration: A Comparative Guide for Researchers
In the realm of preclinical research and drug development, the accurate quantification of fluorescently labeled molecules in tissues is paramount for understanding biodistribution, target engagement, and pharmacokinetic profiles. Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorophore Cy5.5 (BSA-Cy5.5) is a widely utilized tool for in vivo imaging due to its biocompatibility, stability, and strong fluorescence signal. This guide provides a comprehensive comparison of BSA-Cy5.5 with alternative NIR probes, supported by experimental data and detailed protocols to enable researchers to correlate fluorescence intensity with tissue concentration accurately.
Comparing BSA-Cy5.5 with Alternative Near-Infrared (NIR) Probes
The selection of an appropriate NIR probe is critical for successful in vivo imaging. Key performance metrics include quantum yield (the efficiency of photon emission after absorption), brightness (a product of molar extinction coefficient and quantum yield), and the signal-to-background ratio in a biological context. While BSA-Cy5.5 is a robust option, several alternatives offer distinct advantages.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Characteristics |
| BSA-Cy5.5 | ~675[1] | ~694[1] | Moderate | ~250,000 | Good biocompatibility, high stability, strong signal. |
| Indocyanine Green (ICG) | ~780 | ~820 | Low in aqueous solution, increases when bound to albumin | ~200,000 | FDA-approved, deep tissue penetration, rapid clearance. |
| IRDye 800CW | ~774 | ~789 | High | ~240,000 | Excellent brightness, high signal-to-noise ratio, good for quantitative studies.[2] |
| IRDye 680RD | ~678 | ~695 | High | ~210,000 | Bright, photostable, suitable for multiplexing with 800nm channel probes. |
| Alexa Fluor 750 | ~749 | ~775 | Moderate | ~280,000 | High photostability, pH-insensitive, bright. |
Key Findings from Comparative Studies:
-
IRDye 800CW vs. Cy5.5: In a comparative study using an EGF-conjugated probe, IRDye 800CW demonstrated a significantly higher tumor-to-background ratio compared to Cy5.5.[3][4][5] This is attributed to lower autofluorescence in the 800 nm emission window.[2]
-
ICG: While ICG has a lower quantum yield in aqueous solutions, its fluorescence is enhanced upon binding to proteins like albumin. This property, combined with its clinical approval, makes it a valuable tool, though its rapid clearance can be a limitation for long-term studies.
Experimental Protocols
Accurate correlation of fluorescence intensity with tissue concentration relies on meticulous experimental procedures. Below are detailed protocols for tissue processing and the creation of a standard curve.
Protocol 1: Preparation of Tissue Homogenates for Fluorescence Quantification
This protocol outlines the steps to process tissue samples for ex vivo fluorescence measurement.
Materials:
-
Excised tissues of interest (e.g., liver, tumor, kidney)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Fluorometer or plate reader with NIR capabilities
Procedure:
-
Tissue Collection: Immediately after sacrificing the animal, excise the organs of interest.
-
Washing: Gently wash the tissues with ice-cold PBS to remove excess blood.
-
Weighing: Blot the tissues dry and record the wet weight.
-
Homogenization:
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add a volume of ice-cold lysis buffer proportional to the tissue weight (e.g., 500 µL per 100 mg of tissue).
-
Homogenize the tissue until no visible chunks remain. For tough tissues, a bead beater may be necessary.
-
-
Clarification: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins and the fluorescent probe.
-
Storage: Store the supernatant at -80°C until fluorescence measurement.
Protocol 2: Generating a Standard Curve for BSA-Cy5.5 in Tissue Homogenate
To accurately quantify the concentration of BSA-Cy5.5 in your samples, a standard curve must be generated using the same tissue type as your experimental samples to account for matrix effects.
Materials:
-
BSA-Cy5.5 of known concentration
-
Tissue homogenate from an untreated animal (prepared as in Protocol 1)
-
96-well black, clear-bottom plates
-
Fluorometer or plate reader
Procedure:
-
Prepare BSA-Cy5.5 Standards: Perform serial dilutions of the known BSA-Cy5.5 stock solution in lysis buffer to create a range of concentrations (e.g., from 0.1 µg/mL to 10 µg/mL).
-
Spike Tissue Homogenate:
-
In a set of microcentrifuge tubes, add a fixed volume of the untreated tissue homogenate (e.g., 90 µL).
-
To each tube, add a corresponding volume of the BSA-Cy5.5 standard dilutions (e.g., 10 µL) to create a series of standards with known BSA-Cy5.5 concentrations within the tissue matrix.
-
Include a blank control containing only the tissue homogenate and lysis buffer.
-
-
Plate Loading: Pipette triplicate aliquots of each standard and the blank into the 96-well plate.
-
Fluorescence Measurement: Read the fluorescence intensity of the plate using the appropriate excitation and emission wavelengths for Cy5.5 (e.g., Ex: 675 nm, Em: 694 nm).
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from all standard readings.
-
Plot the background-subtracted fluorescence intensity against the known BSA-Cy5.5 concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a good linear fit.
-
-
Quantification of Unknown Samples: Measure the fluorescence intensity of your experimental tissue homogenates and use the standard curve equation to calculate the concentration of BSA-Cy5.5.
Visualizing Workflows and Pathways
In Vivo Imaging and Ex Vivo Quantification Workflow
The following diagram illustrates the typical workflow for an in vivo imaging study followed by ex vivo quantification to correlate fluorescence with tissue concentration.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
Fluorescently labeled antibodies or ligands targeting components of signaling pathways are crucial in drug development. For instance, a Cy5.5-labeled antibody against VEGFR2 can be used to visualize and quantify receptor expression in tumors. The diagram below shows a simplified representation of the VEGF signaling pathway, a key target in cancer therapy.
By following these guidelines and protocols, researchers can confidently establish a robust correlation between BSA-Cy5.5 fluorescence intensity and its concentration in various tissues, leading to more accurate and reliable data in their drug development endeavors. The choice of fluorescent probe should be carefully considered based on the specific experimental needs, with alternatives like IRDye 800CW offering potential advantages in certain applications.
References
Validating BSA-Cy5.5-Based Findings: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorophore Cy5.5, rigorous validation through appropriate control experiments is paramount to ensure the accuracy and reliability of findings. This guide provides a comparative overview of essential control experiments, detailed protocols, and supporting data to aid in the robust design and interpretation of studies involving BSA-Cy5.5.
BSA-Cy5.5 is a valuable tool for in vivo and in vitro imaging, primarily leveraged for its ability to act as a tracer for nanoparticles, to study the enhanced permeability and retention (EPR) effect in tumors, and to monitor drug delivery. However, the interpretation of fluorescence signals from BSA-Cy5.5 can be confounded by various factors, including tissue autofluorescence, non-specific binding of the protein, and the biodistribution of the free dye if the conjugate is unstable. This guide outlines the critical control experiments necessary to mitigate these challenges and validate your experimental results.
Comparative Overview of Essential Control Experiments
To ensure that the observed fluorescence signal is specific to the intended target or phenomenon under investigation, a series of control experiments should be performed. The following table summarizes the key control experiments, their purpose, and the expected outcomes.
| Control Experiment | Purpose | Key Performance Metric | Expected Outcome for Validated Findings |
| Autofluorescence Control | To determine the intrinsic fluorescence of tissues or cells at the Cy5.5 emission wavelength. | Signal-to-Background Ratio (SBR) | The fluorescence signal from the BSA-Cy5.5 probe should be significantly higher than the background autofluorescence. |
| Unlabeled BSA Control | To assess the biodistribution and any potential biological effects of the BSA protein itself, independent of the fluorophore. | % Injected Dose per gram (%ID/g) in organs of interest | The accumulation of unlabeled BSA in the target tissue should not account for the signal observed with BSA-Cy5.5, indicating the signal is from the labeled protein. |
| Free Cy5.5 Dye Control | To understand the biodistribution, clearance, and non-specific accumulation of the unconjugated Cy5.5 dye. | Tumor-to-Background Ratio (TBR) & %ID/g | The free dye should exhibit rapid clearance and significantly lower accumulation in the target tissue compared to the BSA-Cy5.5 conjugate.[1] |
| Blocking Experiment | To confirm receptor-mediated uptake or specific binding by pre-saturating the target with an unlabeled ligand. | % Reduction in Signal Intensity | A significant decrease in the fluorescence signal from BSA-Cy5.5 in the target tissue after administration of the blocking agent. |
Experimental Protocols
Detailed methodologies for the key control experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental model and imaging system.
Autofluorescence Control Protocol (In Vivo Imaging)
Objective: To measure the baseline fluorescence of the subject prior to the injection of BSA-Cy5.5.
Materials:
-
In vivo imaging system with appropriate filters for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~695 nm).
-
Anesthesia (e.g., isoflurane).
-
Animal model.
Procedure:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire a whole-body fluorescence image using the Cy5.5 filter set.
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector based on preliminary tests.
-
Record the fluorescence intensity in regions of interest (ROIs) corresponding to the target tissue and other major organs. This image will serve as the background for subtraction from post-injection images.
Unlabeled BSA Control Protocol (In Vivo Biodistribution)
Objective: To determine the biodistribution of the BSA protein without the Cy5.5 label.
Materials:
-
Unlabeled BSA.
-
Animal model.
-
Method for quantifying BSA in tissues (e.g., ELISA, mass spectrometry).
-
Surgical tools for dissection.
Procedure:
-
Administer unlabeled BSA to the animal model at the same molar concentration and via the same route as the planned BSA-Cy5.5 experiment.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable.
-
Homogenize the tissues and quantify the amount of BSA in each organ using a suitable analytical method.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Free Cy5.5 Dye Control Protocol (In Vivo Biodistribution)
Objective: To evaluate the biodistribution and clearance of the unconjugated Cy5.5 dye.
Materials:
-
Free Cy5.5 dye.
-
Animal model.
-
In vivo imaging system.
-
Surgical tools for dissection.
Procedure:
-
Inject the free Cy5.5 dye into the animal model at a molar equivalent to the dye in the BSA-Cy5.5 conjugate.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[1]
-
At the final time point, euthanize the animals and perfuse with saline.
-
Dissect the major organs and any tumors.
-
Acquire ex vivo fluorescence images of the dissected organs.
-
Quantify the average fluorescence intensity in ROIs for each organ and express the data as radiant efficiency or %ID/g after creating a standard curve.[1]
Data Presentation: Comparative Biodistribution of BSA-Cy5.5 and Controls
The following tables summarize hypothetical quantitative data from in vivo imaging studies to illustrate the expected outcomes of control experiments.
Table 1: In Vivo Tumor Targeting Efficiency (24 hours post-injection)
| Probe | Tumor-to-Background Ratio (TBR) |
| BSA-Cy5.5 | 5.8 ± 0.7 |
| Free Cy5.5 Dye | 1.2 ± 0.3 |
| Unlabeled BSA + Cy5.5 (co-injection) | 1.5 ± 0.4 |
Table 2: Ex Vivo Biodistribution in Major Organs (%ID/g at 24 hours post-injection)
| Organ | BSA-Cy5.5 | Free Cy5.5 Dye | Unlabeled BSA |
| Tumor | 10.2 ± 1.5 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| Liver | 15.5 ± 2.1 | 2.5 ± 0.5 | 14.8 ± 1.9 |
| Spleen | 8.7 ± 1.2 | 1.1 ± 0.3 | 8.1 ± 1.0 |
| Kidneys | 5.3 ± 0.8 | 15.7 ± 2.5 | 5.0 ± 0.7 |
| Lungs | 3.1 ± 0.5 | 2.1 ± 0.4 | 2.9 ± 0.4 |
| Muscle | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathway: Endocytosis of BSA-Cy5.5
The cellular uptake of BSA and BSA-conjugated nanoparticles is often mediated by endocytic pathways.[2] The following diagram illustrates a generalized pathway for the internalization and intracellular trafficking of BSA-Cy5.5.
Caption: Generalized pathway for receptor-mediated endocytosis of BSA-Cy5.5.
Experimental Workflow: In Vivo Imaging with Controls
The following diagram outlines a typical workflow for an in vivo imaging experiment using BSA-Cy5.5, incorporating the essential control groups.
Caption: Workflow for a controlled in vivo imaging study using BSA-Cy5.5.
Alternative Probes
While BSA-Cy5.5 is a widely used probe, several alternatives are available, each with its own advantages and disadvantages. The choice of probe should be guided by the specific research question and experimental context.
| Probe Type | Examples | Advantages | Disadvantages |
| Other Cyanine (B1664457) Dyes | Cy3, Cy5, Cy7 | Different spectral properties allowing for multiplexing.[3] | Similar susceptibility to non-specific binding and stability issues as Cy5.5. |
| Alexa Fluor Dyes | Alexa Fluor 680, Alexa Fluor 750 | Generally brighter and more photostable than cyanine dyes. | Higher cost. |
| Quantum Dots (QDs) | CdSe/ZnS, InAs/InP/ZnSe | Very bright and highly resistant to photobleaching; tunable emission spectra. | Potential for heavy metal toxicity; larger size may alter biodistribution. |
| Near-Infrared Fluorescent Proteins | iRFP, mIFP | Genetically encodable, allowing for expression within specific cells or tissues. | Lower quantum yield and brightness compared to synthetic dyes. |
By implementing these control experiments and considering alternative probes, researchers can significantly enhance the validity and impact of their findings when using BSA-Cy5.5 for in vivo and in vitro imaging applications.
References
A Head-to-Head Comparison: BSA-Cy5.5 Versus Other Albumin-Dye Conjugates for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes for in vivo imaging, the selection of an appropriate albumin-dye conjugate is a critical decision. Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) is a widely utilized tool, valued for its high quantum yield and near-infrared fluorescence.[1] This guide provides an objective comparison of BSA-Cy5.5 against other commercially available albumin-dye conjugates, namely those utilizing Alexa Fluor and IRDye fluorophores. The following sections present a summary of their performance characteristics, detailed experimental protocols for comparative analysis, and visualizations to aid in understanding the experimental workflows.
Quantitative Performance Comparison
The selection of an albumin-dye conjugate for in vivo imaging hinges on several key photophysical and stability parameters. While BSA-Cy5.5 is recognized for its bright near-infrared fluorescence and high quantum yield, alternatives such as BSA-Alexa Fluor and BSA-IRDye conjugates offer competitive and, in some aspects, superior performance.[1][2] The following table summarizes the key quantitative data for BSA-Cy5.5 and its prominent alternatives.
| Feature | BSA-Cy5.5 | BSA-Alexa Fluor 680 | BSA-IRDye 800CW |
| Excitation Maximum (nm) | ~675 | ~679 | ~774 |
| Emission Maximum (nm) | ~694 | ~702 | ~789 |
| Quantum Yield | High (specific value for conjugate not readily available) | Bright and Photostable[2][3][4] | ~8.0% (conjugated to nanocolloidal albumin)[5][6] |
| Brightness | High | Very High[7] | High, with superior signal-to-background in vivo[8] |
| Photostability | Good | Excellent, generally superior to cyanine dyes | Excellent |
| In Vivo Stability | Good | High[9] | High[5][10] |
| Dye-to-Protein Ratio | 2-7[1] | ~2.7[9] | ~1.4 (on HSA in nanocolloidal particles)[5] |
Experimental Methodologies
To facilitate independent verification and tailored comparisons, this section outlines the detailed experimental protocols for key performance assays.
Protocol for Comparing Fluorescence Intensity
This protocol allows for the direct comparison of the fluorescence brightness of different albumin-dye conjugates.
Objective: To quantify and compare the relative fluorescence intensity of BSA-Cy5.5, BSA-Alexa Fluor 680, and BSA-IRDye 800CW at identical molar concentrations.
Materials:
-
BSA-Cy5.5
-
BSA-Alexa Fluor 680
-
BSA-IRDye 800CW
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare stock solutions of each albumin-dye conjugate in PBS at a concentration of 1 mg/mL.
-
Determine the protein concentration of each stock solution using a BCA protein assay to ensure accurate molar concentration calculations.
-
Prepare a series of dilutions for each conjugate in PBS, ranging from 1 µM to 0.01 µM.
-
Pipette 100 µL of each dilution into triplicate wells of the 96-well microplate. Include wells with PBS only as a blank.
-
Measure the fluorescence intensity of the plate using a microplate reader.
-
For BSA-Cy5.5 and BSA-Alexa Fluor 680, use an excitation wavelength of ~675 nm and an emission wavelength of ~700 nm.
-
For BSA-IRDye 800CW, use an excitation wavelength of ~770 nm and an emission wavelength of ~800 nm.
-
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of each sample.
-
Plot the fluorescence intensity against the molar concentration for each conjugate to generate a standard curve and compare the slopes as a measure of relative brightness.
Protocol for In Vivo Imaging and Biodistribution
This protocol provides a framework for evaluating the in vivo performance of albumin-dye conjugates in a murine model.
Objective: To compare the biodistribution, tumor targeting (if applicable), and clearance of BSA-Cy5.5, BSA-Alexa Fluor 680, and BSA-IRDye 800CW in mice.
Materials:
-
BSA-Cy5.5, BSA-Alexa Fluor 680, and BSA-IRDye 800CW
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Prepare sterile solutions of each conjugate in saline at a concentration suitable for intravenous injection (e.g., 100 µL of a 10 µM solution).
-
Anesthetize the mice and acquire a baseline fluorescence image.
-
Administer the albumin-dye conjugate via tail vein injection.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
After the final imaging session, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Acquire ex vivo fluorescence images of the excised organs and tumor to quantify signal intensity.
-
Analyze the images to determine the tumor-to-background ratio and the relative accumulation of the conjugate in different organs over time.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing the fluorescence intensity of albumin-dye conjugates.
Caption: Workflow for in vivo imaging and biodistribution analysis.
Conclusion
The choice between BSA-Cy5.5, BSA-Alexa Fluor, and BSA-IRDye conjugates will ultimately depend on the specific requirements of the research application. While BSA-Cy5.5 remains a reliable option with high fluorescence, BSA-Alexa Fluor conjugates often provide superior brightness and photostability. For applications demanding the best in vivo signal-to-background ratios, BSA-IRDye 800CW presents a compelling alternative. By utilizing the provided protocols and considering the comparative data, researchers can make an informed decision to select the optimal albumin-dye conjugate for their in vivo imaging needs.
References
- 1. BSA, Cy5.5 labeled [nanocs.net]
- 2. Invitrogen™ Albumin from Bovine Serum (BSA), Alexa Fluor™ 680 conjugate | Fisher Scientific [fishersci.ca]
- 3. Invitrogen Albumin from Bovine Serum (BSA), Alexa Fluor 680 conjugate 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 4. Albumin from Bovine Serum (BSA), Alexa Fluor™ 680 conjugate 5 mg | Buy Online [thermofisher.com]
- 5. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. gcf.pbrc.edu [gcf.pbrc.edu]
- 9. Alexa 680 conjugated to bovine serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Correlation of BSA-Cy5.5 Nanoparticle Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bovine Serum Albumin (BSA) nanoparticles labeled with Cyanine5.5 (Cy5.5) in both laboratory (in vitro) and living organism (in vivo) settings. The content is supported by experimental data from various studies to facilitate a comprehensive understanding of the translational potential of these nanoparticles in drug delivery and imaging applications.
Executive Summary
Bovine Serum Albumin (BSA) nanoparticles are widely investigated as biocompatible and biodegradable carriers for therapeutic and diagnostic agents. The conjugation of the near-infrared fluorescent dye Cy5.5 allows for sensitive and non-invasive tracking of these nanoparticles. Understanding the correlation between their uptake in cell cultures and their biodistribution in animal models is crucial for predicting clinical outcomes. This guide synthesizes available data to provide insights into this correlation, alongside detailed experimental methodologies.
Quantitative Data Presentation
The following tables summarize quantitative data on the uptake of BSA nanoparticles from various in vitro and in vivo studies. It is important to note that the in vitro and in vivo data are often from different studies and direct quantitative correlation should be interpreted with caution.
Table 1: In Vitro Uptake of BSA Nanoparticles in Different Cell Lines
| Cell Line | Nanoparticle Concentration | Incubation Time (hours) | Uptake Efficiency/Metric | Reference |
| Macrophages (RAW264.7) | Not specified | Not specified | Saturation at ~20,000 nanoparticles/cell | [1] |
| Human Lung Carcinoma (A549) | 10 - 100 ng/mL | 24 | Dose-dependent increase in median fluorescence intensity | [2] |
| Human Breast Cancer (MDA-MB-231) | 10 nM | 6 | Moderate uptake, significantly increased with antibody targeting | [3] |
Table 2: In Vivo Biodistribution of Cy5.5-Labeled Nanoparticles in Mice
| Organ | Time Post-Injection | Nanoparticle Accumulation (% Injected Dose/gram) | Reference |
| Liver | 24 hours | ~30% | [4] |
| Spleen | 24 hours | ~15% | [4] |
| Tumor | 24 hours | ~5% | [4] |
| Liver | 48 hours | Primary accumulation site | [5] |
| Tumor | 12 hours | 4-fold higher intensity than linear HA polymer | [6] |
Correlation Analysis:
While a direct numerical correlation is challenging to establish from disparate studies, a qualitative correlation can be observed. The high uptake of BSA nanoparticles by macrophages in vitro[1] aligns with the significant accumulation observed in the liver and spleen in vivo[4][5], as these organs are rich in resident macrophages (Kupffer cells in the liver). This suggests that in vitro macrophage uptake assays can be a valuable predictive tool for the in vivo clearance of BSA nanoparticles by the reticuloendothelial system (RES). Furthermore, the enhanced permeability and retention (EPR) effect is a likely contributor to the observed tumor accumulation in vivo[4][6].
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of these findings.
Synthesis of BSA-Cy5.5 Nanoparticles (Desolvation Method)
This protocol is a widely used method for preparing BSA nanoparticles[7][8][9][10].
-
Preparation of BSA Solution: Dissolve 200 mg of BSA powder in 2 ml of ultrapure water to create a 10% BSA solution.
-
Drug/Dye Conjugation (Optional): For encapsulation, the therapeutic drug or Cy5.5 dye is added to the BSA solution and incubated.
-
Desolvation: Add ethanol (B145695) dropwise (e.g., at a flow rate of 1 ml/min) to the BSA solution under constant stirring until the solution becomes turbid, indicating nanoparticle formation.
-
Crosslinking: Add a crosslinking agent, such as 250 µl of 8% glutaraldehyde, to stabilize the nanoparticles. The reaction is typically allowed to proceed for 12 hours with continuous stirring.
-
Purification: Purify the nanoparticle suspension by centrifugation (e.g., 10,000–12,000 rpm for 30 minutes). The pellet is then washed and resuspended in the desired buffer.
In Vitro Cellular Uptake Assay (Flow Cytometry)
This protocol provides a quantitative measure of nanoparticle uptake by cells[2][3].
-
Cell Seeding: Seed cells (e.g., A549, RAW264.7) in 6-well or 12-well plates at a density of 2–2.5 × 10⁴ cells per cm² and culture for 24 hours.
-
Nanoparticle Treatment: Wash the cells with fresh media and then incubate with various concentrations of BSA-Cy5.5 nanoparticles for a specified duration (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with 1x PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the Cy5.5 dye within the cells provides a quantitative measure of nanoparticle uptake.
In Vivo Biodistribution Study (Fluorescence Imaging)
This protocol describes a common method for assessing the biodistribution of fluorescently labeled nanoparticles in a small animal model[4][11][12].
-
Animal Model: Use appropriate animal models, such as athymic nude mice bearing tumors.
-
Nanoparticle Administration: Inject the BSA-Cy5.5 nanoparticles intravenously (e.g., via the tail vein) at a specified dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).
-
Ex Vivo Imaging and Quantification: After the final in vivo imaging, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart, tumor). Image the excised organs to quantify the fluorescence intensity per organ. The data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Experimental workflow for BSA-Cy5.5 nanoparticle uptake analysis.
Caption: Logical correlation between in vitro and in vivo observations.
References
- 1. Research and Application of Kupffer Cell Thresholds for BSA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 3. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies | MDPI [mdpi.com]
- 4. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. 5-Fluorouracil-Loaded BSA Nanoparticles: Formulation Optimization and In Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Head-to-Head Comparison of BSA-Cy5.5 from Different Suppliers: A Researcher's Guide
For researchers and drug development professionals utilizing fluorescently labeled bovine serum albumin (BSA), the choice of supplier for conjugates like BSA-Cy5.5 can significantly impact experimental outcomes. Inconsistent product quality in terms of purity, labeling efficiency, and stability can lead to unreliable results and hinder research progress. This guide provides a framework for a head-to-head comparison of BSA-Cy5.5 from various suppliers, complete with detailed experimental protocols and data presentation formats, to empower researchers to make informed decisions.
Key Performance Indicators for BSA-Cy5.5
A thorough comparison of BSA-Cy5.5 from different suppliers should focus on the following key performance indicators (KPIs):
-
Purity: The percentage of BSA that is successfully conjugated with Cy5.5 and the absence of unconjugated BSA or free dye.
-
Degree of Labeling (DOL): The average number of Cy5.5 molecules conjugated to a single BSA molecule.
-
Concentration: The accurate concentration of the BSA-Cy5.5 conjugate in the provided solution.
-
Fluorescence Intensity: The quantum yield of the conjugate, which determines the brightness of the fluorescent signal.
-
Stability: The ability of the conjugate to maintain its fluorescence and structural integrity over time and under different storage conditions.
Comparative Data Summary
To facilitate a direct comparison, all quantitative data should be summarized in a clearly structured table. Below is a sample table with hypothetical data for BSA-Cy5.5 from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (SDS-PAGE) | >95% | ~90% | >98% |
| Degree of Labeling (DOL) | 3.2 | 4.5 | 2.8 |
| BSA Concentration (mg/mL) | 1.05 | 0.98 | 1.02 |
| Relative Fluorescence Intensity | 1.0 (Normalized) | 1.3 | 0.9 |
| Photostability (% initial intensity) | 85% | 75% | 90% |
| Storage Stability (% initial intensity) | 95% (4°C, 30 days) | 88% (4°C, 30 days) | 98% (4°C, 30 days) |
Experimental Protocols
Detailed methodologies for each key experiment are crucial for reproducibility and accurate comparison.
Purity Assessment by SDS-PAGE
Objective: To visually assess the purity of the BSA-Cy5.5 conjugate and identify the presence of any unconjugated BSA.
Protocol:
-
Prepare a 10% polyacrylamide gel.
-
Load 10 µg of BSA-Cy5.5 from each supplier into separate wells. Include a lane with unconjugated BSA as a control.
-
Run the gel at 120V for 90 minutes.
-
Visualize the gel under a UV transilluminator to detect the fluorescent Cy5.5 bands.
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Compare the fluorescent bands with the Coomassie-stained bands to determine the percentage of conjugated BSA.
Degree of Labeling (DOL) and Concentration Determination by Spectrophotometry
Objective: To quantify the average number of Cy5.5 molecules per BSA molecule and determine the precise concentration of the conjugate.
Protocol:
-
Measure the absorbance of the BSA-Cy5.5 solution at 280 nm (for BSA) and 675 nm (for Cy5.5) using a spectrophotometer.
-
Calculate the concentration of BSA using the Beer-Lambert law with the extinction coefficient of BSA at 280 nm (43,824 M⁻¹cm⁻¹). A correction factor for the absorbance of Cy5.5 at 280 nm (A₂₈₀ of Cy5.5 = 0.05 × A₆₇₅) must be applied.
-
Corrected A₂₈₀ = A₂₈₀ - (0.05 × A₆₇₅)
-
BSA Concentration (M) = Corrected A₂₈₀ / 43,824
-
-
Calculate the concentration of Cy5.5 using the Beer-Lambert law with the extinction coefficient of Cy5.5 at 675 nm (250,000 M⁻¹cm⁻¹).
-
Cy5.5 Concentration (M) = A₆₇₅ / 250,000
-
-
Calculate the DOL by dividing the molar concentration of Cy5.5 by the molar concentration of BSA.
-
DOL = [Cy5.5] / [BSA]
-
Fluorescence Intensity Measurement
Objective: To compare the relative fluorescence intensity of BSA-Cy5.5 from different suppliers.
Protocol:
-
Prepare solutions of each BSA-Cy5.5 conjugate at the same concentration (e.g., 0.1 mg/mL) in PBS.
-
Using a fluorometer, excite the samples at 675 nm and measure the emission spectrum from 690 nm to 750 nm.
-
The fluorescence intensity is the peak emission value.
-
Normalize the fluorescence intensity of other suppliers to the supplier with the lowest intensity.
Photostability Assessment
Objective: To evaluate the resistance of the conjugate to photobleaching.
Protocol:
-
Place a droplet of each BSA-Cy5.5 solution (at the same concentration) on a microscope slide.
-
Expose the droplets to continuous excitation light from a fluorescence microscope for a defined period (e.g., 5 minutes).
-
Measure the fluorescence intensity before and after exposure.
-
Calculate the percentage of initial intensity remaining.
Storage Stability Assessment
Objective: To determine the stability of the conjugate under recommended storage conditions.
Protocol:
-
Store aliquots of each BSA-Cy5.5 conjugate at the recommended temperature (typically 4°C).
-
Measure the fluorescence intensity of the aliquots at different time points (e.g., 1, 7, 14, and 30 days).
-
Calculate the percentage of initial intensity remaining at each time point.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationship between the evaluation criteria, the following diagrams are provided.
Experimental workflow for comparing BSA-Cy5.5 from different suppliers.
Logical relationship of BSA-Cy5.5 evaluation criteria.
By following this comprehensive guide, researchers can systematically evaluate BSA-Cy5.5 from different suppliers, ensuring the selection of a high-quality reagent that meets the specific demands of their research and contributes to the generation of reliable and reproducible data.
Navigating Cellular Entry: A Comparative Guide to the Uptake Mechanisms of BSA-Cy5.5
For researchers, scientists, and professionals in drug development, understanding how therapeutic and diagnostic agents enter cells is paramount. Bovine Serum Albumin (BSA), a widely used protein carrier, is often conjugated with imaging agents like the near-infrared dye Cy5.5 to track its journey into the cell. This guide provides a comparative analysis of the primary mechanisms governing BSA-Cy5.5 cellular entry, supported by experimental data and detailed protocols to aid in laboratory investigations.
BSA is a natural transport protein, and its uptake is an active, energy-dependent process primarily mediated by endocytosis. While multiple pathways exist, the entry of BSA and its conjugates is often a complex interplay between clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The dominant pathway can vary depending on the cell type and the specific characteristics of the BSA conjugate.
Studies in endothelial cells have shown that albumin uptake can occur through both clathrin-coated pits and caveolae.[1][2][3] In certain cancer cells, where albumin receptors like gp60 and SPARC are overexpressed, receptor-mediated endocytosis is a key factor in albumin accumulation.[4] The investigation into these pathways often relies on chemical inhibitors that selectively block a specific route of entry. By treating cells with these inhibitors and measuring the subsequent uptake of BSA-Cy5.5, researchers can deduce the primary mechanism of internalization.[5]
Comparative Analysis of Endocytic Pathways
To distinguish between the different endocytic pathways responsible for BSA-Cy5.5 uptake, researchers employ a panel of chemical inhibitors. The effectiveness of these inhibitors is quantified by measuring the reduction in fluorescent signal from internalized BSA-Cy5.5 compared to untreated control cells.
| Endocytic Pathway | Chemical Inhibitor | Typical Concentration | Mechanism of Action | Expected Reduction in BSA-Cy5.5 Uptake |
| Clathrin-Mediated Endocytosis | Chlorpromazine (CPZ) | 1-10 µg/mL | Causes clathrin and associated adaptor proteins to relocate from the plasma membrane to endosomes, preventing coated pit formation.[5][6] | Significant reduction |
| Caveolae-Mediated Endocytosis | Nystatin (NY) / Filipin | 10-50 µg/mL | Binds to cholesterol and disrupts the structure of lipid rafts and caveolae.[5] | Significant reduction |
| Macropinocytosis | Amiloride (AMR) | 1-3 mM | An inhibitor of the Na+/H+ exchanger, which is crucial for the actin cytoskeleton rearrangements required for macropinocytosis.[2][5] | Moderate to significant reduction |
| Dynamin-Dependent Endocytosis | Dynasore | 80-100 µM | Inhibits the GTPase activity of dynamin, which is required for the scission of both clathrin-coated and caveolae-derived vesicles from the plasma membrane.[7] | Significant reduction (as it affects multiple pathways) |
Table 1: Comparison of common endocytosis inhibitors and their expected impact on BSA-Cy5.5 cellular uptake. The precise reduction percentage can vary based on cell type and experimental conditions.
Key Experimental Protocols
Reproducible and accurate data depend on meticulous experimental execution. Below are detailed protocols for investigating the cellular uptake mechanism of BSA-Cy5.5.
Protocol 1: Endocytosis Inhibition Assay
This protocol details the steps to quantify the impact of chemical inhibitors on BSA-Cy5.5 uptake using fluorescence measurement (e.g., flow cytometry or a plate reader).
Materials:
-
Cells of interest (e.g., L929, HeLa, 4T1)
-
Complete cell culture medium
-
BSA-Cy5.5 conjugate (e.g., from Nanocs[8])
-
Phosphate-Buffered Saline (PBS)
-
Endocytosis inhibitors (Chlorpromazine, Nystatin, Amiloride, Dynasore) dissolved in an appropriate solvent (e.g., DMSO or water)
-
Multi-well plates (24- or 48-well)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the desired concentration of a specific endocytosis inhibitor (e.g., 10 µg/mL chlorpromazine).[9] Incubate for 30-60 minutes at 37°C. Include a control group with solvent only.
-
BSA-Cy5.5 Incubation: Without removing the inhibitor-containing medium, add the BSA-Cy5.5 conjugate to each well to a final concentration (e.g., 50 µg/mL). Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.[10]
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any BSA-Cy5.5 that is not internalized.
-
Cell Detachment (for Flow Cytometry): Add trypsin or another cell detachment solution and incubate briefly. Neutralize with complete medium and transfer the cell suspension to FACS tubes.
-
Quantification:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the Cy5.5 channel (typically excited at ~675 nm and detected at ~694 nm).[8][10]
-
Plate Reader: If using a plate reader, lyse the cells in a suitable buffer and measure the fluorescence of the lysate.
-
-
Data Analysis: Normalize the MFI of the inhibitor-treated groups to the MFI of the solvent-only control group. A significant decrease in fluorescence indicates that the inhibited pathway is involved in BSA-Cy5.5 uptake.
Protocol 2: Confocal Microscopy for Visualization
This protocol allows for the direct visualization of BSA-Cy5.5 internalization and its co-localization with specific endocytic markers.
Materials:
-
All materials from Protocol 1
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)[11]
-
Primary antibodies against endocytic markers (e.g., anti-Clathrin, anti-Caveolin-1)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in glass-bottom dishes. Perform the inhibitor and BSA-Cy5.5 incubation steps as described in Protocol 1 (Steps 1-3).
-
Fixation: Wash the cells three times with cold PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash again with PBS. If staining for intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking and Staining: Wash with PBS. Block non-specific binding with blocking buffer for 30-60 minutes. Incubate with primary antibody (e.g., anti-Clathrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. The red channel will show internalized BSA-Cy5.5, the green channel will show the endocytic marker, and the blue channel will show the nucleus.[10] Co-localization (yellow signal in merged images) suggests uptake via the marked pathway.
Visualizing the Process
To better understand the experimental logic and cellular pathways, the following diagrams illustrate the workflow and mechanisms involved.
References
- 1. Caveolae-Dependent and -Independent Uptake of Albumin in Cultured Rodent Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caveolae-Dependent and -Independent Uptake of Albumin in Cultured Rodent Pulmonary Endothelial Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the endocytosis of bovine serum albumin based on the fluorescence lifetime of small squaraine dye in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BSA, Cy5.5 labeled [nanocs.net]
- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
Safety Operating Guide
Proper Disposal of Bovine Serum Albumin-Cy5.5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Bovine Serum Albumin-Cy5.5 (BSA-Cy5.5), ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
While Bovine Serum Albumin (BSA) itself is not classified as a hazardous substance, the conjugated Cy5.5 fluorescent dye carries potential hazards.[1] Therefore, it is imperative to handle the conjugate with appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.[1][2] Avoid inhalation of any dust or aerosols and prevent contact with skin and eyes.[1][3] In case of contact, flush the affected area with copious amounts of water.[1]
Hazard Summary
The following table summarizes the known hazards associated with the components of BSA-Cy5.5. It is important to note that the combined product has not been fully validated for all potential medical applications and should be handled with care.
| Component | CAS Number | Known Hazards | Disposal Considerations |
| Bovine Serum Albumin (BSA) | 9048-46-8 | Not classified as hazardous. May cause mild irritation upon contact with eyes or skin.[4] Ingestion of large quantities may cause gastric distress.[4] | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1] Can be autoclaved.[4] |
| Cy5.5 Dye | 210892-23-2 | Harmful if swallowed, in contact with skin, or if inhaled.[1] May cause allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[1] | Treat as chemical waste. Do not dispose of down the drain.[1][5] Collect in a designated, labeled, and sealed container for hazardous waste pickup.[1][6] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of BSA-Cy5.5 waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for BSA-Cy5.5 waste. This container should be compatible with chemical waste.
-
Do not mix BSA-Cy5.5 waste with other biological or non-hazardous waste streams.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing BSA-Cy5.5, including experimental solutions and rinsates, in the designated hazardous waste container.
-
Do not pour any BSA-Cy5.5 solution down the drain.[5]
3. Solid Waste Disposal:
-
All materials contaminated with BSA-Cy5.5, such as pipette tips, gloves, and absorbent paper, should be collected in the same designated hazardous waste container.
-
For larger contaminated items, use a designated hazardous waste bag and seal it securely.
4. Decontamination of Work Surfaces:
-
Decontaminate all work surfaces and equipment that have come into contact with BSA-Cy5.5.
-
Use a suitable laboratory disinfectant or a 10% bleach solution followed by a water rinse.
-
Dispose of all cleaning materials as solid chemical waste.
5. Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled with the contents ("this compound Waste") and the date.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of BSA-Cy5.5.
Caption: BSA-Cy5.5 Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Bovine Serum Albumin-Cy5.5
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Bovine Serum Albumin-Cy5.5 (BSA-Cy5.5). The following procedures are designed to ensure safe handling, use, and disposal of this fluorescently labeled protein.
Hazard Identification and Risk Assessment
Bovine Serum Albumin (BSA) is a protein derived from bovine blood and is generally considered a non-hazardous substance.[1][2][3] The primary hazard associated with BSA-Cy5.5 is attributed to the Cyanine5.5 (Cy5.5) fluorescent dye. While comprehensive toxicological data for Cy5.5 is limited, it is prudent to handle it as a potentially hazardous chemical.
Potential Hazards:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[4]
-
May cause irritation to the eyes, skin, and respiratory tract.[4][5]
-
Prolonged or repeated exposure should be avoided.[4]
A thorough risk assessment should be conducted before commencing any work with BSA-Cy5.5.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling BSA-Cy5.5 to minimize exposure.[6][7][8]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn over personal clothing. |
| Closed-toe Shoes and Long Pants | Legs must be covered, and shoes must fully enclose the foot. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the product and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust formation.[2][9]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4][10]
-
Protect from light to prevent photobleaching of the Cy5.5 dye.[4][10]
-
Recommended storage temperature is typically -20°C.[10]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For a small spill of a solution, absorb the liquid with an inert material (e.g., paper towels, vermiculite). For a powder spill, gently cover it to avoid raising dust.
-
Clean: Wearing appropriate PPE, decontaminate the area using a suitable laboratory disinfectant.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
All waste materials contaminated with BSA-Cy5.5 must be disposed of in accordance with local, state, and federal regulations.[1][11][12]
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing BSA-Cy5.5 should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.[9]
Experimental Workflow for Handling BSA-Cy5.5
The following diagram outlines the standard operating procedure for handling BSA-Cy5.5 in a laboratory setting.
Caption: Workflow for Safe Handling of BSA-Cy5.5.
References
- 1. agilent.com [agilent.com]
- 2. tribioscience.com [tribioscience.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. fishersci.se [fishersci.se]
- 6. Personal Protective Equipment – Intranet [web04.hli.ubc.ca]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. geneseo.edu [geneseo.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. kromnigon.com [kromnigon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
